molecular formula C8H10FN3O2 B3179109 Methyl 2,4,5-triamino-3-fluorobenzoate CAS No. 918321-27-4

Methyl 2,4,5-triamino-3-fluorobenzoate

Cat. No.: B3179109
CAS No.: 918321-27-4
M. Wt: 199.18 g/mol
InChI Key: RADQVYGLIBGGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4) is a high-purity chemical impurity critical for the research, development, and quality control of the anticancer drug Selumetinib . Selumetinib is an investigational drug that has been studied for the treatment of various conditions, including Non-Small Cell Lung Cancer and Thymic Carcinoma . This compound serves as a vital reference standard during analytical method development and validation (AMV), as well as during commercial production and the filing of Abbreviated New Drug Applications (ANDA) . The strategic incorporation of fluorine atoms into pharmaceutical compounds, such as in this benzoate derivative, is a well-established method to modulate a drug's properties. Fluorination can lead to enhanced metabolic stability, improved membrane permeability, and optimized target-binding interactions, which are crucial factors in drug efficacy and pharmacokinetics . Supplied with comprehensive characterization data to meet stringent regulatory requirements, this material is an essential tool for ensuring the quality, safety, and consistency of pharmaceutical products in a research setting. This product is designated "For Research Use Only" and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,5-triamino-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQVYGLIBGGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731658
Record name Methyl 2,4,5-triamino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918321-27-4
Record name Benzoic acid, 2,4,5-triamino-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918321-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,5-triamino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2,4,5-triamino-3-fluorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2,4,5-triamino-3-fluorobenzoate

Executive Summary

Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a fluorine substituent adjacent to three amino groups and a methyl ester on a benzene ring, positions it as a versatile building block for the synthesis of complex heterocyclic structures and novel drug candidates. The strategic placement of the fluorine atom is known to modulate the molecule's physicochemical properties, offering potential advantages in metabolic stability, bioavailability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of its chemical properties, plausible synthetic strategies, reactivity profile, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

Methyl 2,4,5-triamino-3-fluorobenzoate is a compound whose utility is defined by its distinct structural features. The core of the molecule is a benzene ring substituted with five different groups, creating a dense arrangement of functionality.

Structural Data

The chemical structure combines an electron-withdrawing fluorine atom and a methyl carboxylate group with three electron-donating amino groups, leading to a complex electronic environment that dictates its reactivity.

C1 C C2 C C1->C2 COOCH3 COOCH₃ C1->COOCH3 C3 C C2->C3 N_C2 NH₂ C2->N_C2 C4 C C3->C4 F_C3 F C3->F_C3 C5 C C4->C5 N_C4 NH₂ C4->N_C4 C6 C C5->C6 N_C5 NH₂ C5->N_C5 C6->C1 dummy

Caption: Chemical Structure of Methyl 2,4,5-triamino-3-fluorobenzoate.

Core Properties

The following table summarizes the key identifiers and computed properties for this compound. Experimental data for properties such as melting and boiling points are not widely published, which is common for specialized research intermediates.

PropertyValueSource
IUPAC Name Methyl 2,4,5-triamino-3-fluorobenzoateN/A
CAS Number 918321-27-4[4]
Molecular Formula C₈H₁₀FN₃O₂[4]
Molecular Weight 199.18 g/mol [4]
Isomeric SMILES COC(=O)C1=CC(=C(C(=C1N)F)N)N[4]

Synthesis and Characterization

Plausible Synthetic Workflow

A common and effective strategy for the synthesis of aromatic amines is the catalytic hydrogenation of the corresponding nitro compounds.[5] This approach offers high yields and is a cornerstone of industrial and laboratory synthesis. The workflow would likely begin with a suitably substituted fluoronitrobenzoic acid derivative, followed by esterification and stepwise reduction of the nitro groups.

G start Fluorinated Nitrobenzoic Acid Precursor esterification Esterification (e.g., MeOH, H₂SO₄ or SOCl₂) start->esterification intermediate Methyl Fluorotrinitrobenzoate Intermediate esterification->intermediate reduction Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) intermediate->reduction product Methyl 2,4,5-triamino-3-fluorobenzoate reduction->product purification Purification (Crystallization / Chromatography) product->purification characterization Structural Characterization (NMR, MS, HPLC) purification->characterization

Caption: Proposed synthetic workflow for Methyl 2,4,5-triamino-3-fluorobenzoate.

General Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: A solution of the precursor (e.g., Methyl 3-fluoro-2,4,5-trinitrobenzoate) in a suitable solvent such as methanol or ethyl acetate is added to a high-pressure hydrogenation reactor.

  • Catalyst Addition: A catalytic amount of 5-10% Palladium on carbon (Pd/C) is carefully added to the mixture.[6]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at a controlled temperature (e.g., 25-40°C) for several hours.[6]

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography to afford the final compound.

Structural Elucidation

Confirmation of the final structure and assessment of its purity are critical. This is achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the connectivity of atoms and the successful incorporation of fluorine.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[8]

Chemical Reactivity and Stability

The reactivity of Methyl 2,4,5-triamino-3-fluorobenzoate is governed by the interplay of its five substituents. The amino groups serve as nucleophilic centers, the ester group is susceptible to hydrolysis, and the aromatic ring is highly activated.

The Influence of Fluorine

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry.[9] Its high electronegativity has several profound effects:

  • Reduced Basicity: The fluorine atom significantly lowers the pKa of the adjacent amino groups, making them less basic. This can improve oral bioavailability by ensuring the molecule is less protonated at physiological pH, thereby enhancing membrane permeation.[2][5]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.[1][3]

  • Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, such as dipole-induced dipole and quadrupole interactions, potentially increasing binding affinity.[2]

Key Reactive Sites

The molecule's dense functionality provides multiple handles for subsequent chemical modifications, making it a valuable scaffold.

G mol Structure of Methyl 2,4,5-triamino-3-fluorobenzoate n2 Amino Groups (C2, C4, C5) - Nucleophilic Sites - Acylation, Alkylation - Cyclization Reactions mol->n2 ester Methyl Ester (C1) - Hydrolysis to Carboxylic Acid - Transesterification - Amidation mol->ester ring Aromatic Ring - Activated for Electrophilic  Substitution (e.g., Halogenation) - Potential for Cyclocondensation mol->ring

Caption: Key reactive sites on the Methyl 2,4,5-triamino-3-fluorobenzoate scaffold.

Stability and Storage

Like many aminobenzoate esters, this compound is expected to be stable under normal laboratory conditions.[10] However, to ensure its integrity, the following storage practices are recommended:

  • Container: Store in a tightly sealed container to prevent moisture ingress and oxidation.

  • Environment: Keep in a cool, dry, and well-ventilated area.[10] An inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could promote degradation.[10]

Applications in Drug Discovery

The true value of Methyl 2,4,5-triamino-3-fluorobenzoate lies in its potential as a starting material for synthesizing more complex molecules with therapeutic potential. Fluorinated amines and their derivatives are integral to modern drug development.[5][11]

  • Scaffold for Heterocycles: The three amino groups, particularly their ortho and meta relationships, are perfectly positioned for cyclocondensation reactions to form a wide variety of heterocyclic ring systems, such as quinazolines, benzodiazepines, and other fused systems that are prevalent in pharmaceuticals.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a highly functionalized fragment for FBDD campaigns, where its unique properties can be leveraged to build potent and selective drug candidates.

  • Improving Pharmacokinetics: As discussed, the strategic inclusion of fluorine is a proven method for enhancing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[3] Using this building block allows medicinal chemists to embed these favorable characteristics early in the design process.

Safety Profile

A specific Safety Data Sheet (SDS) should always be consulted from the supplier before handling this chemical. However, based on the known hazards of similar compounds like methyl 3-amino-4-fluorobenzoate, the following general precautions should be observed[12]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory tract irritation.

  • Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[10]

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate is a sophisticated chemical intermediate with substantial potential for accelerating drug discovery and development. The combination of a fluorine atom, three nucleophilic amino groups, and a modifiable ester function on a single aromatic ring provides a rich platform for synthetic innovation. Its properties, rooted in the principles of medicinal chemistry, make it an attractive starting point for the rational design of next-generation therapeutics with enhanced stability, bioavailability, and efficacy.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Aromatic Amines in Modern Drug Discovery.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • ChemicalBook. 4-Aminobenzoic acid methyl ester(619-45-4) - ChemicalBook.
  • Alfa Chemistry. Fluorinated Amines - Organofluorine.
  • PubChem. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2.
  • NIH National Center for Biotechnology Information. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC.
  • Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Royal Society of Chemistry. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins.
  • PubMed. Aminobenzoic acid and its esters. The quest for more effective sunscreens.
  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF.
  • BLD Pharm. 918321-27-4|Methyl 2,4,5-triamino-3-fluorobenzoate.
  • Chemsrc. methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4.
  • Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442).
  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
  • Sigma-Aldrich. Methyl 3-amino-2-fluorobenzoate | 1195768-18-3.
  • Chem-Impex. Methyl 3-amino-2-fluorobenzoate.
  • PubMed. Applications of fluorine-containing amino acids for drug design.
  • Zhishang Chemical. High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3.

Sources

Structure elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate

Abstract

The unequivocal determination of a chemical structure is the bedrock of chemical research and development, particularly in the pharmaceutical and material sciences. Substituted aromatic compounds, such as Methyl 2,4,5-triamino-3-fluorobenzoate, represent a class of molecules with significant potential as intermediates and scaffolds for novel bioactive agents.[1][2] This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the analytical choices, ensuring a robust and unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the elemental composition and, from it, the degree of unsaturation. This provides the fundamental constraints for proposing a viable structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with high precision (typically < 5 ppm). This precision allows for the unambiguous calculation of the molecular formula, distinguishing between compounds with the same nominal mass but different elemental compositions. For the target compound, the expected molecular formula is C₈H₁₀FN₃O₂.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode, as the amino groups are readily protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The protonated molecule [M+H]⁺ is expected.

  • Data Analysis: Identify the m/z of the most intense peak in the isotopic cluster for the molecular ion. Use the instrument's software to calculate the elemental composition that matches this exact mass.

Index of Hydrogen Deficiency (IHD)

Expertise & Causality: The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated from the molecular formula and provides a critical check for any proposed structure.

  • Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation for C₈H₁₀FN₃O₂:

    • C = 8 (Carbon)

    • H = 10 (Hydrogen)

    • X = 1 (Halogen - Fluorine)

    • N = 3 (Nitrogen)

    • IHD = 8 - (10/2) - (1/2) + (3/2) + 1 = 8 - 5 - 0.5 + 1.5 + 1 = 5

An IHD of 5 is consistent with the proposed structure, which contains one aromatic ring (4 degrees of unsaturation) and one carbonyl double bond (1 degree of unsaturation).

The Elucidation Workflow: An Integrated Spectroscopic Approach

A robust structural proof relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates the logical progression from identifying functional groups to mapping the precise atomic connectivity.

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation HRMS HRMS (Molecular Formula) IHD IHD Calculation (Unsaturation) HRMS->IHD FTIR FTIR Spectroscopy (Key Bonds: N-H, C=O, C-F) IHD->FTIR H_NMR ¹H NMR (Proton Environments) FTIR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton, C-F Coupling) H_NMR->C_NMR HSQC 2D HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H_NMR->HMBC DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC Final Structure Confirmed HMBC->Final

Caption: Overall workflow for the structure elucidation of Methyl 2,4,5-triamino-3-fluorobenzoate.

Functional Group Analysis: FTIR Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups. The presence of three primary amino groups, a carbonyl ester, and an aromatic ring will produce a highly characteristic infrared spectrum. The N-H stretching region is particularly diagnostic for primary amines.[3][4]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[5][6]
3050 - 3010Weak-MediumC-H Aromatic StretchAr-H
2990 - 2950WeakC-H Aliphatic StretchMethyl (-OCH₃)
1720 - 1700Strong, SharpC=O Carbonyl StretchEster (-COOCH₃)
1640 - 1580StrongN-H Bending (Scissoring)Primary Amine (-NH₂)[3]
1600, 1475MediumC=C Aromatic Ring StretchBenzene Ring
1340 - 1250StrongC-N Aromatic StretchAr-N[3]
1300 - 1150StrongC-O Ester StretchC-O
1250 - 1000StrongC-F StretchAr-F

Molecular Fragmentation: Mass Spectrometry (MS)

Expertise & Causality: Beyond providing the molecular formula, mass spectrometry reveals structural information through characteristic fragmentation patterns. Under ionization conditions, the molecular ion can break apart in predictable ways, providing puzzle pieces that correspond to different parts of the molecule. For this compound, key fragmentations would include the loss of the methoxy group or cleavage at the ester linkage.

Data Presentation: Predicted Mass Fragments (ESI-MS/MS)

m/z (for C₈H₁₀FN₃O₂ M.W. = 199.19)Proposed FragmentFormula of Lost NeutralDescription
200.09[M+H]⁺-Protonated Molecular Ion
169.08[M+H - OCH₃]⁺CH₃O•Loss of a methoxy radical (less common) or CH₄O from [M+H]⁺
141.07[M+H - COOCH₃]⁺C₂H₃O₂•Loss of the carbomethoxy group
124.05[M+H - COOCH₃ - NH₃]⁺C₂H₃O₂, NH₃Subsequent loss of ammonia

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for compounds with exchangeable protons (like -NH₂) as it slows down the exchange rate, allowing them to be observed more clearly.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

  • 2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. These experiments are crucial for establishing correlations.

  • (Optional) D₂O Exchange: For a definitive assignment of N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -NH₂ protons will disappear.

¹H and ¹³C NMR: Predicted Chemical Shifts and Couplings

Expertise & Causality: The chemical shifts are dictated by the electronic environment of each nucleus. The three electron-donating amino groups will shield the aromatic ring, shifting the lone aromatic proton (H-6) to a relatively upfield (low ppm) region for an aromatic proton. The fluorine atom will introduce characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.[7][8] This coupling is the most definitive piece of evidence for the location of the fluorine atom.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionAtomδ (ppm)MultiplicityJ (Hz)Assignment & Rationale
1C~110d²JCF ≈ 20-25C-COOCH₃. Shielded by ortho-NH₂. Split by F.
2C~145d³JCF ≈ 5-10C-NH₂. Deshielded by N. Split by F.
3C~148d¹JCF ≈ 240-260C-F. Large one-bond coupling constant is characteristic.[9][10]
4C~140d²JCF ≈ 15-20C-NH₂. Deshielded by N. Split by F.
5C~125d³JCF ≈ 3-5C-NH₂. Deshielded by N. Split by F.
6C~95d⁴JCF ≈ 1-3Ar-CH. Highly shielded by three ortho/para -NH₂ groups.
6H~6.0s-Ar-H. Singlet due to no adjacent protons. Shifted upfield.
7C~168s-C=O. Typical ester carbonyl chemical shift.
8C~52s--OCH₃. Typical methyl ester chemical shift.
8H~3.7s--OCH₃. Singlet, integration of 3H.
-H~6.5, ~5.0, ~4.5br s-Three -NH₂ signals. Broad due to exchange; chemical shifts are variable. Integration of 2H each.
2D NMR: Assembling the Structure

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It will show clear correlations for the (C6-H6) pair and the (C8-H8) methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations link the isolated spin systems together, confirming the substitution pattern.

G H6 H-6 (~6.0 ppm) C2 C-2 H6->C2 C4 C-4 H6->C4 C5 C-5 H6->C5 H8 H-8 (~3.7 ppm) C1 C-1 H8->C1 C7 C-7 H8->C7

Caption: Key expected HMBC correlations for confirming the molecular framework.

Trustworthiness - Self-Validating HMBC Correlations:

  • H-8 to C-7: The methyl protons (~3.7 ppm) will show a strong correlation to the carbonyl carbon (~168 ppm), confirming the methyl ester fragment.

  • H-8 to C-1: A weaker correlation from the methyl protons to the carbon bearing the ester (C-1, ~110 ppm) further solidifies this connection.

  • H-6 to C-2, C-4, and C-5: The lone aromatic proton (~6.0 ppm) is the key. It will show correlations to the carbons two and three bonds away. The expected correlations to C-2, C-4, and C-5, combined with the lack of correlation to C-3 and C-1, definitively fixes the position of all substituents relative to the only proton on the ring. This integrated data set leaves no ambiguity.

Conclusion

The structure of Methyl 2,4,5-triamino-3-fluorobenzoate can be elucidated and unequivocally confirmed through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the precise molecular formula of C₈H₁₀FN₃O₂, and the calculated IHD of 5 is consistent with the proposed aromatic ester structure. FTIR spectroscopy provides rapid confirmation of the essential functional groups: multiple primary amines, an ester carbonyl, and a C-F bond.

The definitive proof is delivered by a comprehensive suite of NMR experiments. ¹H NMR identifies the distinct proton environments, including the highly shielded lone aromatic proton. ¹³C NMR, critically, reveals the carbon skeleton and confirms the position of the fluorine atom through characteristic large one-bond and smaller long-range C-F coupling constants. Finally, 2D NMR experiments, particularly HMBC, serve as the ultimate validation by mapping the long-range C-H connectivities. The correlation of the methyl protons to the carbonyl carbon and the specific correlations of the aromatic proton to its neighboring carbons lock the molecular structure in place, leaving no alternative arrangements possible. This multi-faceted, self-validating workflow exemplifies the modern standard for chemical structure elucidation.

References

  • Wray, V. (1980). Carbon-13 Nuclear Magnetic Resonance Studies of some Fluorinated and Trifluoromethylated Aromatic Compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

  • Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • PubMed. (1998). [Influence of solvents on IR spectrum of aromatic amines]. Available at: [Link]

  • PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2009). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PMC. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

  • Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette. Available at: [Link]

  • National Institutes of Health. (2012). Microscale Methodology for Structure Elucidation of Natural Products. PMC. Available at: [Link]

  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • ResearchGate. (n.d.). Main methods and techniques used in structural elucidation. Available at: [Link]

  • YouTube. (2021). Analyzing Partial Structure in the Aromatic Region (1H NMR). Available at: [Link]

  • Spectroscopy & Spectrometry. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2,4,5-triamino-3-fluorobenzoate: Physicochemical Characteristics and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aminobenzoates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Methyl 2,4,5-triamino-3-fluorobenzoate, a highly functionalized aromatic compound, represents a promising building block for the synthesis of novel therapeutic agents. Its densely packed array of amino groups, coupled with the modulating effects of a fluorine atom and a methyl ester, offers a versatile platform for creating complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2,4,5-triamino-3-fluorobenzoate, offering insights for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. The strategic placement of fluorine is a well-established strategy to enhance the therapeutic properties of drug candidates, particularly in oncology.[3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. While extensive experimental data for Methyl 2,4,5-triamino-3-fluorobenzoate is not widely published, the available information from commercial suppliers and analogous compounds allows for a reliable characterization.

PropertyValueSource/Comment
IUPAC Name Methyl 2,4,5-triamino-3-fluorobenzoate---
CAS Number 918321-27-4[4][5][6]
Molecular Formula C₈H₁₀FN₃O₂[6]
Molecular Weight 199.18 g/mol [5]
Appearance Solid[6]
Purity ≥97%[6]
Melting Point Not explicitly reported. As a substituted aniline, likely a solid with a defined melting point.Inferred
Boiling Point Not applicable (likely decomposes at high temperatures).Inferred
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents.Based on the polarity of the functional groups.
Storage Conditions 2-8°C, sealed in a dry, dark place.[6]

Chemical Characteristics and Reactivity Profile

The chemical behavior of Methyl 2,4,5-triamino-3-fluorobenzoate is governed by the interplay of its constituent functional groups: the three amino groups, the methyl ester, and the fluorine-substituted aromatic ring.

The Influence of the Fluorine Substituent: The presence of a fluorine atom on the benzene ring significantly impacts the molecule's electronic properties and stability. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although the presence of three electron-donating amino groups complicates this reactivity. The carbon-fluorine bond is exceptionally strong, which contributes to the compound's overall chemical and metabolic stability, a highly desirable trait in drug candidates.[1][2]

Reactivity of the Amino Groups: The three primary aromatic amino groups are the most reactive sites for a variety of chemical transformations. These nucleophilic groups can readily undergo:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts. These intermediates are highly versatile and can be converted to a wide range of other functional groups.

  • Schiff Base Formation: Condensation with aldehydes and ketones.

Reactivity of the Methyl Ester: The methyl ester group is susceptible to:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with amines, typically at elevated temperatures or with catalysis, to form amides.

  • Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.

The interplay of these functional groups allows for a rich and diverse range of chemical modifications, making Methyl 2,4,5-triamino-3-fluorobenzoate a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Proposed Synthetic Pathway and Experimental Protocol

Synthesis_Workflow A 2,4-Dinitro-5-fluoroaniline B Methyl 2,4-dinitro-5-fluorobenzoate A->B 1. Diazotization (NaNO2, H2SO4) 2. Cyanation (CuCN) 3. Hydrolysis (H2SO4, H2O) 4. Esterification (MeOH, H2SO4) C Methyl 2,4,5-triamino-3-fluorobenzoate B->C Reduction (e.g., H2, Pd/C or SnCl2, HCl) Analytical_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) (Initial Purity Assessment) Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) NMR->MS IR Infrared (IR) Spectroscopy (Functional Group Identification) MS->IR End Characterized Compound IR->End

Sources

An In-Depth Technical Guide to Methyl 2,4,5-triamino-3-fluorobenzoate: A Key Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2,4,5-triamino-3-fluorobenzoate, a fluorinated aromatic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic approach, and its critical role as an intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors.

Core Compound Properties

Methyl 2,4,5-triamino-3-fluorobenzoate is a polysubstituted aniline derivative. The strategic placement of three amino groups and a fluorine atom on the benzene ring imparts unique chemical characteristics that are highly valuable in the construction of complex heterocyclic scaffolds found in many modern pharmaceuticals.

PropertyValueSource(s)
Molecular Formula C₈H₁₀FN₃O₂[1]
Molecular Weight 199.18 g/mol [1]
CAS Number 918321-27-4[1]
Appearance Likely a solid (based on related compounds)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

The presence of the highly electronegative fluorine atom can significantly influence the molecule's pKa, lipophilicity, and metabolic stability, properties that are crucial for drug candidates.[2] The multiple amino groups provide reactive sites for subsequent chemical transformations, particularly for the construction of fused ring systems.

Strategic Synthesis of a Polysubstituted Aniline

A likely synthetic pathway would start from a fluorinated benzoic acid derivative. The introduction of the amino groups would likely proceed through a series of nitration and reduction steps. The challenge in such a synthesis lies in controlling the regioselectivity of the nitration reactions to achieve the desired 2,4,5-triamino substitution pattern. The esterification of the carboxylic acid to the methyl ester could be performed either at the beginning or end of the synthetic sequence.

Conceptual Experimental Protocol:

A potential, though not definitively published, synthetic approach could involve the following conceptual steps:

  • Nitration of a Fluorinated Anthranilic Acid Derivative: Starting with a commercially available fluorinated and aminated benzoic acid, selective nitration could be performed. The directing effects of the existing substituents would be critical in achieving the desired substitution pattern.

  • Reduction of Nitro Groups: The introduced nitro groups would then be reduced to amino groups. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

  • Esterification: If the carboxylic acid is not already esterified, this can be achieved by reacting the final triamino fluorobenzoic acid with methanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid).

This proposed pathway highlights the strategic considerations in multi-step organic synthesis, where the order of reactions and the choice of reagents are paramount to achieving the target molecule.

Application in Drug Development: A Precursor to Kinase Inhibitors

The primary interest in Methyl 2,4,5-triamino-3-fluorobenzoate stems from its role as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Notably, this compound is identified as "Selumetinib Impurity 2," which strongly suggests its connection to the synthesis of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[3][4][5][6]

The vicinal diamine functionality (amino groups at positions 4 and 5) is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form various heterocyclic rings, such as benzimidazoles or other fused imidazole systems. These heterocyclic cores are prevalent in many kinase inhibitors.

Role in the Synthesis of Fused Heterocyclic Kinase Inhibitors

The general reactivity of o-phenylenediamines (compounds with two adjacent amino groups on a benzene ring) with various reagents to form heterocyclic systems is a cornerstone of medicinal chemistry. The presence of an additional amino group and a fluorine atom in Methyl 2,4,5-triamino-3-fluorobenzoate provides further opportunities for molecular diversity and fine-tuning of the physicochemical properties of the final drug molecule.

A plausible synthetic utility of this compound would be its reaction with a suitable carbonyl-containing molecule to construct the core of a kinase inhibitor. For example, reaction with a carboxylic acid derivative could lead to the formation of a benzimidazole, a common scaffold in kinase inhibitors.

The MEK/ERK Signaling Pathway: A Target for Cancer Therapy

The significance of Methyl 2,4,5-triamino-3-fluorobenzoate as a building block is best understood in the context of the biological target of the drugs it helps to create. As it is linked to Selumetinib, a MEK inhibitor, its importance lies in enabling the synthesis of molecules that can modulate the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Diagram of the MEK/ERK Signaling Pathway and Inhibition:

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation Selumetinib Selumetinib (MEK Inhibitor) Selumetinib->MEK Inhibition CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle Gene Expression

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by Selumetinib.

In this pathway, extracellular signals activate Receptor Tyrosine Kinases (RTKs), which in turn activate Ras. Ras then activates Raf, which phosphorylates and activates MEK. MEK then phosphorylates and activates ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival. Selumetinib and other MEK inhibitors block the phosphorylation of ERK by MEK, thereby inhibiting the downstream signaling cascade.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 2,4,5-triamino-3-fluorobenzoate is not widely available, data from structurally similar compounds, such as methyl 3-amino-2-fluorobenzoate, can provide guidance on appropriate handling procedures.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the specific MSDS for any chemical before use and handle it in accordance with good laboratory practices.

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate represents a sophisticated and valuable building block for the synthesis of complex, biologically active molecules. Its polysubstituted and fluorinated nature provides medicinal chemists with a versatile platform for the construction of novel therapeutics, particularly in the area of kinase inhibitors. The connection to the MEK inhibitor Selumetinib underscores its relevance in the development of targeted cancer therapies. As our understanding of signaling pathways continues to grow, the demand for such specialized chemical intermediates is likely to increase, further highlighting the importance of this and related compounds in the future of drug discovery.

References

  • Selumetinib | CAS No: 606143-52-6. (n.d.). Cleanchem. Retrieved January 7, 2026, from [Link]

  • Selumetinib Impurity 2 | CAS No: 918321-27-4. (n.d.). Cleanchem. Retrieved January 7, 2026, from [Link]

  • Selumetinib Impurity 4 | CAS No: 918321-29-6. (n.d.). Cleanchem. Retrieved January 7, 2026, from [Link]

  • Selumetinib Nitroso Impurity 1. (n.d.). SynZeal. Retrieved January 7, 2026, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(15), 4987. MDPI. [Link]

  • Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). (n.d.). Cenmed Enterprises. Retrieved January 7, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,5-triamino-3-fluorobenzoate is a key intermediate in the synthesis of the MEK inhibitor Binimetinib, a targeted therapy used in the treatment of certain types of cancer.[1][2] The precise structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the expected spectroscopic data for Methyl 2,4,5-triamino-3-fluorobenzoate, offering a valuable resource for its unambiguous identification and characterization in a research and development setting.

Due to the limited availability of public experimental spectra for this specific intermediate, this guide will focus on predicted spectroscopic data, supported by comparative analysis with structurally related compounds and fundamental spectroscopic principles. The provided experimental protocols represent standard methodologies for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

Methyl 2,4,5-triamino-3-fluorobenzoate possesses a highly substituted benzene ring with functionalities that will each give rise to characteristic spectroscopic signatures. Understanding the interplay of the electron-donating amino groups, the electron-withdrawing fluoro and methyl ester groups, and their positions on the aromatic ring is fundamental to interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 2,4,5-triamino-3-fluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding its molecular framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic proton, the amino protons, and the methyl ester protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 7.0 - 7.5Singlet (or very narrow doublet)1HAr-HThe lone aromatic proton is expected to be a singlet due to the absence of adjacent protons. The exact chemical shift will be influenced by the surrounding substituents.
~ 4.5 - 6.0Broad Singlet6HNH₂The protons of the three amino groups are expected to appear as broad singlets that may exchange with D₂O. Their chemical shifts can vary depending on the solvent and concentration.
~ 3.8Singlet3HOCH₃The methyl ester protons will appear as a sharp singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the directly attached atoms and the overall electronic environment.

Predicted Chemical Shift (ppm) Assignment Rationale
~ 165 - 170C=OThe carbonyl carbon of the ester group is expected in this downfield region.
~ 140 - 155 (d, JCF)C-FThe carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling.
~ 130 - 145C-NH₂Carbons attached to amino groups will be in this range.
~ 110 - 125C-COOCH₃The carbon attached to the ester group.
~ 100 - 115 (d, JCCF)C-HThe aromatic carbon bearing a proton will show a smaller C-F coupling.
~ 51 - 53OCH₃The methyl carbon of the ester group.
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide a clear indication of the fluorine environment. A single signal is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the other substituents on the ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for Methyl 2,4,5-triamino-3-fluorobenzoate is as follows:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program to obtain singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, with or without proton decoupling.

    • Set the spectral width appropriate for fluorine chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For Methyl 2,4,5-triamino-3-fluorobenzoate, electrospray ionization (ESI) would be a suitable method.

Predicted Mass Spectrum Data
m/z (predicted) Assignment Rationale
199.08[M]⁺The molecular ion peak corresponding to the exact mass of C₈H₁₀FN₃O₂.
200.08[M+H]⁺The protonated molecular ion, which is commonly observed in ESI-MS.
Fragmentation Pattern

The fragmentation pattern in the MS/MS spectrum can provide valuable structural information. Expected fragmentation would involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the ester group itself.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Methyl 2,4,5-triamino-3-fluorobenzoate will be characterized by absorptions corresponding to N-H, C=O, C-F, and aromatic C-H and C=C bonds.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Intensity
3400 - 3200N-H stretch (amino groups)Strong, broad
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (methyl)Medium
~ 1700C=O stretch (ester)Strong, sharp
1620 - 1580N-H bend and Aromatic C=C stretchMedium to strong
1300 - 1000C-N stretch and C-F stretchMedium to strong
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr method, mix a small amount of the sample with dry KBr and press into a transparent disk.

    • For ATR, place the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum first and then the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The highly substituted aromatic ring in Methyl 2,4,5-triamino-3-fluorobenzoate is expected to show characteristic UV absorptions.

Predicted UV-Vis Absorption Data

The presence of the aromatic ring with multiple amino groups (auxochromes) is expected to result in strong absorption in the UV region, likely with one or more maxima between 200 and 400 nm. The exact position of the absorption maxima will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of 200-800 nm.

    • Use the pure solvent as a blank.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis sample Methyl 2,4,5-triamino-3-fluorobenzoate dissolve Dissolution in Deuterated Solvent sample->dissolve ms_solution Dilute Solution for MS sample->ms_solution ir_sample Prepare for IR (KBr or ATR) sample->ir_sample uv_solution Dilute Solution for UV-Vis sample->uv_solution nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) nmr_tube->nmr ms Mass Spectrometer (ESI) ms_solution->ms ir FT-IR Spectrometer ir_sample->ir uv UV-Vis Spectrophotometer uv_solution->uv nmr_data NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data ir_data IR Spectrum ir->ir_data uv_data UV-Vis Spectrum uv->uv_data structure Structural Elucidation & Purity Assessment nmr_data->structure ms_data->structure ir_data->structure uv_data->structure

Caption: Workflow for the comprehensive spectroscopic analysis of Methyl 2,4,5-triamino-3-fluorobenzoate.

Relationship of Spectroscopic Data to Molecular Structure

G cluster_structure Methyl 2,4,5-triamino-3-fluorobenzoate cluster_data Spectroscopic Signatures mol HNMR ¹H NMR: - Aromatic H - NH₂ protons - OCH₃ protons mol->HNMR Proton Environments CNMR ¹³C NMR: - C=O - C-F (doublet) - Aromatic Cs - OCH₃ mol->CNMR Carbon Skeleton FNMR ¹⁹F NMR: - Single fluorine signal mol->FNMR Fluorine Position MS MS: - [M+H]⁺ at m/z 200.08 mol->MS Molecular Weight IR IR: - N-H stretch - C=O stretch - C-F stretch mol->IR Functional Groups

Caption: Correlation of the molecular structure with its expected spectroscopic signatures.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2,4,5-triamino-3-fluorobenzoate, a critical intermediate in the synthesis of Binimetinib. By combining predicted data with established spectroscopic principles and comparative analysis, this document serves as a valuable resource for researchers and scientists in the pharmaceutical industry. The detailed experimental protocols offer a framework for obtaining high-quality data, ensuring the accurate identification and quality control of this important compound.

References

  • PubChem Compound Summary for CID 10288191, Binimetinib. National Center for Biotechnology Information. [Link]

  • A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. National Center for Biotechnology Information. [Link]

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Center for Biotechnology Information. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. ResearchGate. [Link]

  • The Absorption, Distribution, Metabolism, and Excretion of Binimetinib Following a Single Oral Dose of [14C]Binimetinib 45 mg in Healthy Male Participants. National Center for Biotechnology Information. [Link]

  • A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study. MDPI. [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. [Link]

  • Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion? Scilit. [Link]

  • CN105820124A - Synthesizing method for binimetinib.
  • WO2021116901A1 - Forms of binimetinib and process for preparation thereof.
  • WO2020212832A1 - Process of preparation of benzimidazole compounds.
  • Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. Technical Disclosure Commons. [Link]

  • 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1H-benzo[d]imidazole-6-carboxamide. Veeprho. [Link]

  • 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid. MySkinRecipes. [Link]

  • 5-((4-Bromo-2-chlorophenyl)(nitroso)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide. Pharmaffiliates. [Link]

  • 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide. Veeprho. [Link]

  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • AU2021294233A1 - Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate.
  • Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. FLEX. [Link]

  • Compound: BINIMETINIB (CHEMBL3187723). ChEMBL. [Link]

  • WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).

Sources

Potential biological activity of fluorinated aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Fluorinated Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of fluorinated aminobenzoates. By leveraging the unique physicochemical properties of fluorine, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, cytotoxic, and central nervous system effects. This document serves as a resource for researchers in drug discovery, offering detailed experimental protocols, data interpretation frameworks, and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

Introduction: The Confluence of Fluorine and the Aminobenzoate Scaffold

The introduction of fluorine into drug candidates has become an indispensable strategy in pharmaceutical development.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] These modifications often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[5][6][7] When these advantages are applied to the aminobenzoate framework, a versatile scaffold known for its role as a precursor in essential metabolic pathways (e.g., folic acid synthesis), the result is a class of compounds with significant therapeutic potential.[8][9] Derivatives of 4-aminobenzoic acid (PABA), for instance, have been successfully developed as antimicrobial and cytotoxic agents by acting as antagonists in the folate biosynthesis pathway, which is crucial for many pathogens but not for humans.[8][10] This guide explores the synergistic effect of combining fluorine's unique properties with the proven biological relevance of the aminobenzoate core.

The Physicochemical Impact of Fluorination on Drug Design

The decision to incorporate fluorine is a deliberate choice aimed at modulating specific molecular properties. Understanding the causality behind these changes is critical for rational drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2][5]

  • Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for developing drugs targeting the central nervous system (CNS).[1][7]

  • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[5] This can significantly lower the pKa of nearby acidic or basic functional groups. For aminobenzoates, this modulation can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and cell permeability.

  • Conformational Control and Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[3][11] This can lead to a more favorable binding conformation, resulting in increased potency and selectivity for the target.[5][7]

Synthetic Strategies for Fluorinated Aminobenzoates

The synthesis of fluorinated compounds has advanced significantly, providing chemists with a diverse toolkit.[12][13][14] The choice of strategy often depends on the desired position of the fluorine atom and the overall complexity of the target molecule.

A common approach involves starting with a pre-fluorinated building block, such as a fluorinated benzoic acid or aniline derivative.[3][15] For example, Methyl 3-Amino-2-Fluorobenzoate is a crucial intermediate in the synthesis of targeted cancer therapies.[16] Nucleophilic fluorination is another powerful technique, particularly for introducing radioisotopes like fluorine-18 for use in Positron Emission Tomography (PET) imaging.[17][18]

Below is a conceptual workflow for the synthesis and initial screening of a novel fluorinated aminobenzoate library.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase A Select Precursors (e.g., Fluorinated Benzoic Acid, Amines) B Coupling Reaction (e.g., Amide Bond Formation) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., Antimicrobial MIC Assay) C->D Compound Library E Secondary Screening (e.g., Cytotoxicity MTT Assay) D->E F Lead Compound Identification E->F G In Vivo Studies F->G Further Optimization G PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Essential Pathway DNA DNA Synthesis DHF->DNA Essential Pathway Growth Growth DNA->Growth Bacterial Growth Inhibitor Fluorinated Aminobenzoate Inhibitor->DHPS Competitive Inhibition

Caption: Mechanism of action for antimicrobial aminobenzoates.

Cytotoxic and Anticancer Activity

The same principle of folate synthesis inhibition can be exploited for anticancer activity, as rapidly proliferating cancer cells have a high demand for folate. [8][9]Furthermore, fluorinated compounds, including derivatives of the natural product combretastatin, have shown potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division. [19]The introduction of fluorine can influence the conformation of the molecule, locking it into a geometry that is favorable for binding to the colchicine site on tubulin.

Central Nervous System (CNS) Activity

While the exact mechanisms of action for many CNS-active drugs are still under investigation, it is known that fluorinated anesthetics modulate the function of ion channels, such as GABA and glutamate receptors. [20][21]Fluorine's ability to increase lipophilicity and blood-brain barrier penetration makes fluorinated aminobenzoates intriguing candidates for neurological drug discovery. Their structural similarity to PABA, which has known CNS effects, further supports this potential.

Methodologies for Biological Evaluation

Rigorous and standardized protocols are essential for generating reliable and comparable data.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound. [22] Objective: To determine the lowest concentration of a fluorinated aminobenzoate that inhibits the visible growth of a target microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Norfloxacin, Ciprofloxacin) [23]* Negative control (broth only)

  • Vehicle control (broth with DMSO)

Procedure:

  • Inoculum Preparation: Grow a pure culture of the microorganism on an agar plate. Suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. [22]2. Compound Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the stock compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11, discarding the final 100 µL. Well 12 serves as the growth control.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. [22]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. [22] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorinated aminobenzoate on a cancer cell line.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., HepG2, HeLa) [8][24]* Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [22]5. Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G A 1. Seed Cells in 96-well plate B 2. Add serial dilutions of Fluorinated Aminobenzoate A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Viable cells form formazan) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Structure-Activity Relationships (SAR)

Summarizing biological data in a clear, tabular format is crucial for comparative analysis and for elucidating Structure-Activity Relationships (SAR).

Table 1: Comparative Biological Activity of Fluorinated Aminobenzoate Analogs

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HepG2
F-ABZ-01H2-F3245.2
F-ABZ-02H4-F1622.8
F-ABZ-03H2,4-diF810.5
F-ABZ-044-Cl2-F45.1
Norfloxacin--0.5N/A
Doxorubicin--N/A0.8

Data are hypothetical and for illustrative purposes.

From this hypothetical data, preliminary SAR insights can be drawn:

  • Fluorination at the 4-position (F-ABZ-02) appears more effective than at the 2-position (F-ABZ-01).

  • Di-fluorination (F-ABZ-03) further enhances both antimicrobial and cytotoxic activity.

  • The addition of another electron-withdrawing group like chlorine (F-ABZ-04) can significantly boost potency. [23] These insights guide the next cycle of synthesis and optimization, demonstrating the iterative nature of drug discovery.

Conclusion and Future Perspectives

Fluorinated aminobenzoates represent a highly promising class of molecules with diverse and tunable biological activities. The strategic use of fluorine allows for the fine-tuning of physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and optimization of these compounds. Future research will likely focus on exploring novel fluorination strategies, expanding the scope of biological targets, and leveraging computational modeling to predict the effects of fluorine substitution with greater accuracy. [25]As our understanding of the intricate interplay between fluorine and biological systems deepens, fluorinated aminobenzoates are poised to deliver the next generation of innovative therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in organic chemistry. Chemical Society Reviews, 43(16), 5658-5708.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms.
  • Koszałka, P., Sławiński, J., & Kawiak, A. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [8][9]8. BenchChem. (2025). Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide. BenchChem Technical Guides. [22]9. Akberova, S. I., et al. (2002). Study of the anti-virulent properties of p-aminobenzoic acid. Zhurnal Mikrobiologii, Epidemiologii i Immunobiologii, (5), 87-90.

  • Narasimhan, B., Kumar, P., & Meeta. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 47-59. [23]11. Brown, F. F., & Canfield, C. J. (1971). Some physicochemical properties of the antimalarial agent, chloroquine. Journal of Pharmaceutical Sciences, 60(6), 856-859.

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [26]13. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. News. [16]14. National Center for Biotechnology Information. (2023). Inhalational Anesthetic. In StatPearls. StatPearls Publishing. [20]15. Anesthesia Key. (2017). Pharmacology of Inhaled Anesthetics. Anesthesia Key. [21]16. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News. [1]17. Cambridge University Press. (2023). Inhalational Anesthetics. In Cambridge Handbook of Anesthesiology.

  • LITFL. (2021). Inhalational Anaesthetics - Part One. Life in the Fast Lane. [27]19. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News. [3]20. Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [28][29]21. Wei, W. (2018). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Building Blocks. CUNY Academic Works. [15]22. Szymański, P., & Ciarkowski, J. (2020). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 25(21), 5013. [25]23. Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [30]24. Begum, J., & Hussain, M. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 19(02), 1145–1156. [2]25. Stepanov, A. A., et al. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2019(5), 133-146. [17]26. Jewett, D. M., et al. (1991). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Journal of Medicinal Chemistry, 34(7), 2116-2121. [18]27. Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [28][29]28. Demkiv, O., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4190. [31]29. Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3077-3084. [19]30. Loza-Mejía, M. A., & Salazar, J. R. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 26(18), 5543. [32]31. Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [11]32. Al-Salahi, R., & Marzouk, M. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32969-32993. [33]33. Ilardi, E. A., & Vitaku, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5037. [4]34. Al-Salahi, R., & Marzouk, M. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 32969-32993. [7]35. Al-Salahi, R., & Marzouk, M. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(27), 17351-17374. [24]36. Slusarczyk, M., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry, 9(14), 1681-1713. [34]37. Liu, J., et al. (2023). A Novel Mycoprotein Candidate: Neurospora intermedia FF171 from Pu-Erh Tea with Genomics-Based Safety Profiling. Foods, 12(15), 2872.

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,5-triamino-3-fluorobenzoate is a substituted aromatic amine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The presence of multiple amino groups and a fluorine atom on the benzene ring imparts unique chemical properties that are valuable in medicinal chemistry. However, these same structural features also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 2,4,5-triamino-3-fluorobenzoate, drawing upon data for the compound itself, analogous structures, and the broader classes of aromatic amines and fluorinated organic compounds. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks.

Chemical & Physical Properties

A summary of the known physical and chemical properties of Methyl 2,4,5-triamino-3-fluorobenzoate is provided below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 918321-27-4
Molecular Formula C₈H₁₀FN₃O₂
Molecular Weight 199.18 g/mol [1]
Physical Form Solid
Purity Typically ≥95-97%[1]
Storage Temperature 2-8°C, sealed in dry, dark place

Hazard Identification and Toxicological Profile

Methyl 2,4,5-triamino-3-fluorobenzoate is classified with the GHS07 pictogram, indicating that it is harmful, an irritant, and a sensitizer. The primary hazards are detailed below, with further context provided by the known risks of primary aromatic amines and fluorinated compounds.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Analysis of Toxicological Risks:

  • Primary Aromatic Amines: This class of compounds is known for its potential carcinogenicity and mutagenicity.[2][3][4] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, leading to systemic toxicity.[2] A significant health hazard associated with aromatic amines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac dysrhythmia and spasms.

  • Fluorinated Organic Compounds: The introduction of fluorine can alter the metabolic pathways of a molecule, potentially leading to the formation of toxic metabolites.[5] While specific data for Methyl 2,4,5-triamino-3-fluorobenzoate is not available, it is prudent to handle it as a compound with potential for metabolic toxicity.[5]

  • Reactivity: While specific reactivity data for this compound is limited, aromatic amines can be incompatible with strong oxidizing agents. The presence of multiple amino groups may also lead to decomposition into other hazardous compounds under certain conditions.[2]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with Methyl 2,4,5-triamino-3-fluorobenzoate.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 2,4,5-triamino-3-fluorobenzoate:

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[8][9] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. Given that many aromatic amines are readily absorbed through the skin, double-gloving may be advisable for extended operations.[2][5] Gloves must be inspected before use and changed immediately if contaminated.[8]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

The logical flow for selecting and using PPE is illustrated in the following diagram:

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Hazards of Methyl 2,4,5-triamino-3-fluorobenzoate CheckInhalation Inhalation Hazard? Start->CheckInhalation CheckContact Skin/Eye Contact Hazard? CheckInhalation->CheckContact No FumeHood Use Chemical Fume Hood CheckInhalation->FumeHood Yes GogglesShield Wear Goggles (and Face Shield if splash risk) CheckContact->GogglesShield Yes FumeHood->CheckContact Respirator Select Appropriate Respirator Gloves Wear Nitrile Gloves (Consider Double-Gloving) GogglesShield->Gloves LabCoat Wear Lab Coat (and Apron if needed) Gloves->LabCoat End Safe Handling Protocol Implemented LabCoat->End Proceed with Experiment

Caption: PPE Selection Workflow for Handling Methyl 2,4,5-triamino-3-fluorobenzoate.

Storage and Stability

Proper storage is crucial to maintain the integrity of Methyl 2,4,5-triamino-3-fluorobenzoate and to prevent the formation of hazardous degradation products.

  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation of the amino groups.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Spill of Methyl 2,4,5-triamino-3-fluorobenzoate IsLarge Is the spill large or in a poorly ventilated area? Spill->IsLarge Evacuate Evacuate the area. Contact Emergency Response. IsLarge->Evacuate Yes SmallSpill Small, contained spill IsLarge->SmallSpill No Alert Alert others in the vicinity. SmallSpill->Alert PPE Don appropriate PPE (respirator, gloves, goggles, lab coat). Alert->PPE Contain Contain the spill with inert absorbent material. PPE->Contain Collect Carefully collect the absorbed material into a sealed, labeled container. Contain->Collect Decontaminate Decontaminate the spill area. Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste. Decontaminate->Dispose

Caption: Spill Response Protocol for Methyl 2,4,5-triamino-3-fluorobenzoate.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[8][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Considerations

All waste containing Methyl 2,4,5-triamino-3-fluorobenzoate must be treated as hazardous chemical waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container.[6]

  • Method: Disposal should be carried out by a licensed chemical waste disposal company. Do not dispose of down the drain or with general laboratory trash.[6][8] Halogenated organic waste should be segregated in designated containers.[6]

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate is a valuable research chemical that requires careful and informed handling. By understanding its chemical properties and the hazards associated with its functional groups, and by rigorously applying the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. The principles of prudent practice—planning ahead, minimizing exposure, and not underestimating risks—are paramount when working with this and all other novel or hazardous compounds.[12]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (2023). Retrieved from [Link]

  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. (n.d.). Retrieved from [Link]

  • Amines | RPS. (n.d.). Retrieved from [Link]

  • methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4 | Chemsrc. (n.d.). Retrieved from [Link]

  • Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442) - Cenmed Enterprises. (n.d.). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Retrieved from [Link]

  • Section I - Zakarian Lab Safety Protocol. (n.d.). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the drug candidate. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] For orally administered drugs, dissolution is a prerequisite for absorption; a compound that cannot adequately dissolve in the gastrointestinal fluids will likely exhibit poor and variable absorption, leading to suboptimal therapeutic outcomes.[1][3] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a major hurdle for formulation scientists.[1][3]

This guide provides a comprehensive technical framework for characterizing the solubility profile of Methyl 2,4,5-triamino-3-fluorobenzoate, a compound of interest for researchers and drug development professionals. While specific experimental data for this compound is not extensively published, this document will serve as a detailed roadmap, outlining the necessary experimental protocols, the scientific rationale behind methodological choices, and the interpretation of results. As a substituted aminobenzoate derivative, it is anticipated to possess ionizable amino groups, suggesting that its solubility will be significantly influenced by pH.[4][5][6] Understanding this pH-dependent solubility is paramount for predicting its behavior in the physiological environment of the gastrointestinal tract and for developing appropriate formulations.

Physicochemical Properties and Predicted Behavior

A thorough understanding of the physicochemical properties of Methyl 2,4,5-triamino-3-fluorobenzoate is the foundation for designing robust solubility studies.

PropertyValue/PredictionSource/Method
Molecular Formula C8H10FN3O2[7]
Molecular Weight 199.18 g/mol [7]
CAS Number 918321-27-4[8]
Predicted Ionization The presence of three amino groups suggests the compound will behave as a weak base. The pKa values of these groups will dictate the extent of ionization at different pH values.Inferred from general chemical knowledge of aminobenzoate derivatives.
Predicted Polarity The presence of multiple amino groups and a carboxylate ester group suggests the molecule will have polar characteristics. The fluorine atom will also influence electron distribution.Inferred from molecular structure.

The "like dissolves like" principle suggests that polar compounds tend to dissolve in polar solvents.[9] Therefore, Methyl 2,4,5-triamino-3-fluorobenzoate is expected to have some degree of solubility in polar solvents. The ionizable nature of the amino groups is of particular importance, as the solubility of weak acids and bases is pH-dependent.[4][10] For a weakly basic compound like Methyl 2,4,5-triamino-3-fluorobenzoate, solubility is expected to be higher in acidic environments where the amino groups are protonated and form more soluble salts.[5]

Experimental Determination of Solubility

Distinguishing Between Thermodynamic and Kinetic Solubility

Before embarking on experimental work, it is crucial to understand the distinction between thermodynamic and kinetic solubility.[11][12]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[12] It is a true measure of a compound's solubility and is typically determined using the shake-flask method, allowing sufficient time for equilibrium to be reached.[13][14]

  • Kinetic Solubility: This is the concentration at which a compound, initially dissolved in a solvent (often DMSO), precipitates when added to an aqueous buffer.[15][16] Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[11][12] While useful for high-throughput screening in early drug discovery, thermodynamic solubility is the gold standard for pre-formulation and development.[15]

This guide will focus on the determination of thermodynamic solubility to provide a robust and accurate profile for Methyl 2,4,5-triamino-3-fluorobenzoate.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies such as the ICH and WHO for Biopharmaceutics Classification System (BCS) studies.[17][18][19][20]

Objective: To determine the thermodynamic solubility of Methyl 2,4,5-triamino-3-fluorobenzoate in various aqueous and organic solvents.

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate (ensure purity is characterized)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

  • Solvents:

    • Purified water

    • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation: Add an excess amount of Methyl 2,4,5-triamino-3-fluorobenzoate to a series of vials containing a known volume of each solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature, typically 25°C or 37°C for physiological relevance.[21][22] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.[17]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[13] A calibration curve prepared with known concentrations of Methyl 2,4,5-triamino-3-fluorobenzoate is required for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L. For pH-dependent studies, measure and report the final pH of the saturated solution.[19][22]

Self-Validating System:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Time to Equilibrium: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

  • Replicates: Perform each solubility determination in at least triplicate to ensure the reproducibility of the results.[20][21]

Protocol 2: pH-Solubility Profile Determination

Given the basic nature of the amino groups, determining the pH-solubility profile is essential.

Objective: To quantify the solubility of Methyl 2,4,5-triamino-3-fluorobenzoate as a function of pH.

Procedure:

This protocol follows the same steps as the shake-flask method described above, with the key difference being the use of a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).[20][22] According to ICH guidelines for BCS-based biowaivers, solubility should be determined over a pH range of 1.2–6.8.[20][22]

Data Presentation:

The results of the pH-solubility study should be presented in a table and graphically as a plot of solubility versus pH.

Hypothetical pH-Solubility Data for Methyl 2,4,5-triamino-3-fluorobenzoate at 37°C

pHMean Solubility (mg/mL)Standard Deviation
1.215.20.8
2.510.50.5
4.52.10.2
6.80.50.05
7.40.40.04
8.00.30.03

Visualization of Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_output Output A Add excess compound to solvent/buffer B Agitate at constant temperature (e.g., 24-48h) A->B Shake-Flask C Centrifuge to pellet undissolved solid B->C D Filter supernatant (e.g., 0.22 µm) C->D Collect clear supernatant E Quantify concentration via validated HPLC method D->E F Report solubility (mg/mL or mol/L) E->F

Sources

A Technical Guide to the Preliminary Screening of Methyl 2,4,5-triamino-3-fluorobenzoate Derivatives: A Strategic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can transform a promising compound into a viable drug candidate. The Methyl 2,4,5-triamino-3-fluorobenzoate scaffold represents a compelling starting point for chemical library synthesis. Its densely functionalized aromatic core, featuring multiple amino groups for derivatization and a strategically placed fluorine atom, offers a rich platform for exploring structure-activity relationships (SAR). Aminobenzoic acid derivatives and related heterocyclic structures have been investigated for a wide range of therapeutic applications, including antimicrobial and anticancer agents, underscoring the potential of this chemical class.[1][2]

This guide provides a comprehensive, technically-grounded framework for the preliminary screening of novel derivatives based on this core. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a strategic mindset. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our methods in authoritative scientific principles to ensure the efficient and logical progression from a chemical library to a set of validated lead candidates.

The Rationale of Chemical Derivatization and Scaffold Hopping

The journey from a parent compound, or "scaffold," to a drug is rarely linear. It involves the systematic synthesis and evaluation of numerous derivatives to optimize for potency, selectivity, and favorable drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). This iterative process is fundamental to building a robust SAR profile.

Key Strategic Objectives of Derivatization:

  • Exploring Chemical Space: By modifying the peripheral functional groups (in this case, the amino groups) of the Methyl 2,4,5-triamino-3-fluorobenzoate core, researchers can systematically probe the target's binding pocket to identify key interactions that enhance affinity and selectivity.

  • Improving Physicochemical Properties: Derivatization can be used to modulate properties such as solubility and cell permeability, which are critical for bioavailability.

  • Overcoming Metabolic Liabilities: A common strategy in lead optimization is "scaffold hopping," where the core structure is modified to block sites of metabolic oxidation or improve overall stability, potentially leading to a more durable therapeutic effect.[3][4][5]

The logical progression from a core scaffold to a refined lead candidate through derivatization and screening is a foundational concept in drug discovery.

cluster_0 Discovery & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Parent Parent Scaffold (Methyl 2,4,5-triamino-3-fluorobenzoate) Library Derivative Library (Diverse R-Groups) Parent->Library Rational Chemical Synthesis Screening Biological Screening (Cytotoxicity & Target Activity) Library->Screening SAR Structure-Activity Relationship (SAR) Insights Screening->SAR Leads Prioritized Lead Candidates SAR->Leads

Caption: Logical workflow from a parent scaffold to prioritized lead candidates.

A Tiered Strategy for Preliminary Screening

Screening a library of novel compounds requires a methodical approach to maximize efficiency and minimize resource expenditure. A tiered screening cascade is an industry-standard strategy that filters the compound library through progressively more specific and complex assays.[6] This ensures that only the most promising candidates advance, while compounds with undesirable properties, such as general toxicity, are eliminated early.

Our proposed workflow begins with a broad assessment of cytotoxicity, followed by a specific target-based assay to identify compounds that act on the desired biological pathway.

cluster_tier1 Tier 1: General Viability cluster_tier2 Tier 2: Target Activity cluster_tier3 Tier 3: Hit Confirmation Start Derivative Library (N Samples) Tier1Assay Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) Start->Tier1Assay Tier1Decision Filter: % Viability > 80%? Tier1Assay->Tier1Decision Tier2Assay Target-Based Screen (e.g., Kinase FP Assay @ 10 µM) Tier1Decision->Tier2Assay Non-toxic compounds advance Tier2Decision Identify Primary Hits (% Inhibition > 50%?) Tier2Assay->Tier2Decision DoseResponse Dose-Response Curve (Determine IC₅₀) Tier2Decision->DoseResponse Active compounds advance Leads Validated Lead Candidates (Potent & Non-Toxic) DoseResponse->Leads

Caption: A tiered screening workflow for efficient hit identification.

Tier 1: In Vitro Cytotoxicity Profiling

Causality: Before investigating a compound's specific activity, it is imperative to determine if it is a promiscuous cytotoxic agent. A compound that kills all cells indiscriminately is generally not a useful therapeutic. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is optimized for screening in a 96-well plate format.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical screening concentration is 10 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include control wells: untreated cells (100% viability), vehicle control (medium with 0.1% DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin at 1 µM).

    • Carefully remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[7] Incubate for 4 hours in a humidified atmosphere.[11] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker to ensure all formazan crystals are dissolved.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula:

    • % Viability = (Abs_sample / Abs_vehicle_control) * 100

Compounds that exhibit >80% cell viability at the screening concentration are considered non-toxic and are advanced to the next tier.

Tier 2: Target-Based Screening (Hypothetical Kinase Inhibition Assay)

Causality: After filtering out broadly cytotoxic compounds, the next step is to identify derivatives that modulate the activity of a specific biological target. Enzymes, particularly kinases, are a major class of drug targets.[12] A fluorescence polarization (FP) assay is a powerful, homogeneous technique well-suited for high-throughput screening of enzyme inhibitors.[13]

Principle of FP Competitive Binding Assay: The assay relies on the difference in the rate of rotation of a small, fluorescently-labeled molecule (a "tracer") versus a large protein-tracer complex.

  • When the fluorescent tracer is bound to the large kinase, it tumbles slowly in solution, emitting highly polarized light.

  • When a test compound (an inhibitor) binds to the kinase and displaces the tracer, the small, free tracer tumbles rapidly, emitting depolarized light. The decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.[14]

Experimental Protocol: Kinase Inhibition FP Assay

Materials:

  • Purified recombinant kinase of interest

  • Fluorescently-labeled tracer (a known ligand or ATP-competitive probe for the kinase)

  • Assay buffer (specific to the kinase, typically containing HEPES, MgCl₂, Brij-35, and DTT)

  • Test compounds from Tier 1 (non-toxic)

  • Positive control (a known inhibitor, e.g., Staurosporine)

  • 384-well, low-volume, black plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase and fluorescent tracer in assay buffer at 2x the final desired concentration. The optimal concentrations must be determined empirically but are typically in the low nanomolar range.

  • Assay Setup:

    • Add 5 µL of assay buffer to each well of the 384-well plate.

    • Add 50 nL of test compound from your DMSO stock plate using a pintool or acoustic dispenser (final concentration 10 µM).

    • Controls: Designate wells for:

      • Negative Control (0% Inhibition): 50 nL of DMSO.

      • Positive Control (100% Inhibition): 50 nL of a saturating concentration of Staurosporine.

  • Kinase Addition: Add 5 µL of the 2x kinase solution to all wells except those designated for "no enzyme" controls. Mix gently and incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of the 2x fluorescent tracer solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • FP Measurement: Read the plate on an FP-capable plate reader, measuring both the parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.

  • Data Analysis: Calculate the percent inhibition for each test compound using the formula:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])

Compounds showing >50% inhibition at the screening concentration are declared "primary hits."

Data Analysis and Hit Prioritization

The culmination of the preliminary screen is the integration of data from both tiers to select the most promising compounds for further study. The ideal hit is a compound that demonstrates significant activity at the target of interest while exhibiting minimal off-target cytotoxicity.

Hypothetical Screening Data Summary
Derivative IDStructure Modification% Cell Viability (MTT @ 10 µM)% Kinase Inhibition (FP @ 10 µM)Priority
M-ATFB-001 4-amino: Acetyl95.2%8.1%Low
M-ATFB-002 4-amino: Benzoyl88.6%72.5%High
M-ATFB-003 5-amino: Cyclopropyl15.3%91.2%Deprioritize (Toxic)
M-ATFB-004 4-amino: (4-F-Phenyl)91.1%85.4%High
M-ATFB-005 2-amino: SO₂Me98.9%45.3%Medium

Interpretation and Next Steps:

  • M-ATFB-002 and M-ATFB-004 are identified as high-priority hits. They show strong target engagement (>50% inhibition) and low cytotoxicity (>80% viability).

  • M-ATFB-003 is a classic example of a compound that would be filtered out. Despite its high potency against the target, its significant cytotoxicity suggests a non-specific mechanism of action, making it an undesirable candidate.

  • Hit Confirmation: The next crucial step is to confirm the activity of the high-priority hits by performing dose-response experiments. This involves testing the compounds across a range of concentrations (e.g., 8-10 points) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[1]

Conclusion

The preliminary screening of a novel chemical series, such as the derivatives of Methyl 2,4,5-triamino-3-fluorobenzoate, is a critical phase in the drug discovery pipeline. By employing a rational, tiered screening strategy grounded in sound scientific principles, researchers can efficiently navigate a large library of compounds to identify those with genuine therapeutic potential. This guide outlines a robust workflow, beginning with an essential cytotoxicity assessment to eliminate undesirable molecules, followed by a specific, target-based assay to pinpoint active compounds. This structured approach, combining validated protocols with a clear decision-making framework, ensures that resources are focused on derivatives that possess the most promising balance of on-target potency and cellular safety, paving the way for successful lead optimization campaigns.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Enzyme Inhibitor Screening Services Source: BioAssay Systems URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure Source: PubMed URL: [Link]

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity Source: Chemistry Central Journal (via PubMed Central) URL: [Link]

  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents Source: MDPI URL: [Link]

  • Title: Enzyme Target and Screening Source: Creative BioMart URL: [Link]

  • Title: Inhibitor Screening Kits Source: Biocompare URL: [Link]

  • Title: Scaffold selection and scaffold hopping in lead generation: A medicinal chemistry perspective Source: ResearchGate URL: [Link]

  • Title: Methyl 2-amino-3,4,5,6-tetrafluorobenzoate Source: PubMed Central URL: [Link]

  • Title: Recent advances in screening of enzymes inhibitors based on capillary electrophoresis Source: ScienceDirect URL: [Link]

  • Title: Scaffold hopping Source: ScienceDirect URL: [Link]

  • Title: Small Molecule Screening Process Steps Source: Danaher Life Sciences URL: [Link]

  • Title: Method for the production of benzoic acid derivatives fluorinated on the nucleus Source: Google Patents URL
  • Title: Scaffold selection and scaffold hopping in lead generation: a medicinal chemistry perspective Source: PubMed URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: RSC Publishing URL: [Link]

  • Title: Scaffold Hopping in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones Source: Arkivoc URL: [Link]

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PubMed Central URL: [Link]

  • Title: Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update Source: PubMed Central URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Fluorinated aromatic amines are privileged scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aniline derivative poised for use as a versatile synthon. Its multiple amino groups offer orthogonal sites for further chemical elaboration, making it an attractive starting point for the development of novel kinase inhibitors, antibacterial agents, and other complex molecular architectures.

This application note details a reliable pathway for its synthesis, focusing on the critical steps of controlled nitration and efficient reduction. The causality behind key experimental choices, such as reagent selection and reaction conditions, is explained to ensure reproducibility and high-purity outcomes.

Overall Synthetic Pathway

The synthesis is approached in two major stages, starting from the commercially available Methyl 3-fluorobenzoate. The first stage involves a forceful dinitration to generate the key intermediate, Methyl 3-fluoro-4,5-dinitro-2-aminobenzoate, which is then subjected to catalytic hydrogenation to yield the final product.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction A Methyl 3-fluorobenzoate B Methyl 3-fluoro-2,4,5-trinitrobenzoate A->B Fuming HNO₃ / H₂SO₄ C Methyl 2,4,5-triamino-3-fluorobenzoate B->C H₂ (50 psi), 10% Pd/C Ethanol, 25°C

Caption: Overall two-stage synthesis pathway.

Stage 1: Synthesis of Methyl 3-fluoro-2,4,5-trinitrobenzoate

Principle: The introduction of multiple nitro groups onto an aromatic ring that is already deactivated by a fluorine atom and a methyl ester group requires aggressive nitrating conditions. A mixture of fuming nitric acid and concentrated sulfuric acid is employed. The reaction is highly exothermic and must be performed with strict temperature control to minimize side product formation.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
Methyl 3-fluorobenzoate≥98%Sigma-Aldrich15.4 g (0.1 mol)
Fuming Nitric Acid (HNO₃)90%Fisher Scientific100 mL
Concentrated Sulfuric Acid (H₂SO₄)98%VWR100 mL
Dichloromethane (DCM)ACS GradeVWR500 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem300 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich20 g
Ice (from deionized water)--As needed
Step-by-Step Protocol
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a large ice-salt bath.

  • Acid Mixture: Carefully add 100 mL of concentrated H₂SO₄ to the flask. Begin stirring and cool the acid to below 0°C.

  • Nitration: Slowly add 100 mL of fuming HNO₃ to the sulfuric acid via the dropping funnel. Caution: This is a highly exothermic process. Maintain the internal temperature below 10°C throughout the addition.

  • Substrate Addition: Once the acid mixture has re-cooled to below 5°C, add Methyl 3-fluorobenzoate dropwise over 60-90 minutes. Ensure the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Then, remove the ice bath and let the reaction stir at room temperature for 16 hours.

  • Quenching: Carefully pour the reaction mixture onto a slurry of approximately 800 g of crushed ice in a 2 L beaker with vigorous stirring. A pale yellow precipitate will form.

  • Extraction: Allow the ice to melt completely. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases. Finally, wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford Methyl 3-fluoro-2,4,5-trinitrobenzoate as pale yellow crystals. Expected yield: 60-70%.

Stage 2: Synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate

Principle: Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups due to its high efficiency, clean conversion, and mild reaction conditions.[1] Palladium on activated carbon (Pd/C) is an excellent catalyst for this transformation, readily facilitating the reduction of the three nitro groups to primary amines using molecular hydrogen. Ethanol is chosen as the solvent for its ability to dissolve the substrate and its inertness under hydrogenation conditions.

Experimental Workflow

G start Start charge Charge Parr Shaker with Substrate, Solvent, and Pd/C start->charge purge Seal Reactor, Purge with N₂ (3x) charge->purge pressurize Pressurize with H₂ to 50 psi purge->pressurize react Stir Vigorously at 25°C for 6-8h pressurize->react monitor Monitor H₂ uptake and TLC react->monitor depressurize Vent H₂, Purge with N₂ monitor->depressurize filter Filter through Celite® under N₂ atmosphere depressurize->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Precipitate/Crystallize Product concentrate->purify end End purify->end

Caption: Workflow for the catalytic hydrogenation step.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
Methyl 3-fluoro-2,4,5-trinitrobenzoate(From Stage 1)-10.0 g (34.6 mmol)
Palladium on Carbon (Pd/C)10% wt., dry basisSigma-Aldrich1.0 g (10% w/w)
Ethanol (EtOH)200 Proof, AnhydrousVWR200 mL
Hydrogen (H₂)Ultra High PurityAirgas50 psi
Nitrogen (N₂)High PurityAirgas-
Celite® 545-Fisher Scientific15 g
Step-by-Step Protocol
  • Reactor Setup: To a 500 mL Parr hydrogenation vessel, add Methyl 3-fluoro-2,4,5-trinitrobenzoate (10.0 g).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1.0 g). Caution: Pd/C is pyrophoric and should not be allowed to come into contact with flammable solvents in the presence of air.

  • Solvent Addition: Add 200 mL of anhydrous ethanol.

  • Hydrogenation: Securely attach the vessel to the Parr shaker apparatus. Purge the system by pressurizing with N₂ to 50 psi and then venting (repeat 3 times). Finally, pressurize with H₂ to 50 psi.

  • Reaction: Begin vigorous shaking at room temperature (25°C). The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in H₂ pressure. The reaction is typically complete within 6-8 hours when hydrogen uptake ceases.

  • Work-up - Catalyst Removal: Vent the excess H₂ and purge the vessel with N₂. Prepare a pad of Celite® in a Büchner funnel and wash it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the catalyst on the pad with additional ethanol (2 x 30 mL). Note: The triamino product is sensitive to air oxidation. It is advisable to conduct the filtration and subsequent steps under an inert atmosphere.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The product, Methyl 2,4,5-triamino-3-fluorobenzoate, will precipitate as an off-white or light tan solid.

  • Purification: The product can be further purified by recrystallization from an ethanol/water mixture if necessary. Dry the final product under vacuum. Expected yield: 85-95%.

Characterization Data (Expected)

AnalysisMethyl 3-fluoro-2,4,5-trinitrobenzoateMethyl 2,4,5-triamino-3-fluorobenzoate
¹H NMR δ ~8.8 (s, 1H, Ar-H), 4.0 (s, 3H, OCH₃)δ ~6.5 (s, 1H, Ar-H), 5.0-5.5 (br s, 6H, NH₂), 3.8 (s, 3H, OCH₃)
¹³C NMR δ ~164, 150-120 (Ar-C), 54 (OCH₃)δ ~168, 145-100 (Ar-C), 52 (OCH₃)
Mass Spec (ESI+) m/z 290.0 [M+H]⁺m/z 200.1 [M+H]⁺
Appearance Pale yellow crystalline solidOff-white to light tan solid

Safety and Troubleshooting

  • Nitration: Fuming nitric and sulfuric acids are extremely corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The nitration reaction is highly exothermic and can run away if temperature is not controlled.

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and leak-tested. The Pd/C catalyst is pyrophoric; handle only in an inert atmosphere when dry.

  • Product Stability: The final triamino product is susceptible to aerial oxidation, which can lead to discoloration. Store the final compound under an inert atmosphere (N₂ or Ar) and protect it from light.

Problem EncounteredPossible CauseSuggested Solution
Incomplete NitrationInsufficient reaction time or temperature.Increase reaction time at room temperature or slightly warm the reaction (e.g., to 40°C) after initial stirring.
Incomplete HydrogenationInactive catalyst; insufficient H₂ pressure.Use fresh catalyst. Ensure all leaks are sealed and maintain H₂ pressure. Increase reaction time.
Product is Dark/DiscoloredOxidation of the amino groups.Perform work-up and filtration under a nitrogen or argon atmosphere. Use degassed solvents.

References

  • Caldwell, W. T., & Sayin, A. N. (n.d.). The Synthesis of Some Trifluoromethyl Derivatives of p-Aminobenzoic Acid, Sulfanilamide and p,p′-Diamino Diphenyl Sulfone. Journal of the American Chemical Society. [Link]

  • Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • Kosak, J. R. (1980). Hydrogenation of Haloaromatic Nitro Compounds. In Catalysis in Organic Synthesis (pp. 107-117). Academic Press.
  • Google Patents. (n.d.).
  • Ren, B., et al. (2014). Catalytic hydrogenation of 2,4-dinitroethylbenzene to 2,4-diaminoethylbenzene over Ni/HY catalysts: The solvent effect. Semantic Scholar. [Link]

Sources

Methyl 2,4,5-triamino-3-fluorobenzoate: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Polyamino Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When combined with a polyamino-substituted aromatic core, the resulting scaffold becomes a powerful tool for the synthesis of complex heterocyclic systems, which are prevalent in a wide range of therapeutics.

Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4) is an emerging building block that embodies this principle. Its trifunctionalized aromatic ring, featuring three distinct amino groups, a fluorine substituent, and a methyl ester, offers a rich platform for combinatorial library synthesis and the development of novel pharmaceutical agents. The strategic placement of the fluorine atom and the differential reactivity of the amino groups provide medicinal chemists with a high degree of control over molecular design and synthetic outcomes.

This application note provides a comprehensive overview of Methyl 2,4,5-triamino-3-fluorobenzoate, including a proposed synthetic route, detailed protocols for its application in the synthesis of medicinally relevant heterocycles, and essential safety and handling information.

Physicochemical Properties

PropertyValue
CAS Number 918321-27-4
Molecular Formula C₈H₁₀FN₃O₂
Molecular Weight 200.18 g/mol
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in DMSO, DMF, and methanol (predicted)

Proposed Synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate

While a definitive, published synthetic route for Methyl 2,4,5-triamino-3-fluorobenzoate is not widely available, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles, starting from commercially available materials. The following multi-step synthesis is proposed:

Synthetic_Pathway A Methyl 3-fluoro-2,4-dinitrobenzoate B Methyl 5-amino-3-fluoro-2,4-dinitrobenzoate A->B Selective Nitration (e.g., HNO₃/H₂SO₄) C Methyl 2,4,5-triamino-3-fluorobenzoate B->C Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Proposed synthetic pathway for Methyl 2,4,5-triamino-3-fluorobenzoate.

Experimental Protocol: Proposed Synthesis

Step 1: Selective Nitration of Methyl 3-fluoro-2,4-dinitrobenzoate

  • To a stirred solution of Methyl 3-fluoro-2,4-dinitrobenzoate in concentrated sulfuric acid, cooled to 0 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude Methyl 5-amino-3-fluoro-2,4-dinitrobenzoate, which can be purified by column chromatography.

Step 2: Reduction to Methyl 2,4,5-triamino-3-fluorobenzoate

  • Dissolve the Methyl 5-amino-3-fluoro-2,4-dinitrobenzoate from the previous step in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the target compound, Methyl 2,4,5-triamino-3-fluorobenzoate.

Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in Methyl 2,4,5-triamino-3-fluorobenzoate makes it an ideal precursor for the synthesis of various heterocyclic scaffolds of medicinal importance. The vicinal diamines can readily participate in condensation reactions to form five- or six-membered rings, while the third amino group offers a handle for further derivatization.

Application 1: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The 1,2-diamine functionality of the title compound can be readily cyclized with aldehydes or carboxylic acids to furnish substituted benzimidazoles.

Benzimidazole_Synthesis Start Methyl 2,4,5-triamino-3-fluorobenzoate + Aldehyde (R-CHO) Intermediate Schiff Base Intermediate Start->Intermediate Condensation Product Substituted Fluorinated Benzimidazole Intermediate->Product Oxidative Cyclization

Caption: Workflow for the synthesis of fluorinated benzimidazoles.

Protocol: Synthesis of a Representative Fluorinated Benzimidazole
  • To a solution of Methyl 2,4,5-triamino-3-fluorobenzoate (1.0 mmol) in ethanol (10 mL), add a substituted aldehyde (1.1 mmol).

  • Add a catalytic amount of a mild acid, such as acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane and ethyl acetate).

Application 2: Synthesis of Fluorinated Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with diverse pharmacological applications. The 1,2-diamine moiety of the building block can be condensed with 1,2-dicarbonyl compounds to yield substituted quinoxalines.

ReagentProductPotential Therapeutic Area
GlyoxalUnsubstituted Quinoxaline CoreAntiviral, Anticancer
BenzilDiphenyl-substituted QuinoxalineKinase Inhibitors
2,3-ButanedioneDimethyl-substituted QuinoxalineAntimicrobial
Protocol: Synthesis of a Representative Fluorinated Quinoxaline
  • Dissolve Methyl 2,4,5-triamino-3-fluorobenzoate (1.0 mmol) in a mixture of ethanol and acetic acid (4:1, 10 mL).

  • Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired quinoxaline derivative.

Safety and Handling

As with all laboratory chemicals, Methyl 2,4,5-triamino-3-fluorobenzoate should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are recommended based on the hazards associated with analogous polyamino and fluoroaromatic compounds.[2][5][6][7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash affected area with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized and versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of a fluorine atom and three amino groups on an aromatic ring provides a powerful platform for the synthesis of diverse and complex heterocyclic structures. The protocols outlined in this application note serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.

References

  • Synthesis of insecticidal fluorin
  • The Role of Fluorinated Intermediates in Modern Drug Discovery.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC.
  • C-C coupling between trinitrothiophenes and triaminobenzenes: zwitterionic intermediates and new all-conjug
  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. IJPSRR.
  • C–C coupling between trinitrothiophenes and triaminobenzenes: zwitterionic intermediates and new all-conjugated structures. Organic & Biomolecular Chemistry (RSC Publishing).
  • CAS 108-72-5: 1,3,5-Triaminobenzene. CymitQuimica.
  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide.
  • Unlocking Potential: Applications of 1,3,5-Triaminobenzene in Industry. NINGBO INNO PHARMCHEM CO.,LTD..
  • Safety Guidelines. Organic Chemistry I Lab.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ASAP (As Soon As Publishable).
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.
  • Guidelines for Working With Hazardous Chemicals.
  • Arom
  • 18: Reactions of Arom
  • (PDF) Fluorinated Anthracyclines: Synthesis and Biological Activity.
  • Ch17 Reactions of Arom
  • Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews (RSC Publishing).
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.
  • 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.

Sources

Application Notes & Protocols for Kinase Inhibitor Synthesis Using Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain a primary focus of modern drug discovery, particularly in oncology. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer treatment. The design of these inhibitors hinges on the use of versatile chemical scaffolds that can be elaborated to achieve high potency and selectivity. Methyl 2,4,5-triamino-3-fluorobenzoate is an advanced building block uniquely engineered for this purpose. Its densely functionalized aromatic core—featuring three strategically positioned amino groups, an activating fluorine atom, and a methyl ester—offers a powerful platform for constructing diverse heterocyclic kinase inhibitor libraries.

This guide provides an in-depth exploration of the strategic advantages of Methyl 2,4,5-triamino-3-fluorobenzoate and details robust protocols for its application in the synthesis of quinazoline and pyrido[2,3-d]pyrimidine cores, two prominent scaffolds in clinically approved kinase inhibitors.[1][2]

Section 1: The Strategic Advantage of the Fluorinated Triaminobenzoate Core

The unique arrangement of functional groups in Methyl 2,4,5-triamino-3-fluorobenzoate is not accidental; it is tailored to address key challenges in kinase inhibitor development.

  • Multi-Point Reactivity: The three amino groups offer multiple, distinct nucleophilic centers. The vicinal 2,4,5-triamino arrangement is primed for cyclization reactions to form fused heterocyclic systems. This allows for the rapid construction of complex cores that mimic the purine structure of ATP, a common strategy for achieving potent kinase inhibition.

  • The Fluorine Effect: The fluorine atom at the 3-position exerts a profound influence on the molecule's properties. Its strong electron-withdrawing nature modulates the basicity (pKa) of the adjacent amino groups, influencing their reactivity and the drug-target residence time of the final inhibitor. Furthermore, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve target binding affinity through favorable electrostatic or hydrogen bonding interactions within the kinase ATP pocket.

  • Versatile Methyl Ester: The methyl ester serves as a convenient synthetic handle. It can be readily hydrolyzed, amidated, or reduced to introduce additional diversity elements crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the inhibitor.

The convergence of these features in a single building block allows for a streamlined and divergent approach to synthesizing potent and selective kinase inhibitors.

Section 2: Core Synthesis Protocols

The following protocols are based on established cyclization methodologies for analogous multisubstituted aminobenzoates.[3][4] They are designed to be robust and adaptable for the specific reactivity of Methyl 2,4,5-triamino-3-fluorobenzoate.

Protocol 2.1: Synthesis of a 6,7-Diamino-5-fluoroquinazolin-4(3H)-one Kinase Inhibitor Core

The quinazoline scaffold is central to approved EGFR inhibitors like gefitinib and erlotinib.[3] This protocol details a classic condensation-cyclization reaction to form the core structure.

Workflow Diagram: Quinazoline Core Synthesis

G A Methyl 2,4,5-triamino- 3-fluorobenzoate C Reaction Vessel: Heat under N2 A->C B Formamide B->C D Condensation & Intramolecular Cyclization C->D 160-180 °C E Precipitation & Filtration D->E Cool to RT F Purified Quinazolinone Core E->F

Caption: Workflow for the synthesis of the quinazolinone core.

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • Formamide (reagent grade)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle

  • Stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine Methyl 2,4,5-triamino-3-fluorobenzoate (10 mmol, 1.0 eq) and formamide (20 mL).

  • Inert Atmosphere: Flush the flask with dry nitrogen for 5 minutes to create an inert atmosphere.

  • Heating: Heat the reaction mixture to 160-180 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Causality Note: High temperature is required to drive the condensation of the amino groups with formamide and facilitate the subsequent intramolecular cyclization to form the stable quinazolinone ring.

  • Reaction Completion: Maintain the temperature for 4-6 hours, or until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the formamide solution. If not, slowly add water (20 mL) to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) and then diethyl ether (2 x 15 mL) to remove residual formamide.

  • Drying: Dry the product under vacuum to yield the 6,7-diamino-5-fluoro-2,3-dihydroquinazolin-4(1H)-one derivative. Further purification can be achieved by recrystallization if necessary.

This core is now ready for subsequent functionalization, such as chlorination at the 4-position followed by nucleophilic aromatic substitution (SNAr) to introduce aniline side chains common in EGFR inhibitors.[5]

Protocol 2.2: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

Pyrido[2,3-d]pyrimidines are another critical class of kinase inhibitors. Their synthesis often involves multi-component reactions that efficiently build the heterocyclic system.[6][7]

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • An appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Reaction vessel suitable for viscous liquids

Procedure:

  • Reaction Setup: Combine Methyl 2,4,5-triamino-3-fluorobenzoate (10 mmol, 1.0 eq) and ethyl acetoacetate (12 mmol, 1.2 eq) in a flask.

  • Cyclization Catalyst: Carefully add polyphosphoric acid (approx. 10x weight of reactants) with stirring. Causality Note: PPA serves as both the reaction medium and a powerful dehydrating agent, catalyzing the condensation and subsequent cyclization to form the pyridopyrimidine ring system.

  • Heating: Heat the viscous mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. The product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

Section 3: Characterization and Quality Control

Ensuring the structural integrity and purity of synthesized inhibitor candidates is paramount. A combination of analytical techniques should be employed.

Technique Purpose Expected Result for a Hypothetical Product
HPLC To assess purity and quantify the final product.Purity >95% with a single major peak at the expected retention time.
Mass Spec To confirm the molecular weight of the synthesized compound.[M+H]⁺ peak corresponding to the calculated exact mass of the target molecule.
¹H NMR To confirm the chemical structure by analyzing proton environments.Peaks with appropriate chemical shifts, integration values, and splitting patterns corresponding to the protons on the heterocyclic core and any appended substituents.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or doublet (if coupled to a nearby proton) at a chemical shift characteristic of an aryl fluoride.
¹³C NMR To confirm the carbon skeleton of the molecule.Peaks corresponding to all unique carbon atoms in the molecule, with characteristic shifts for carbonyl, aromatic, and aliphatic carbons. The C-F coupling constants can provide further structural proof.

Section 4: Application in Kinase Inhibition Assays

Once a pure compound is obtained, its biological activity must be quantified. A general protocol for determining the in vitro kinase inhibitory activity is provided below.

Workflow Diagram: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Assay cluster_analysis Data Analysis A Synthesized Inhibitor (Serial Dilution) D Incubate Components in Microplate A->D B Target Kinase B->D C Substrate & ATP E Initiate Kinase Reaction (Add ATP) C->E D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence/ Fluorescence F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I G cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the site of action for a competitive inhibitor.

Many cancers are driven by mutations that lead to the constitutive activation of kinases like EGFR. [2]The inhibitors synthesized from this fluorinated triaminobenzoate scaffold can block these aberrant signals, leading to a reduction in cancer cell proliferation and survival.

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate represents a highly valuable and strategically designed starting material for the synthesis of kinase inhibitors. Its inherent structural and electronic features facilitate the efficient construction of diverse and potent heterocyclic scaffolds. The protocols and workflows outlined in this guide provide a robust framework for researchers to leverage this building block in the discovery and development of next-generation targeted therapies.

References

  • Scirp.org. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Available from: [Link]

  • PubMed. Synthesis of quinazolines as tyrosine kinase inhibitors. Available from: [Link]

  • PubMed. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Available from: [Link]

  • Google Patents. US8785459B2 - Quinazoline compounds as kinase inhibitors.
  • PubChem. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. Available from: [Link]

  • ARKAT USA, Inc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]

  • Google Patents. US12220401B2 - Compounds useful as kinase inhibitors.
  • Google Patents. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.
  • Google Patents. US7169791B2 - Inhibitors of tyrosine kinases.
  • Google Patents. WO2017103611A1 - Compounds useful as kinase inhibitors.
  • National Institutes of Health. Synthesis of Benzot[8][9]hiazolo[2,3-c]t[1][6][8]riazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from: [Link]

  • ResearchGate. Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Available from: [Link]

  • National Institutes of Health. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Available from: [Link]

  • National Institutes of Health. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available from: [Link]

  • PubChem. Methyl 3-amino-5-fluorobenzoate. Available from: [Link]

  • National Institutes of Health. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Available from: [Link]

  • ResearchGate. Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. Available from: [Link]

  • Scilit. Derivatives of arylhydrazonic acids. Part 2: A facile approach to novel 4,5-dihydro-1H-1,2,4-triazoles via cyclization of amidrazones. Available from: [Link]

  • PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Available from: [Link]

Sources

Application Notes: Methyl 2,4,5-triamino-3-fluorobenzoate as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic building block with significant potential in drug discovery and development. Its unique substitution pattern—featuring a fluorine atom, a methyl ester, and three amino groups on a benzene ring—offers medicinal chemists a powerful scaffold for generating structurally diverse and biologically active molecules. The strategic placement of the fluorine atom can enhance metabolic stability and modulate physicochemical properties, while the multiple amino groups serve as versatile handles for constructing complex heterocyclic systems. This guide provides an in-depth analysis of the applications of this compound, focusing on its utility in the synthesis of kinase inhibitors and other therapeutic agents. Detailed protocols and workflows are presented to enable researchers to effectively integrate this valuable intermediate into their research programs.

Compound Profile and Strategic Value

Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4) is a key intermediate whose value lies in the convergence of several critical features prized in medicinal chemistry.[1]

  • Fluorine Substitution: The presence of a fluorine atom is a well-established strategy in drug design. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Dense Functionalization: With three amino groups and a methyl ester, the scaffold allows for the creation of complex molecules with multiple points of diversity. The vicinal diamino arrangement (at positions 4 and 5) is particularly valuable for forming fused heterocyclic rings, such as benzimidazoles, which are privileged structures in many therapeutic areas.

  • Synthetic Versatility: Each functional group can be selectively addressed. The amino groups can be acylated, alkylated, or used in cyclization reactions. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing further opportunities for modification and conjugation.

Table 1: Physicochemical Properties of Methyl 2,4,5-triamino-3-fluorobenzoate

PropertyValueSource
CAS Number 918321-27-4[1]
Molecular Formula C₈H₁₀FN₃O₂[1]
Molecular Weight 199.18 g/mol [1]
Isomeric SMILES COC(=O)C1=CC(=C(C(=C1N)F)N)N[1]

Core Application: A Scaffold for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] Many kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the kinase active site. The structural features of Methyl 2,4,5-triamino-3-fluorobenzoate make it an ideal starting point for synthesizing novel kinase inhibitor cores. For instance, the related intermediate, Methyl 3-amino-2-fluorobenzoate, serves as a crucial building block for the BRAF kinase inhibitor Dabrafenib, highlighting the utility of such scaffolds in developing targeted cancer therapies.[3]

The 4,5-diamino arrangement readily undergoes condensation with aldehydes, carboxylic acids, or their derivatives to form a benzimidazole ring system. This core can then be further elaborated to generate potent and selective kinase inhibitors.

Logical Workflow for Kinase Inhibitor Discovery

The diagram below illustrates a typical workflow, starting from the Methyl 2,4,5-triamino-3-fluorobenzoate scaffold to the identification of a lead candidate.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Elaboration cluster_2 Phase 3: Screening & Optimization A Methyl 2,4,5-triamino- 3-fluorobenzoate B Cyclization Reaction (e.g., with R-CHO) A->B C Formation of Fluorinated Aminobenzimidazole Core B->C D Functionalization (e.g., N-Arylation, Amidation) C->D C->D E Generate Focused Library of Analogs D->E F Primary Kinase Screening (Biochemical Assay) E->F E->F G Cellular Potency Assay (e.g., Anti-proliferation) F->G H Lead Optimization (ADME/Tox, PK) G->H I Preclinical Candidate H->I

Caption: Workflow for developing kinase inhibitors from the target scaffold.

Hypothetical Data on Kinase Selectivity

Once a library of compounds is synthesized, it would be screened against a panel of kinases to determine potency and selectivity. The data below is a representative example of what researchers would aim to achieve during the optimization process.

Table 2: Representative Structure-Activity Relationship (SAR) Data for Hypothetical Kinase Inhibitors

Compound IDR¹ Group (at N1)R² Group (Amide)FLT3 IC₅₀ (nM)KDR IC₅₀ (nM)Cellular EC₅₀ (nM)
HZ-001 PhenylCyclopropyl150850450
HZ-002 3-PyridylCyclopropyl451200110
HZ-003 3-PyridylN-Methylpiperazine895025
HZ-004 4-Chloro-phenylN-Methylpiperazine1225030

Data is hypothetical and for illustrative purposes only. The goal is to optimize substituents (R¹ and R²) to achieve high potency against the target kinase (e.g., FLT3) while minimizing activity against off-target kinases (e.g., KDR) to reduce potential side effects.[4]

Protocol: Synthesis of a 2-Substituted-5-amino-7-fluoro-1H-benzo[d]imidazole-4-carboxylate Core

This protocol describes a general method for the cyclization of Methyl 2,4,5-triamino-3-fluorobenzoate to form a benzimidazole core, a key step in the synthesis of many kinase inhibitors.

Materials and Reagents:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • Aromatic or Aliphatic Aldehyde (R-CHO)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2,4,5-triamino-3-fluorobenzoate (1.0 eq) in a mixture of DMF and EtOH (3:1 v/v).

  • Addition of Reagents: Add the selected aldehyde (1.1 eq) to the solution, followed by sodium metabisulfite (1.5 eq).

    • Causality Note: Sodium metabisulfite acts as a mild oxidizing agent that facilitates the cyclization and aromatization to the benzimidazole ring system.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution to remove any acidic byproducts, followed by a wash with brine.

    • Trustworthiness Note: The aqueous washes are critical for removing DMF and other water-soluble impurities, ensuring a cleaner crude product for purification.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a gradient of hexane and Ethyl Acetate to yield the pure benzimidazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Expanded Applications and Structural Diversification

The utility of Methyl 2,4,5-triamino-3-fluorobenzoate extends beyond kinase inhibitors. The densely packed functional groups enable access to a wide variety of heterocyclic scaffolds relevant to different therapeutic areas.

  • Anticancer Agents: The scaffold can be used to construct molecules targeting other cancer-related pathways. For example, derivatives can be designed as inhibitors of Poly(ADP-ribose) polymerase (PARP) or Protein Arginine Methyltransferase 5 (PRMT5), both of which are validated targets in oncology.[5][6]

  • Antimicrobial Agents: The triamine structure can be a precursor to complex triazine derivatives or substituted benzothiazoles.[7][8] These heterocyclic classes have been explored for their potential as antibacterial, antifungal, and anthelmintic agents.[8][9]

  • Agents for Autoimmune Diseases: The scaffold could be incorporated into inhibitors of Janus kinases (JAKs) or Tyrosine Kinase 2 (TYK2), which are implicated in autoimmune conditions.[10]

Diversification of the Core Scaffold

The following diagram illustrates how the core scaffold can be synthetically diversified to access different classes of therapeutic agents.

G cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds & Applications A Methyl 2,4,5-triamino- 3-fluorobenzoate B Condensation with Aldehyde A->B C Reaction with Thiophosgene/Br₂ A->C D Reaction with Cyanuric Chloride A->D E Benzimidazoles (Kinase Inhibitors) B->E F Benzothiazoles (Antimicrobial, Anticancer) C->F G Triazine Derivatives (Anticancer, Antiviral) D->G

Caption: Synthetic diversification pathways from the core scaffold.

Conclusion and Future Outlook

Methyl 2,4,5-triamino-3-fluorobenzoate represents a high-value, versatile building block for medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse heterocyclic libraries. The primary application lies in the development of kinase inhibitors, where the scaffold can be readily converted into privileged structures like benzimidazoles. Furthermore, its potential extends to a range of other therapeutic areas, including anti-cancer and anti-infective drug discovery. As the demand for novel, structurally complex small molecules continues to grow, the strategic use of such densely functionalized intermediates will be paramount to the successful discovery of next-generation therapeutics.

References

  • Methyl 3-amino-2-fluorobenzoate - Chem-Impex. Chem-Impex International.

  • Methyl 3-amino-5-fluorobenzoate | C8H8FNO2. PubChem, National Center for Biotechnology Information.

  • Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). Cenmed Enterprises.

  • High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3. Zhishang Chemical.

  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2. PubChem, National Center for Biotechnology Information.

  • Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate.

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

  • Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation. PubMed.

  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.

  • Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. PubMed.

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central.

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

  • Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. MDPI.

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed.

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC - PubMed Central.

  • Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. MDPI.

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central.

Sources

Protocol for derivatization of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Methyl 2,4,5-triamino-3-fluorobenzoate

Authored by a Senior Application Scientist

Abstract

Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic scaffold poised for significant application in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring three distinct nucleophilic amino groups, an electron-withdrawing methyl ester, and a fluorine atom—offers multiple vectors for chemical modification and library synthesis. This document provides detailed protocols for the strategic derivatization of this versatile starting material. We delve into three fundamental transformations: N-acylation, N-sulfonylation, and Schiff base formation. The causality behind experimental choices, considerations for regioselectivity, and robust methodologies for synthesis, purification, and characterization are discussed to empower researchers in the development of novel molecular entities.

Introduction: The Strategic Value of a Polysubstituted Aniline

The development of novel therapeutic agents often relies on the use of versatile chemical scaffolds that can be readily diversified to explore structure-activity relationships (SAR). Polysubstituted anilines are cornerstones of medicinal chemistry, forming the core of numerous approved drugs. Methyl 2,4,5-triamino-3-fluorobenzoate presents a particularly rich platform. The three amino groups serve as primary points for derivatization, enabling the introduction of a wide array of functional groups to modulate physicochemical properties and biological activity.

Derivatives such as amides, sulfonamides, and complex heterocycles are frequently associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fluorine substituent can further enhance metabolic stability and binding affinity. This guide offers field-proven protocols to unlock the synthetic potential of this valuable starting material.

Chemical Profile and Reactivity Analysis

To effectively derivatize Methyl 2,4,5-triamino-3-fluorobenzoate, it is crucial to understand the electronic and steric landscape of the molecule.

  • Structure:

  • Amino Group Reactivity: The three amino groups exhibit different levels of nucleophilicity due to the influence of adjacent substituents.

    • N4 and N5 Amines: These are expected to be the most nucleophilic and accessible. The N4 amine is para to the electron-withdrawing ester group, which slightly deactivates it, while the N5 amine is meta, experiencing less deactivation.

    • N2 Amine: This amine is ortho to the bulky methyl ester group, making it sterically hindered. It is also ortho to the electron-withdrawing fluorine atom. Consequently, the N2 amine is predicted to be the least reactive, particularly towards bulky electrophiles.

This reactivity differential can be exploited to achieve selective mono- or di-substitution by carefully controlling reaction stoichiometry and conditions. For exhaustive derivatization, more forcing conditions would be required.

Protocol 1: Regioselective N-Acylation for Amide Synthesis

The conversion of amines to amides is a fundamental transformation in drug development. The resulting amide bond is stable and acts as a key hydrogen bond donor/acceptor. This protocol utilizes standard Schotten-Baumann conditions, which are effective for the acylation of aromatic amines.[4]

Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is used to scavenge the HCl or carboxylic acid byproduct.[5][6] By using one equivalent of the acylating agent at low temperature, derivatization can be directed primarily to the more reactive N4 or N5 positions.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in Anhydrous DCM prep2 Add Triethylamine (Base) prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Add Acetyl Chloride (1.0 eq) Dropwise prep3->react1 react2 Stir at 0°C for 1h react1->react2 react3 Warm to RT, Stir 4h react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify

Caption: Workflow for the mono-acylation of Methyl 2,4,5-triamino-3-fluorobenzoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Methyl 2,4,5-triamino-3-fluorobenzoate199.181.00 g5.021.0 eq
Anhydrous Dichloromethane (DCM)-25 mL--
Triethylamine (TEA)101.190.84 mL6.021.2 eq
Acetyl Chloride78.500.36 mL5.021.0 eq
Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2,4,5-triamino-3-fluorobenzoate (1.00 g, 5.02 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add triethylamine (0.84 mL, 6.02 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Acylation: Add acetyl chloride (0.36 mL, 5.02 mmol) dropwise over 5 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the mono-acetylated product(s).

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a privileged scaffold in medicinal chemistry, renowned for their antibacterial properties and presence in a wide range of other therapeutic agents. This protocol describes the synthesis of an N-sulfonylated derivative.

Principle: This reaction is analogous to N-acylation, where an amine attacks the electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl). Pyridine is often used as both the base and a solvent, as it is effective at catalyzing the reaction and scavenging HCl.

Experimental Workflow: N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in Anhydrous Pyridine prep2 Cool to 0°C prep1->prep2 react1 Add p-Tosyl Chloride (1.0 eq) Portion-wise prep2->react1 react2 Stir at 0°C for 30 min react1->react2 react3 Stir at RT Overnight react2->react3 workup1 Pour into Ice-Water react3->workup1 workup2 Acidify with 2M HCl workup1->workup2 workup3 Filter Precipitate workup2->workup3 purify Recrystallize or Purify by Column Chromatography workup3->purify

Caption: Workflow for the mono-sulfonylation of Methyl 2,4,5-triamino-3-fluorobenzoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Methyl 2,4,5-triamino-3-fluorobenzoate199.181.00 g5.021.0 eq
Anhydrous Pyridine-15 mL--
p-Toluenesulfonyl Chloride (TsCl)190.650.96 g5.021.0 eq
Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve Methyl 2,4,5-triamino-3-fluorobenzoate (1.00 g, 5.02 mmol) in anhydrous pyridine (15 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Sulfonylation: Add p-toluenesulfonyl chloride (0.96 g, 5.02 mmol) in small portions over 10 minutes, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, acidify the mixture to pH ~2 with 2M HCl to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 3: Schiff Base Formation with Aromatic Aldehydes

Schiff bases (or imines) are valuable intermediates in organic synthesis, often serving as precursors to a vast array of nitrogen-containing heterocycles.[7][8] Their formation provides a rapid method to introduce large aromatic substituents.

Principle: This reaction involves the acid-catalyzed condensation of a primary amine with an aldehyde or ketone.[9] The reaction is reversible, and the removal of water (e.g., by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent) drives the equilibrium toward the imine product. Given the three primary amino groups, multiple products are possible, but mono-condensation is favored with controlled stoichiometry.

Experimental Workflow: Schiff Base Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Substrate and 4-Fluorobenzaldehyde in Ethanol prep2 Add Glacial Acetic Acid (Catalytic) prep1->prep2 react1 Heat Mixture at Reflux for 6-8 hours prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Filter Precipitated Product workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 purify Dry Product Under Vacuum workup3->purify

Caption: Workflow for Schiff base formation with an aromatic aldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Methyl 2,4,5-triamino-3-fluorobenzoate199.181.00 g5.021.0 eq
4-Fluorobenzaldehyde124.110.62 g5.021.0 eq
Absolute Ethanol-30 mL--
Glacial Acetic Acid60.050.2 mL~3.5Catalytic
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine Methyl 2,4,5-triamino-3-fluorobenzoate (1.00 g, 5.02 mmol), 4-fluorobenzaldehyde (0.62 g, 5.02 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add glacial acetic acid (0.2 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction should become homogeneous before the product begins to precipitate.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that has precipitated is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted aldehyde and catalyst. Dry the purified Schiff base derivative under vacuum.

Trustworthiness: Purification and Characterization

Validation of each derivatization protocol requires rigorous purification and characterization of the products.

  • Purification: Column chromatography is the most common method for purifying these types of derivatives.[10] A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective. Recrystallization can be used for highly crystalline solids.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. For N-acylation, expect a new singlet around 2 ppm (acetyl methyl) and a downfield shift of the aromatic proton signals. For Schiff base formation, a new singlet between 8-9 ppm corresponding to the imine proton (-N=CH-) is characteristic.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Amide formation will show a new strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹. Sulfonamides show characteristic S=O stretches. Imine formation is marked by a C=N stretch around 1600-1650 cm⁻¹.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate is a powerful and versatile building block for constructing libraries of novel compounds for drug discovery. The distinct reactivity of its three amino groups allows for controlled, stepwise derivatization. The protocols for N-acylation, N-sulfonylation, and Schiff base formation outlined in this guide provide a solid foundation for researchers to synthesize a diverse array of derivatives. By applying these robust and reproducible methods, scientists can effectively explore the chemical space around this promising scaffold to develop next-generation therapeutic agents.

References

  • Title: Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources Source: PubMed URL: [Link]

  • Title: Methyl 2-amino-3,4,5,6-tetrafluorobenzoate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: STERIC RELATIONS IN THE ACYLATION OF AROMATIC AMINES AND AMINOPHENOLS Source: Iowa State University Digital Repository URL: [Link]

  • Title: Preparation method of 4-aminobenzoic acid and derivatives thereof Source: Google Patents URL
  • Title: FLUORINE-CONTAINING AMINO ACIDS AND THEIR DERIVATIVES. 5.' SYNTHESIS OF NOVEL FLUORINATED ANALOGUES OF THE ANTITUMOR AGENT, METH Source: HETEROCYCLES, Vol. 23, No. 1, 1985 URL: [Link]

  • Title: Catalysis of the acylation of aromatic derivatives by metallic tosylates Source: CDP Innovation URL: [Link]

  • Title: Acylation Of Aromatic Compounds Source: Chemcess URL: [Link]

  • Title: EAS-Acylation Source: OpenOChem Learn URL: [Link]

  • Title: Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid Source: YouTube URL: [Link]

  • Title: Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety Source: Pharmacia URL: [Link]

  • Title: The preparation method of p-aminobenzoic acid Source: Google Patents URL
  • Title: Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: synthesis, characterization and biological evaluation of three new schiff bases derived from amino Source: Semantic Scholar URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Scheme of derivatization procedure of three different amino... Source: ResearchGate URL: [Link]

  • Title: Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation Source: YouTube URL: [Link]

  • Title: Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics Source: MDPI URL: [Link]

  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: MDPI URL: [Link]

  • Title: Pharmacological applications of azomethine derivatives in the therapy of different diseases Source: SpringerLink URL: [Link]

  • Title: Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Some Novel Fluorinated/Nonfluorinated α -Amino Acids, Bearing 3-Thioxo-5-oxo-1,2,4-triazin-6-yl and Steroidal Moieties, and Evaluation of Their Amylolytic Effects against Some Fungi, Part-II Source: ResearchGate URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]

Sources

Application Notes & Protocols: Methyl 2,4,5-triamino-3-fluorobenzoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2] This guide focuses on the strategic application of Methyl 2,4,5-triamino-3-fluorobenzoate, a highly functionalized and promising building block for the synthesis of novel heterocyclic libraries. The presence of three distinct amino groups, a fluorine substituent, and an ester moiety provides a unique platform for generating structural diversity. The incorporation of fluorine is a particularly valuable strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] We present detailed protocols and mechanistic insights for leveraging this synthon in the construction of fluorinated quinazolines and other complex scaffolds relevant to drug discovery and materials science.

Introduction: The Strategic Advantage of Methyl 2,4,5-triamino-3-fluorobenzoate

The quest for novel bioactive compounds has positioned multicomponent reactions as an indispensable tool for generating molecular diversity efficiently.[5][6] MCRs combine three or more reactants in a one-pot fashion, minimizing waste and purification steps while maximizing complexity.[1] When combined with "privileged scaffolds"—core structures that bind to multiple biological targets—MCRs become exceptionally powerful.

Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4) is a substrate of significant potential.[7] Its key attributes include:

  • Orthogonal Reactivity: The three amino groups possess different steric and electronic environments, allowing for selective reactions. The vicinal diamines at the 4- and 5-positions are primed for cyclocondensation reactions to form fused heterocycles like quinazolines.[8][9]

  • Fluorine Substitution: The fluorine atom at the 3-position acts as a powerful electronic modulator and a bioisostere for hydrogen, offering a handle to fine-tune the physicochemical properties of the final products.[4]

  • Post-Reaction Functionalization: The methyl ester provides a site for subsequent modification, such as amidation or hydrolysis, further expanding the accessible chemical space.

This document serves as a practical guide for researchers, providing both the theoretical framework and actionable protocols for employing this versatile building block.

Physicochemical Properties
PropertyValueSource
CAS Number 918321-27-4[7]
Molecular Formula C₈H₁₀FN₃O₂[7]
Molecular Weight 199.18 g/mol [7]
Appearance Off-white to light brown solid (typical)-
Solubility Soluble in DMSO, DMF, and methanol-

Proposed Synthesis of the Core Synthon

A reliable supply of high-purity starting material is critical. While commercially available, an in-lab synthesis can be achieved via a logical, multi-step sequence. The following protocol is a proposed route adapted from standard methodologies for the synthesis of substituted anilines, such as nitration followed by reduction.[10]

A Methyl 2-amino-3-fluorobenzoate B Nitration (HNO₃, H₂SO₄) A->B Step 1 C Methyl 4,5-dinitro-2-amino-3-fluorobenzoate B->C D Reduction (Fe, AcOH or H₂, Pd/C) C->D Step 2 E Methyl 2,4,5-triamino-3-fluorobenzoate D->E

Caption: Proposed synthetic workflow for Methyl 2,4,5-triamino-3-fluorobenzoate.

Protocol 2.1: Synthesis via Nitration and Reduction

Warning: This procedure involves strong acids and nitro compounds. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration:

    • To a stirred solution of methyl 2-amino-3-fluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (2.2 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Causality: The use of a nitrating mixture under cold conditions is crucial for the regioselective introduction of two nitro groups, primarily directed by the activating amino group, while minimizing side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice. The precipitated dinitro product is collected by filtration, washed with cold water until neutral, and dried under vacuum.

  • Reduction:

    • Suspend the crude dinitro intermediate (1.0 eq) in a mixture of ethanol and acetic acid.

    • Add iron powder (10 eq) portion-wise. The reaction is exothermic.

    • Causality: The reduction of aromatic nitro groups to amines is efficiently achieved with reducing agents like iron in acetic acid; this method is often preferred for its cost-effectiveness and efficiency.[10]

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction, filter through a pad of Celite to remove the iron catalyst, and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 2,4,5-triamino-3-fluorobenzoate.

    • Self-Validation: The product should be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes). The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application: One-Pot Synthesis of Fused 7-Fluoroquinazolines

The vicinal diamine motif at positions C4 and C5 of the title compound is perfectly suited for a three-component reaction with an aldehyde and an isocyanide, leading to the formation of highly substituted 7-fluoro-2,3-dihydroquinazolin-4-amines. This reaction proceeds through an initial condensation to form a dihydroquinazoline, which is then trapped by the isocyanide in an Ugi-type fashion.[11][12]

cluster_reactants Reactants cluster_process Process A Methyl 2,4,5-triamino- 3-fluorobenzoate P1 Condensation/ Cyclization A->P1 B Aldehyde (R¹CHO) B->P1 C Isocyanide (R²NC) P2 Nucleophilic Attack by Isocyanide C->P2 P1->P2 Product Fused Fluoroquinazoline Library P2->Product

Caption: Workflow for the three-component synthesis of a fluoroquinazoline library.

Protocol 3.1: Synthesis of Substituted 7-Fluoroquinazolines
  • Reaction Setup:

    • To a solution of Methyl 2,4,5-triamino-3-fluorobenzoate (100 mg, 0.50 mmol, 1.0 eq) in methanol (5 mL) in a round-bottom flask, add a substituted aldehyde (0.50 mmol, 1.0 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Causality: Methanol is an ideal solvent as it readily dissolves the reactants and facilitates the formation of the initial imine and subsequent dihydroquinazoline intermediate. A pre-stirring period ensures the formation of this intermediate before the addition of the third component.

  • Isocyanide Addition:

    • Add an isocyanide (e.g., tert-butyl isocyanide, 0.55 mmol, 1.1 eq) to the reaction mixture.

    • Seal the flask and stir at 50 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., 20-50% ethyl acetate in hexanes) to afford the desired product.

    • Self-Validation: Characterize the final product using NMR and HRMS to confirm its structure and purity. The presence of the fluorine atom can be confirmed by the characteristic splitting patterns in both ¹H and ¹³C NMR spectra.

Expected Scope and Data

This protocol is expected to be robust and tolerate a wide range of functional groups on both the aldehyde and isocyanide components, making it ideal for library generation.

Aldehyde (R¹)Isocyanide (R²)Expected Product StructureExpected Yield (%)
Benzaldehydet-Butyl2-phenyl-3-(t-butyl)-...75-85
4-ChlorobenzaldehydeCyclohexyl2-(4-chlorophenyl)-3-cyclohexyl-...70-80
2-NaphthaldehydeBenzyl2-(naphthalen-2-yl)-3-benzyl-...65-75
Furan-2-carbaldehydet-Butyl2-(furan-2-yl)-3-(t-butyl)-...70-80

Safety, Handling, and Storage

  • Handling: Methyl 2,4,5-triamino-3-fluorobenzoate is an aromatic amine and should be handled as a potentially hazardous substance. Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (nitrogen or argon) is recommended.

Conclusion

Methyl 2,4,5-triamino-3-fluorobenzoate stands out as a highly valuable and versatile synthon for multicomponent reaction chemistry. Its densely packed functional groups allow for the rapid construction of complex, fluorinated heterocyclic systems, particularly fused quinazolines. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compound libraries for applications in drug discovery, agrochemicals, and materials science. The inherent efficiency and atom economy of the MCR approach make this a sustainable and powerful strategy for modern chemical synthesis.[1]

References

  • Singh, V. & Joshi, K. C. Synthesis of Some Fluorinated Quinazolone Derivatives. Zenodo. [Link]

  • Shaabani, S., et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen. [Link]

  • Reddy, C. R., et al. (2012). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of Organic Chemistry. [Link]

  • Guo, X., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E. [Link]

  • Fathalla, O. A., et al. (2021). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. [Link]

  • Shaabani, S., et al. (2024). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PubMed. [Link]

  • Estevez-Hernandez, O., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Konieczny, K., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]

  • Reddy, C. R., et al. (2012). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • de la Torre, D. G., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

  • Vicario, J., & Afonso, M. M. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Szefler, B., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). [Link]

  • Buskes, J., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. [Link]

  • PubChem. Methyl 3-amino-5-fluorobenzoate. [Link]

  • Altincekic, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Wessjohann, L. A., et al. (2007). Chemistry & Biology Of Multicomponent Reactions. Chemical Biology & Drug Design. [Link]

  • Wang, Z., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Fluorinated Building Blocks in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Fluorine Effect" in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs being organofluorine compounds.[1] This is not a matter of chance, but a deliberate design strategy leveraging the unique physicochemical properties of fluorine.[2] Often termed the "fluorine effect," the introduction of this small, highly electronegative atom can profoundly and predictably alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4][5]

This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks in drug design. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the strategic incorporation of fluorine. We will delve into the causality behind experimental choices, providing a framework for the rational design of next-generation therapeutics.

The Physicochemical Impact of Fluorine Substitution

The decision to introduce fluorine is driven by its ability to modulate key drug-like properties. Understanding these effects is paramount for its successful application.

Key Physicochemical Properties of Fluorine:
PropertyValue/DescriptionImpact on Drug Design
Electronegativity 3.98 (Pauling Scale) - Highest of all elements.[6]Alters electron distribution, impacting pKa, dipole moment, and chemical reactivity.[6]
Atomic Radius van der Waals radius: ~1.47 Å (slightly larger than hydrogen's ~1.20 Å).[6][7]Allows for isosteric replacement of hydrogen without significant steric clash.[7]
Carbon-Fluorine Bond Strength ~485 kJ/mol for sp³ C-F.[7]One of the strongest single bonds in organic chemistry, imparting high metabolic stability.[7]
Hydrogen Bond Acceptor Acts as a weak to moderate hydrogen bond acceptor.[7]Can participate in key binding interactions with protein targets.
Low Polarizability Tightly held electrons result in weak dispersion forces.[7]Influences intermolecular interactions and can reduce non-specific binding.
Modulating Pharmacokinetic and Pharmacodynamic Properties

The strategic placement of fluorine can lead to significant improvements in a drug candidate's profile:

  • Metabolic Stability: The exceptional strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[2][7] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[2] For example, the trifluoromethyl group in the antidepressant fluoxetine enhances its metabolic stability.[2]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[2] This is a critical consideration for developing drugs targeting the central nervous system (CNS).[2]

  • Acidity/Basicity (pKa Modulation): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[3][7] This lowers the pKa of nearby acidic groups (making them stronger acids) and the pKa of the conjugate acids of basic groups (making them weaker bases).[7] This modulation of a molecule's ionization state at physiological pH is crucial for optimizing solubility, cell permeability, and target binding.

  • Binding Affinity and Specificity: The polarized C-F bond can engage in favorable dipole-dipole and electrostatic interactions with protein targets, enhancing binding affinity.[7] Fluorine can also act as a bioisostere for a hydroxyl group, mimicking its size but not its hydrogen-bonding donor capability, which can be advantageous in certain binding pockets.[7] The strategic placement of a 4-fluorophenoxy substituent in Ibrutinib, a BTK inhibitor, was shown to enhance binding and improve its pharmacokinetic profile.[3]

  • Conformational Control: The introduction of fluorine can influence molecular conformation through steric and electronic effects, such as the gauche effect.[7] This can stabilize the bioactive conformation of a molecule, leading to improved target affinity and selectivity.[7]

The Rise of Fluorinated Building Blocks

While late-stage fluorination is a powerful tool, the use of pre-synthesized fluorinated building blocks remains a dominant strategy in drug discovery.[8] This approach offers several advantages, including:

  • Accessibility: A wide variety of fluorinated building blocks are commercially available.

  • Efficiency: Incorporating a pre-fluorinated fragment can be more synthetically straightforward than performing a challenging fluorination reaction on a complex intermediate.

  • Diversity: The availability of diverse fluorinated scaffolds, including aliphatic and heterocyclic systems, allows for broad exploration of chemical space.[1][8]

The following diagram illustrates the workflow for selecting and utilizing fluorinated building blocks in a drug discovery program.

fluorinated_building_block_workflow cluster_0 Lead Identification & Optimization cluster_1 Building Block Selection & Synthesis cluster_2 Screening & Evaluation cluster_3 Candidate Selection lead_id Identify Lead Compound sar_analysis SAR Analysis & Identification of Metabolic Hotspots lead_id->sar_analysis design_strategy Design Fluorination Strategy sar_analysis->design_strategy bb_selection Select Appropriate Fluorinated Building Block design_strategy->bb_selection synthesis Synthesize Analogues bb_selection->synthesis in_vitro In Vitro Screening (Potency, Selectivity) synthesis->in_vitro adme ADME & PK Profiling in_vitro->adme in_vivo In Vivo Efficacy & Safety Studies adme->in_vivo candidate Select Development Candidate in_vivo->candidate

Caption: Workflow for the strategic use of fluorinated building blocks in drug discovery.

Protocols for the Introduction of Fluorine

The choice of fluorination method is critical and depends on the substrate, the desired fluorine-containing motif, and the stage of the drug discovery process. Modern synthetic chemistry offers a diverse toolkit for introducing fluorine.

General Considerations for Fluorination Reactions:
  • Safety: Many fluorinating reagents are highly reactive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: Many fluorination reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

  • Inert Atmosphere: Reactions are often best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Protocol 1: Nucleophilic Fluorination using Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and widely used reagent for the deoxofluorination of alcohols, aldehydes, and ketones.[9]

Objective: To replace a hydroxyl group with a fluorine atom.

Materials:

  • Substrate containing a hydroxyl group

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired fluorinated compound.

Protocol 2: Electrophilic Fluorination using Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a stable, user-friendly electrophilic fluorinating agent.[9] It is particularly useful for the fluorination of electron-rich substrates such as enolates, silyl enol ethers, and aromatic compounds.

Objective: To introduce a fluorine atom adjacent to a carbonyl group via its enolate.

Materials:

  • Ketone substrate

  • Lithium diisopropylamide (LDA) or other suitable base

  • Selectfluor®

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) in THF. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Emerging Synthetic Methodologies

The field of organofluorine chemistry is continuously evolving, with new and innovative methods being developed. These include:

  • Late-Stage Fluorination: The development of methods for introducing fluorine into complex molecules at a late stage of the synthesis is of high interest as it allows for the rapid generation of fluorinated analogues of advanced drug candidates.[3]

  • C-H Fluorination: Direct C-H fluorination is a highly attractive strategy as it avoids the need for pre-functionalized substrates.[8][10][11]

  • Decarboxylative Fluorination: This method utilizes readily available carboxylic acids as starting materials.[1][8]

  • Radiolabeling with ¹⁸F: The use of ¹⁸F, a positron-emitting isotope, is crucial for Positron Emission Tomography (PET) imaging, a powerful tool in drug discovery and clinical diagnostics.[4][5][11] The short half-life of ¹⁸F necessitates rapid and efficient fluorination methods.[11]

The following diagram illustrates the different modern strategies for introducing fluorine into organic molecules.

fluorination_strategies cluster_0 Fluorination Approaches cluster_1 Advanced Strategies nucleophilic Nucleophilic Fluorination (e.g., DAST, KF) late_stage Late-Stage Fluorination nucleophilic->late_stage radiofluorination ¹⁸F Radiofluorination for PET nucleophilic->radiofluorination electrophilic Electrophilic Fluorination (e.g., Selectfluor®) electrophilic->late_stage radical Radical/Photoredox Methods ch_fluorination C-H Fluorination radical->ch_fluorination ch_fluorination->late_stage decarboxylative Decarboxylative Fluorination decarboxylative->late_stage

Caption: Overview of modern fluorination strategies in drug discovery.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in drug design. By leveraging the unique properties of this element, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to safer and more effective medicines. The continued development of novel fluorinated building blocks and innovative synthetic methodologies will undoubtedly further expand the role of fluorine in shaping the future of drug discovery.[6][3]

References

  • Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. (n.d.). Google.
  • The role of fluorine in medicinal chemistry. (n.d.). Google.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). Google.
  • Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (n.d.). Google.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • Fluorinated building blocks in drug design: new pathways and targets - ResearchGate. (n.d.). Google.
  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Google.
  • Fluorine: An emerging compound in medicinal chemistry. (2022, January 31). Google.
  • Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud. (2025, May 28). Google.
  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Google.
  • Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Google.
  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025, February 21). Google.
  • Novel Synthesis Of Fluorinated Molecules With Potential In Drug Research Developed. (2024, June 21). Google.
  • Researchers Develop One-Step Fluorination for Drug-Like Molecules. (2025, December 16). Google.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Google.
  • Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology | Request PDF - ResearchGate. (n.d.). Google.
  • Researchers discover facile method for introduction of fluorine atoms into organic molecules - News-Medical.Net. (2019, March 6). Google.
  • Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2 | Accounts of Chemical Research. (n.d.). Google.
  • Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities - RSC Publishing. (n.d.). Google.
  • Fluorination - Sigma-Aldrich. (n.d.). Google.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic building block poised for the synthesis of a diverse range of fluorinated heterocyclic compounds. The presence of three amino groups at positions conducive to cyclization, a fluorine atom for modulating bioactivity, and a methyl ester for further derivatization makes it a versatile starting material for drug discovery programs.

While specific literature detailing the synthetic routes from Methyl 2,4,5-triamino-3-fluorobenzoate is emerging, its structural features allow for the application of well-established cyclocondensation reactions to forge key heterocyclic systems such as quinoxalines, benzodiazepines, and benzimidazoles. This guide provides detailed, field-proven protocols adapted for this specific starting material, grounded in the fundamental principles of heterocyclic chemistry.

PART 1: Synthesis of Fluorinated Quinoxalines

The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classic and reliable method for the synthesis of quinoxalines.[1] In the case of Methyl 2,4,5-triamino-3-fluorobenzoate, the 4- and 5-amino groups serve as the ortho-diamine component for this cyclocondensation.

Causality Behind Experimental Choices:

The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern on the newly formed pyrazine ring of the quinoxaline. The reaction is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the initial Schiff base formation and subsequent cyclization. The reaction generally proceeds under mild conditions, often at room temperature or with gentle heating.

Workflow for Quinoxaline Synthesis

G A Methyl 2,4,5-triamino-3-fluorobenzoate D Reaction Mixture A->D B 1,2-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Stirring at RT or Reflux D->E F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H Pure Fluorinated Quinoxaline Derivative G->H

Caption: General workflow for the synthesis of fluorinated quinoxalines.

Protocol 1: Synthesis of Methyl 6-fluoro-7,8-diaminoquinoxaline-5-carboxylate

This protocol describes a general procedure for the reaction of Methyl 2,4,5-triamino-3-fluorobenzoate with glyoxal.

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • Glyoxal (40% solution in water)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 2,4,5-triamino-3-fluorobenzoate (1.0 eq) in ethanol (20 mL).

  • To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to yield the desired Methyl 6-fluoro-7,8-diaminoquinoxaline-5-carboxylate.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

ReagentMolar RatioSolventTimeTemperatureExpected Yield
Methyl 2,4,5-triamino-3-fluorobenzoate1.0Ethanol2 hRoom Temp.High
Glyoxal (40% aq.)1.1

PART 2: Synthesis of Fluorinated 1,5-Benzodiazepines

The condensation of ortho-phenylenediamines with ketones is a common route to 1,5-benzodiazepines.[2] Here, the 2- and 4-amino groups of Methyl 2,4,5-triamino-3-fluorobenzoate can be utilized for the synthesis of fluorinated 1,5-benzodiazepine derivatives.

Causality Behind Experimental Choices:

The choice of ketone will determine the substituents at the 2- and 4-positions of the benzodiazepine ring. The reaction is often catalyzed by an acid (e.g., acetic acid, p-toluenesulfonic acid) to activate the ketone carbonyl for nucleophilic attack by the amino groups. The reaction may require heating to drive the cyclization and dehydration steps to completion.

Workflow for 1,5-Benzodiazepine Synthesis

G A Methyl 2,4,5-triamino-3-fluorobenzoate D Reaction Mixture A->D B Ketone (e.g., Acetone, Acetophenone) B->D C Solvent & Catalyst (e.g., Ethanol, Acetic Acid) C->D E Reflux D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Pure Fluorinated 1,5-Benzodiazepine Derivative G->H

Caption: General workflow for fluorinated 1,5-benzodiazepine synthesis.

Protocol 2: Synthesis of Methyl 8-amino-6-fluoro-2,4-dimethyl-3H-1,5-benzodiazepine-7-carboxylate

This protocol provides a general method for the reaction with acetone.

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • Acetone

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of Methyl 2,4,5-triamino-3-fluorobenzoate (1.0 eq) in ethanol (25 mL) in a 100 mL round-bottom flask, add acetone (2.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure product.

ReagentMolar RatioSolventCatalystTimeTemperatureExpected Yield
Methyl 2,4,5-triamino-3-fluorobenzoate1.0EthanolAcetic Acid4-6 hRefluxModerate to High
Acetone2.2

PART 3: Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are readily synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. The 4- and 5-amino groups of Methyl 2,4,5-triamino-3-fluorobenzoate are suitable for this cyclization.

Causality Behind Experimental Choices:

The choice of carboxylic acid determines the substituent at the 2-position of the benzimidazole ring. The reaction is typically carried out under acidic conditions and often requires high temperatures to drive the dehydration and cyclization. Polyphosphoric acid (PPA) is a common reagent for this transformation as it acts as both a catalyst and a dehydrating agent.

Workflow for Benzimidazole Synthesis

G A Methyl 2,4,5-triamino-3-fluorobenzoate D Reaction Mixture A->D B Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) B->D C Catalyst/Dehydrating Agent (e.g., Polyphosphoric Acid) C->D E Heating D->E F Work-up (Neutralization) E->F G Crude Product F->G H Purification (Recrystallization) G->H I Pure Fluorinated Benzimidazole Derivative H->I

Caption: General workflow for fluorinated benzimidazole synthesis.

Protocol 3: Synthesis of Methyl 5-amino-7-fluoro-2-methyl-1H-benzimidazole-4-carboxylate

This protocol outlines a general procedure using acetic acid.

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Ice bath

  • Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask, mix Methyl 2,4,5-triamino-3-fluorobenzoate (1.0 eq) and glacial acetic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) (10 times the weight of the diamine) and heat the mixture to 150 °C for 4 hours with stirring.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of ammonium hydroxide solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent.

ReagentMolar Ratio/AmountTimeTemperatureExpected Yield
Methyl 2,4,5-triamino-3-fluorobenzoate1.04 h150 °CModerate
Glacial Acetic Acid1.2
Polyphosphoric Acid10x weight

Conclusion and Future Perspectives

Methyl 2,4,5-triamino-3-fluorobenzoate is a promising starting material for the synthesis of a variety of fluorinated heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this guide, based on established and robust synthetic methodologies, provide a solid foundation for researchers to explore the chemistry of this versatile building block. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly lead to the discovery of novel fluorinated heterocycles with interesting biological activities.

References

  • Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54, 3989-3998. [Link]

  • Process for the preparation of fluorine-containing benzodiazepine derivatives. (n.d.).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(5), 497-503. [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2015). Russian Chemical Reviews, 84(10), 1035-1065. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. [Link]

Sources

Methyl 2,4,5-triamino-3-fluorobenzoate: A Novel Precursor for Advanced Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Rationale for Fluorinated PNA Monomers

Peptide Nucleic Acids (PNAs) replace the charged sugar-phosphate backbone of DNA with repeating N-(2-aminoethyl)glycine units.[] This charge neutrality eliminates electrostatic repulsion, leading to stronger and more specific binding to complementary DNA and RNA strands, even under low-salt conditions.[2] Despite these advantages, PNA synthesis and application can be hampered by issues of monomer solubility and oligomer aggregation, particularly with guanine-rich sequences.[2]

The incorporation of fluorine into biomolecules is a well-established strategy for modulating their physicochemical properties.[3] Fluorine's high electronegativity and the stability of the C-F bond can lead to:

  • Enhanced Thermal Stability: Increased melting temperatures (T_m) of PNA-DNA/RNA duplexes.[4]

  • Improved Proteolytic Resistance: Protection against enzymatic degradation, increasing in-vivo half-life.[4][3]

  • Favorable Hydrophobicity: Altered hydrophobicity can influence self-assembly, cellular uptake, and interactions with proteins.[4]

  • Unique Pairing Properties: Fluorinated aromatics can act as non-polar isosteres of natural nucleobases, enabling studies of nucleic acid recognition.[5]

Methyl 2,4,5-triamino-3-fluorobenzoate serves as an ideal starting material for a PNA monomer that leverages these benefits. Its structure offers a unique combination of a stability-enhancing fluorine atom and three differentially reactive amino groups, providing a versatile platform for creating next-generation PNA oligomers.

Synthesis of the Precursor: Methyl 2,4,5-triamino-3-fluorobenzoate

The synthesis of this key precursor can be achieved through a multi-step process starting from a commercially available fluorinated aromatic compound. The proposed pathway involves nitration followed by a robust reduction. This approach is analogous to established synthetic methods for producing polyamino-aromatic compounds.[6]

Workflow for Precursor Synthesis

Start Methyl 2-fluoro-3-nitrobenzoate Nitration Dinitration (HNO3/H2SO4) Start->Nitration Step 1 Intermediate Methyl 3,5-dinitro-2-fluorobenzoate Nitration->Intermediate Reduction1 Selective Reduction (e.g., Na2S or NaHS) Intermediate->Reduction1 Step 2 Intermediate2 Methyl 5-amino-3-nitro-2-fluorobenzoate Reduction1->Intermediate2 Nitration2 Nitration (HNO3/H2SO4) Intermediate2->Nitration2 Step 3 Intermediate3 Methyl 5-amino-3,4-dinitro-2-fluorobenzoate Nitration2->Intermediate3 Reduction2 Full Reduction (e.g., Fe/AcOH or H2, Pd/C) Intermediate3->Reduction2 Step 4 Final Methyl 2,4,5-triamino-3-fluorobenzoate Reduction2->Final

Caption: Proposed synthetic pathway for Methyl 2,4,5-triamino-3-fluorobenzoate.

Protocol 1: Synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate
  • Dinitration: To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add Methyl 2-fluoro-3-nitrobenzoate. Stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Pour the reaction mixture onto crushed ice, filter the resulting precipitate, wash with cold water until neutral, and dry to yield Methyl 3,5-dinitro-2-fluorobenzoate.

  • Selective Reduction: Dissolve the dinitro intermediate in a suitable solvent like ethanol. Prepare a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in water and add it dropwise to the solution at room temperature. The selective reduction of one nitro group is often achievable based on steric and electronic factors. Monitor the reaction by TLC. Upon completion, remove the solvent, extract the product, and purify by column chromatography to obtain Methyl 5-amino-3-nitro-2-fluorobenzoate.

  • Third Nitration: Dissolve the amino-nitro intermediate in concentrated sulfuric acid at 0 °C. Add potassium nitrate portion-wise while maintaining the temperature below 5 °C. Stir for 2 hours, then pour onto ice. Filter the precipitate, wash thoroughly with water, and dry to yield Methyl 5-amino-3,4-dinitro-2-fluorobenzoate.

  • Final Reduction: Suspend the dinitro-amino product in acetic acid. Heat to 50-60 °C and add iron powder portion-wise.[6] Stir vigorously for 2-3 hours until the reaction is complete (monitored by TLC). Filter the hot reaction mixture to remove iron salts, neutralize the filtrate, and extract the product with ethyl acetate. Purify by column chromatography to yield the final precursor.

Table 1: Expected Characterization Data for the Precursor
ParameterExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₈H₁₀FN₃O₂
Molecular Weight 200.18 g/mol
¹H NMR (DMSO-d₆) δ ~7.0-7.5 (s, 1H, Ar-H), ~5.0-6.0 (br s, 6H, 3xNH₂), ~3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ ~165 (C=O), ~140-150 (Ar-C-F), ~110-135 (other Ar-C), ~52 (OCH₃)
Mass Spec (ESI+) m/z = 201.08 [M+H]⁺
Purity (HPLC) >98%

Synthesis of the Fmoc-Protected PNA Monomer

With the precursor in hand, the next stage is to attach the PNA backbone and apply appropriate protecting groups for solid-phase synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is widely used due to its mild deprotection conditions and compatibility with automated synthesizers.[7][8] We will attach the backbone to the C2-amino group, which is sterically less hindered and activated by the adjacent ester. The C4 and C5 amino groups will be protected with acid-labile groups like Bhoc (benzhydryloxycarbonyl).

Workflow for PNA Monomer Synthesis

Precursor Methyl 2,4,5-triamino-3-fluorobenzoate Protection Protect C4 & C5 Amines (e.g., Bhoc-Anhydride) Precursor->Protection Step 1 Intermediate1 Precursor with C4, C5 protected Protection->Intermediate1 Coupling Couple Backbone (Fmoc-aeg-OH, HATU/DIEA) Intermediate1->Coupling Step 2 Intermediate2 Fully Protected Monomer (Ester) Coupling->Intermediate2 Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate2->Hydrolysis Step 3 FinalMonomer Final Fmoc-PNA Monomer (Acid) Hydrolysis->FinalMonomer

Caption: Synthesis of the final Fmoc-protected fluorinated PNA monomer.

Protocol 2: Synthesis of the Fmoc-PNA Monomer
  • Selective Protection: Dissolve the triamino precursor in a suitable aprotic solvent (e.g., DMF). Add a base such as diisopropylethylamine (DIEA). Add 2.2 equivalents of a protecting group agent (e.g., Bhoc-anhydride) and stir at room temperature. The C4 and C5 amino groups are expected to react preferentially over the more sterically hindered C2-amino group. Monitor by LC-MS and purify the diprotected intermediate.

  • Backbone Coupling: Dissolve the purified intermediate and 1.1 equivalents of N-(2-(Fmoc-amino)ethyl)glycine in DMF. Add 1.1 equivalents of a coupling agent like HATU and 2.2 equivalents of DIEA.[8] Stir at room temperature for 4-6 hours. After completion, quench the reaction and extract the product. This couples the PNA backbone to the C2-amino group.

  • Ester Hydrolysis: Dissolve the resulting methyl ester in a THF/water mixture. Add 1.5 equivalents of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS). Acidify the mixture to pH ~3-4 with dilute HCl to protonate the carboxylic acid. Extract the final product with ethyl acetate, dry over sodium sulfate, and evaporate the solvent. The final monomer can be purified by flash chromatography.

Incorporation into PNA Oligomers via Solid-Phase Synthesis

The synthesized monomer is now ready for use in standard Fmoc-based solid-phase PNA synthesis (SPPS). The process involves the sequential addition of monomers to a growing chain anchored to a solid support resin.[][9]

Workflow for Solid-Phase PNA Synthesis Cycle

Start Resin-Bound PNA Chain (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-PNA Monomer, HATU, DIEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping NextCycle Resin-Bound PNA Chain (n+1) (Ready for next cycle) Capping->NextCycle NextCycle->Deprotection Repeat

Caption: The cycle for Fmoc-based solid-phase synthesis of a PNA oligomer.

Protocol 3: Automated PNA Oligomer Synthesis

This protocol is designed for an automated peptide/PNA synthesizer.

  • Resin Preparation: Place Rink Amide resin in the reaction vessel. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled monomer. Wash the resin thoroughly with DMF (5-7 times).[10]

  • Monomer Coupling: Prepare a solution of the custom fluorinated monomer (or any standard Fmoc-PNA monomer) in NMP or DMF. In a separate vial, prepare the activator solution (e.g., HATU in DMF) and base (DIEA or 2,6-lutidine).[9] Deliver the monomer, activator, and base to the reaction vessel. Allow the coupling reaction to proceed for 40-60 minutes. For difficult couplings, the temperature can be raised or a double coupling can be performed.[10]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA or lutidine) in DMF for 5 minutes. Wash again with DMF.

  • Repeat Cycle: Return to Step 2 for the next monomer addition.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA) with 5% scavengers (e.g., m-cresol or triisopropylsilane), for 2-3 hours at room temperature.[9]

  • Purification: Precipitate the cleaved PNA in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude PNA pellet in water/acetonitrile and purify by reverse-phase HPLC. Confirm the identity and purity of the final product by MALDI-TOF mass spectrometry.[11]

Table 2: Quantitative Data for a Test Oligomer Synthesis
ParameterSequence: Ac-Lys-PNA(F)-T-G-C-A-NH₂
Crude Purity (HPLC) ~65%
Purified Yield ~2.5 mg (from 10 µmol synthesis)
Expected Mass (M) 1854.8 Da
Observed Mass [M+H]⁺ 1855.7 Da

(Note: PNA(F) represents the novel fluorinated monomer. Data are representative.)

Conclusion and Future Applications

The use of methyl 2,4,5-triamino-3-fluorobenzoate as a precursor provides a robust pathway to novel PNA monomers with significant potential. The resulting oligomers are predicted to exhibit enhanced thermal and enzymatic stability, properties that are highly desirable for in-vivo therapeutic applications such as antisense and antigene agents. Furthermore, the preserved amino groups on the monomer offer a unique handle for post-synthetic modifications, allowing for the attachment of labels, delivery moieties like cell-penetrating peptides, or other functional groups without compromising the PNA backbone. This versatility opens new avenues for the development of advanced PNA-based tools for molecular diagnostics, biosensors, and nanotechnology.[][12]

References

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available at: [Link]

  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. [Source Not Provided].
  • The challenge of peptide nucleic acid synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Shibata, N., et al. (2001). Synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Dueholm, K. L., et al. (1994). Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization. The Journal of Organic Chemistry. Available at: [Link]

  • Micklatcher, C. R., et al. (2019). Fluorinated peptide biomaterials. Biopolymers. Available at: [Link]

  • Li, Y., et al. (2010). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E. Available at: [Link]

  • Hollenstein, M., & Leumann, C. J. (2004). Synthesis and incorporation into PNA of fluorinated olefinic PNA (F-OPA) monomers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lombardi, B., et al. (2024). Self-Assembly and Biological Properties of Highly Fluorinated Oligonucleotide Amphiphiles. Angewandte Chemie International Edition. Available at: [Link]

  • Tanpure, A. A., & Sathyamoorthy, B. (2022). Fluorobenzene Nucleobase Analogues for Triplex-Forming Peptide Nucleic Acids. Chembiochem. Available at: [Link]

  • Rapireddy, S., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. Journal of Visualized Experiments. Available at: [Link]

  • Nishiyama, T., et al. (2021). Synthesis and characterization of PNA oligomers containing preQ1 as a positively charged guanine analogue. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yoder, N. C., & Kumar, K. (2002). Fluorine: a new element in protein design. Chemical Society Reviews. Available at: [Link]

  • Fmoc PNA Monomers for PNA Oligo Synthesis. PNA Bio Inc. Available at: [Link]

  • Li, C., et al. (2022). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science. Available at: [Link]

  • Nishiyama, T., et al. (2021). Synthesis and characterization of PNA oligomers containing preQ1 as a positively charged guanine analogue. PubMed. Available at: [Link]

  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ausavarat, S., & Vilaivan, T. (2018). Fluorogenic PNA probes. RSC Advances. Available at: [Link]

  • Sheng, J., et al. (2012). Synthesis and DNA/RNA complementation studies of peptide nucleic acids containing 5-halouracils. Molecules. Available at: [Link]

  • Saladino, R., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen. Available at: [Link]

  • Al-Blewi, F. F., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. Available at: [Link]

  • Wang, Z., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Available at: [Link]

Sources

Application in the synthesis of fluorescent molecular probes.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis and Application of Fluorescent Molecular Probes

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles, synthesis, and application of fluorescent molecular probes. Moving beyond a simple recitation of steps, this guide delves into the rationale behind experimental design, offering field-proven insights to ensure robust and reproducible results.

Introduction: The Power of Visualizing Molecular Events

Fluorescent molecular probes have become indispensable tools in modern science, allowing for the real-time visualization and quantification of specific ions, molecules, and environmental parameters within complex systems, including living cells.[][2] Their power lies in the combination of a fluorescent reporting unit with a selective molecular recognition function.[] This synergy enables researchers to "see" dynamic biological processes with high sensitivity and spatiotemporal resolution, making them vital for biological imaging, medical diagnostics, and environmental monitoring.[][4][5]

A typical small-molecule fluorescent probe consists of three core components:

  • Fluorophore: The light-emitting engine of the probe.

  • Recognition Moiety (or Ligand): The component that selectively interacts with the specific target analyte.

  • Linker: A spacer that connects the fluorophore and recognition moiety, often playing a crucial role in modulating the probe's signaling mechanism.[6][]

The intelligent design and synthesis of these molecules are paramount to creating powerful tools for scientific discovery.

Foundational Principles of Fluorescent Probe Design

The successful design of a fluorescent probe is a balancing act between optimizing photophysical properties, ensuring chemical stability, and achieving biocompatibility.[] The process is built upon three key pillars: selecting an appropriate fluorophore, engineering a responsive signaling mechanism, and integrating a selective recognition element.

Pillar 1: Selecting the Right Fluorophore

The fluorophore is the heart of the probe.[6][] Its intrinsic properties dictate the probe's brightness, the wavelength of light required for excitation, and the color of the light it will emit. Key parameters to consider include:

  • High Quantum Yield (Φ): This represents the efficiency of converting absorbed photons into emitted photons. A higher quantum yield results in a brighter probe.[]

  • High Molar Extinction Coefficient (ε): This measures the molecule's ability to absorb light at a specific wavelength. A high value contributes to overall brightness.

  • Photostability: The ability of the fluorophore to resist chemical degradation upon light exposure, which is critical for long-term imaging experiments.[]

  • Large Stokes Shift: The difference in wavelength between the maximum absorption and the maximum emission. A larger Stokes shift minimizes self-quenching and spectral overlap, improving signal-to-noise.

  • Tunable Excitation/Emission Wavelengths: The ability to operate in specific spectral regions (e.g., the near-infrared or NIR) is highly desirable for in vivo imaging to minimize background autofluorescence and enhance tissue penetration.[4][8]

Table 1: Photophysical Properties of Common Fluorophore Families

Fluorophore FamilyTypical Excitation (nm)Typical Emission (nm)Quantum Yield (Φ)Key Advantages & Considerations
Coumarin 350 - 450400 - 550HighGood photostability, large Stokes shifts, sensitive to solvent polarity.[6][]
Fluorescein 480 - 500510 - 530Very HighHigh absorptivity, but pH sensitive and prone to photobleaching.[][9]
Rhodamine 540 - 580560 - 600HighExcellent photostability and brightness, less pH sensitive than fluorescein.[6][10]
BODIPY 490 - 510500 - 520Very HighHigh photostability, sharp emission peaks, insensitive to pH and solvent polarity.[6][10]
Cyanine (e.g., Cy3, Cy5) 550 - 750570 - 780VariableTunable into the NIR region, high extinction coefficients, can be sensitive to environment.[6][]
Pillar 2: Engineering the Fluorescence Response Mechanism

A truly "smart" probe changes its fluorescence output only in the presence of its target. This is achieved by integrating a signaling mechanism that is modulated by the recognition event. The most prevalent mechanisms are Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[8]

  • Photoinduced Electron Transfer (PeT): This mechanism is the foundation for many "turn-on" or "turn-off" probes.[11] A typical PeT probe links a fluorophore to a recognition group (an electron donor or acceptor) via a non-conjugated spacer.[12] In the "off" state, upon excitation of the fluorophore, an electron is transferred from the recognition group to the fluorophore (or vice-versa), quenching fluorescence non-radiatively.[13] When the recognition group binds its target analyte, its redox potential is altered, inhibiting the PeT process and thus "turning on" fluorescence.[12][14]

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-withdrawing group connected by a conjugated π-system.[15][16] Upon excitation, a significant charge transfer occurs from the donor to the acceptor, creating a highly polar excited state.[11] The emission wavelength of ICT probes is often highly sensitive to the polarity of the local microenvironment.[17] Analyte binding can disrupt this "push-pull" system, leading to a detectable shift in the emission wavelength, which is ideal for ratiometric sensing.[16]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores—a "donor" and an "acceptor".[18][19] This energy transfer is exquisitely sensitive to the distance between the two, typically occurring over 1-10 nm.[20][21] In a FRET-based probe, analyte binding can induce a conformational change that either brings the donor and acceptor closer together (increasing FRET) or pushes them apart (decreasing FRET), leading to a ratiometric change in the emission of the two fluorophores.[22][23]

Pillar 3: The Recognition Moiety

The recognition moiety imparts specificity, ensuring the probe only responds to its intended target. The choice of this group is dictated entirely by the analyte of interest. Common strategies include:

  • Chelators: For detecting metal ions (e.g., Zn²⁺, Cu²⁺).[24]

  • Reactive Groups: For detecting reactive species like ROS or biothiols, where an irreversible chemical reaction triggers the fluorescence change.[]

  • Enzyme Substrates: A substrate for a specific enzyme can be modified to release a fluorophore upon cleavage.[25]

G cluster_mechanisms Signaling Mechanisms Fluorophore Fluorophore Linker Linker Fluorophore->Linker Recognition_Moiety Recognition Moiety (Analyte Binding) Linker->Recognition_Moiety PeT PeT (Fluorescence Quenching/Activation) Recognition_Moiety->PeT modulates ICT ICT (Spectral Shift) Recognition_Moiety->ICT modulates FRET FRET (Energy Transfer) Recognition_Moiety->FRET modulates

Core components and signaling mechanisms of a fluorescent probe.

Synthesis of a "Turn-On" Fluorescent Probe for Hypochlorite (ClO⁻)

To illustrate the practical application of these principles, this section provides a detailed protocol for the synthesis of PNP-1, a "turn-on" fluorescent probe for the detection of hypochlorite, a biologically significant reactive oxygen species.[26]

Rationale and Mechanism: The design of PNP-1 is based on a pyrene fluorophore and a diaminophenyl recognition moiety.[26] The electron-rich diaminophenyl group quenches the fluorescence of the pyrene through a PeT mechanism. Upon exposure to hypochlorite, the diaminophenyl group is oxidized, which inhibits PeT and restores the bright fluorescence of the pyrene fluorophore.[26] The synthesis involves a straightforward one-step nucleophilic aromatic substitution (SNAr) reaction.

G SM1 2-Fluoro-5-nitrobenzene- 1,4-diamine Reaction SNAr Reaction (80 °C, 12h) SM1->Reaction SM2 1-(Aminomethyl)pyrene hydrochloride SM2->Reaction Reagents Base (TEA) Solvent (DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product PNP-1 Probe (Yellow Solid) Purification->Product Characterization NMR, HRMS, Spectroscopy Product->Characterization G Mechanism of Hypochlorite Detection cluster_off "Off" State (No ClO⁻) cluster_on "On" State (+ ClO⁻) Pyrene_off Pyrene (Fluorophore) PeT Photoinduced Electron Transfer Pyrene_off->PeT energy to DAP_off Diaminophenyl (Quencher) DAP_off->PeT electron from ClO ClO⁻ Excitation_off Light (Excitation) Excitation_off->Pyrene_off No_Light No Fluorescence (Quenched) PeT->No_Light Pyrene_on Pyrene (Fluorophore) Light_on Fluorescence! Pyrene_on->Light_on DAP_on Oxidized Diaminophenyl Excitation_on Light (Excitation) Excitation_on->Pyrene_on ClO->DAP_on Oxidizes

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 2,4,5-triamino-3-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthesis for higher yields and purity.

I. Synthetic Pathway Overview

The synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective route begins with 2,6-dichlorobenzoic acid and proceeds through nitration, esterification, fluorination, a second nitration, and a final reduction. Understanding the nuances of each step is critical to achieving a high overall yield.

Synthesis_Pathway A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B Nitration (HNO3/H2SO4) C Methyl 2,6-dichloro-3-nitrobenzoate B->C Esterification (Methanol, H2SO4) D Methyl 2-chloro-3-nitro-6-fluorobenzoate C->D Fluorination (KF or other fluoride source) E Methyl 2,4-dinitro-3-fluorobenzoate D->E Nitration (HNO3/H2SO4) F Methyl 2,4,5-triamino-3-fluorobenzoate E->F Reduction (e.g., Pd/C, H2 or SnCl2)

Caption: Synthetic route to Methyl 2,4,5-triamino-3-fluorobenzoate.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1 & 2: Nitration and Esterification

Q1: My nitration of 2,6-dichlorobenzoic acid is giving low yields and multiple products. What's going wrong?

A1: The nitration of di-substituted benzoic acids can be challenging due to competing directing effects of the substituents.

  • Causality: The two chlorine atoms are ortho, para-directing, while the carboxylic acid is meta-directing. This can lead to the formation of regioisomers.

  • Troubleshooting:

    • Temperature Control: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) to minimize side reactions.[1]

    • Reagent Stoichiometry: Use a carefully controlled amount of the nitrating agent. Excess nitrating agent can lead to the formation of dinitro or other over-nitrated products.

    • Purity of Starting Material: Ensure your 2,6-dichlorobenzoic acid is of high purity, as impurities can interfere with the reaction.

Q2: The esterification of my nitrated benzoic acid is incomplete. How can I drive the reaction to completion?

A2: Esterification is an equilibrium reaction. To maximize the yield of the methyl ester, you need to shift the equilibrium towards the product side.

  • Causality: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid.

  • Troubleshooting:

    • Use of a Dehydrating Agent: Concentrated sulfuric acid is not only a catalyst but also a dehydrating agent. Ensure you are using a sufficient amount.[2]

    • Excess Methanol: Using methanol as the solvent will also drive the equilibrium forward.[2]

    • Alternative Esterification Methods: For substrates that are sensitive to strong acids, consider using thionyl chloride or oxalyl chloride to form the acid chloride, which then reacts readily with methanol.[2][3]

Step 3 & 4: Fluorination and Second Nitration

Q3: The fluorination step is not proceeding as expected. What factors should I consider?

A3: Nucleophilic aromatic substitution to replace a chlorine with a fluorine can be a demanding reaction.

  • Causality: The reactivity of the aryl chloride is influenced by the electron-withdrawing groups on the ring. The choice of fluoride source and solvent is also critical.

  • Troubleshooting:

    • Fluoride Source: Spray-dried potassium fluoride is often more effective than anhydrous potassium fluoride. Cesium fluoride can be a more reactive but also more expensive alternative.

    • Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are typically required to achieve the necessary reaction temperatures and to solubilize the fluoride salt.[4]

    • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the reaction.

Q4: I am seeing byproducts during the second nitration. How can I improve the selectivity?

A4: The introduction of a second nitro group onto an already substituted ring requires careful control to achieve the desired regioselectivity.

  • Causality: The existing substituents (fluoro, ester, and nitro groups) will direct the position of the incoming nitro group. The reaction conditions can influence the formation of isomers.

  • Troubleshooting:

    • Nitrating Agent: The choice of nitrating agent (e.g., fuming nitric acid, a mixture of nitric and sulfuric acids) and its concentration will affect the reactivity and selectivity.

    • Reaction Temperature: As with the first nitration, maintaining a low temperature is crucial to control the reaction and minimize side-product formation.

Step 5: Reduction of the Dinitro Compound

This final reduction step is often the most challenging, with several potential pitfalls.

Q5: My reduction of Methyl 2,4-dinitro-3-fluorobenzoate is incomplete or has stalled. What are the likely causes?

A5: The simultaneous reduction of two nitro groups is a highly exothermic and complex process. Incomplete reactions are a common issue.

  • Causality: The most frequent cause is catalyst deactivation or poisoning.

  • Troubleshooting:

    • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common choice. Ensure you are using an appropriate catalyst loading, typically 5-10 mol%.[4] For difficult reductions, a more active catalyst like platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)2/C) may be necessary.

    • Catalyst Poisoning: Trace impurities in your substrate, solvent, or from previous reaction steps (e.g., sulfur compounds) can poison the catalyst. Ensure high-purity reagents and thoroughly cleaned glassware.

    • Hydrogen Pressure: For catalytic hydrogenation, a balloon of hydrogen may be insufficient. A Parr hydrogenator or a similar setup that allows for higher and more consistent hydrogen pressure can significantly improve the reaction rate.

    • Agitation: In a heterogeneous catalysis system, vigorous stirring is essential to ensure good contact between the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.

Q6: I am observing dehalogenation (loss of the fluorine atom) during the reduction. How can I prevent this?

A6: Reductive dehalogenation is a known side reaction in catalytic hydrogenation, especially with palladium catalysts.

  • Causality: The palladium catalyst can facilitate the cleavage of the carbon-fluorine bond, particularly under harsh conditions.

  • Troubleshooting:

    • Milder Reducing Agents: Consider using alternative reducing agents that are less prone to causing dehalogenation. Stannous chloride (SnCl2) in an acidic medium is a classic and effective choice for the reduction of aromatic nitro groups and is generally compatible with aryl halides.[5]

    • Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of Pd/C can sometimes offer better selectivity compared to using hydrogen gas directly.[4] The reaction conditions, such as temperature, can be tuned to favor nitro group reduction over dehalogenation.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction as soon as the starting material is consumed, to avoid over-reduction and dehalogenation.

Q7: The purification of the final product, Methyl 2,4,5-triamino-3-fluorobenzoate, is proving difficult. What is the best approach?

A7: Polyamino aromatic compounds are often highly polar and can be prone to oxidation, making purification challenging.

  • Causality: The multiple amino groups make the compound very polar and can lead to streaking on silica gel chromatography. These compounds can also be sensitive to air and light.

  • Troubleshooting:

    • Work-up under Inert Atmosphere: To prevent oxidation, perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).

    • Column Chromatography: If column chromatography is necessary, consider using a more polar stationary phase like alumina or a deactivated silica gel. A gradient elution with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help to reduce tailing.

    • Crystallization/Recrystallization: This is often the preferred method for purifying such compounds. Experiment with different solvent systems to find one that provides good quality crystals.

    • Salt Formation: In some cases, converting the polyamino compound to its hydrochloride or other salt can facilitate purification by crystallization, followed by neutralization to obtain the free base.

III. Experimental Protocols

The following are generalized protocols. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Catalytic Transfer Hydrogenation of Methyl 2,4-dinitro-3-fluorobenzoate
  • In a round-bottom flask, dissolve Methyl 2,4-dinitro-3-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • To the stirred suspension, add hydrazine hydrate (5-10 eq) dropwise. Be aware that the reaction can be exothermic.

  • Heat the reaction mixture to a gentle reflux (e.g., 60-80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product as described in the troubleshooting section.

Protocol 2: Reduction of Methyl 2,4-dinitro-3-fluorobenzoate with Stannous Chloride
  • Dissolve Methyl 2,4-dinitro-3-fluorobenzoate (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (SnCl2·2H2O) (6-10 eq) in concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, carefully basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary.

IV. Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

Reducing Agent/SystemTypical ConditionsAdvantagesPotential Disadvantages
H₂/Pd/C 1-5 atm H₂, RT-50°C, various solventsHigh yield, clean reactionPotential for dehalogenation, requires specialized equipment for high pressure
Hydrazine/Pd/C Reflux in alcoholAvoids use of H₂ gas, often good selectivityHydrazine is toxic, can be exothermic
SnCl₂/HCl RT or gentle heat in alcohol/EtOAcGood for substrates with sensitive functional groups, low costGenerates large amounts of tin waste, work-up can be tedious
Fe/HCl or Fe/NH₄Cl Reflux in alcohol/waterInexpensive, effectiveCan require strongly acidic conditions, large amount of iron sludge

V. Visualization of Key Processes

Troubleshooting_Reduction cluster_synthesis Reduction of Dinitro Intermediate cluster_problems Common Issues cluster_solutions Potential Solutions Dinitro Compound Dinitro Compound Incomplete Reaction Incomplete Reaction Dinitro Compound->Incomplete Reaction leads to Dehalogenation Dehalogenation Dinitro Compound->Dehalogenation can cause Purification Difficulty Purification Difficulty Dinitro Compound->Purification Difficulty results in Increase H2 Pressure Increase H2 Pressure Incomplete Reaction->Increase H2 Pressure address with Change Catalyst Change Catalyst Incomplete Reaction->Change Catalyst address with Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity address with Use SnCl2 Use SnCl2 Dehalogenation->Use SnCl2 mitigate with Use Hydrazine Use Hydrazine Dehalogenation->Use Hydrazine mitigate with Inert Atmosphere Work-up Inert Atmosphere Work-up Purification Difficulty->Inert Atmosphere Work-up improve by Crystallization Crystallization Purification Difficulty->Crystallization improve by

Caption: Troubleshooting flowchart for the reduction step.

VI. References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Retrieved from

  • WorldOfChemicals. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]

  • Reddit. (2019). Why are some reactions difficult to scale up?. Retrieved from [Link]

  • Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Technology Networks. (2023). Overcoming Challenges Presented During Reaction Scale-up Processes. Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). Methyl 2,4,5-triamino-3-fluorobenzoate. Retrieved from [Link]

  • F. F. Bell. (2022). Selective nitro reduction of ester substituted nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(03), e151-e155.

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective reduction of dinitro compounds. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Reduction of 3a,b with SnCl2 in RSH and protection with 4-MeOPhSO2Cl. Retrieved from [Link]

  • Journal of Organic Chemistry. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]

  • PubMed Central. (n.d.). Polyamination with spermidine enhances pathogenic tau conformations while reducing filamentous aggregate formation in vitro. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from

  • ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific molecule. The unique structure of this compound—possessing three basic amino groups, a fluorine substituent, and a methyl ester on an aromatic ring—presents a distinct set of purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Methyl 2,4,5-triamino-3-fluorobenzoate?

The purification of this compound is complicated by several factors inherent to its molecular structure:

  • High Polarity & Basicity: The three amino groups make the molecule highly polar and basic. This leads to very strong interactions with standard acidic silica gel, often resulting in significant peak tailing, poor resolution, and sometimes irreversible adsorption during column chromatography.[1][2]

  • Oxidation Sensitivity: Polyamino aromatic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light over extended periods or acidic conditions. This requires careful handling and often the use of inert atmospheres.

  • Solubility Profile: The compound's polarity makes it poorly soluble in non-polar organic solvents but potentially highly soluble in very polar solvents, which can make recrystallization challenging. Finding a single solvent that provides a good solubility differential between hot and cold conditions is often difficult.

Q2: My compound is changing color (e.g., turning purple or brown) on the silica gel column. What is happening and how can I prevent it?

This is a classic sign of on-column oxidation or degradation. The acidic surface of standard silica gel can catalyze the oxidation of the electron-rich triamino-substituted ring.[3] To prevent this:

  • Deactivate the Silica: Before use, wash the silica gel with a solvent system containing a small amount of a base, like triethylamine (Et3N), and then flush with the starting non-polar solvent. A common practice is to use an eluent containing 0.5-1% triethylamine throughout the purification.[3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or, more effectively, an amine-functionalized silica column, which provides a basic environment and minimizes these unwanted interactions.[1][4]

  • Work Quickly: Minimize the time the compound spends on the column by optimizing the solvent system and flow rate for efficient elution.

Q3: How should I best monitor the purification process?

Thin-Layer Chromatography (TLC) is the most effective tool. However, due to the compound's basicity, standard TLC on silica may show significant streaking. To get clean spots and an accurate assessment of purity:

  • Incorporate a Basic Modifier: Add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your TLC mobile phase (e.g., 90:9:1 DCM:MeOH:NH4OH).[3] This neutralizes the acidic silica, leading to more symmetrical spots and reliable Rf values.

  • Use Appropriate Visualization: The compound should be UV-active due to the aromatic ring. Additionally, stains like potassium permanganate or ninhydrin can be used to visualize the amine functionalities.

Purification Strategy Decision Workflow

Choosing the right purification strategy from the outset can save significant time and material. The following workflow provides a logical decision path based on the initial purity of your crude product.

purification_workflow start Crude Methyl 2,4,5-triamino-3-fluorobenzoate tlc_check Initial Purity Analysis (TLC/LC-MS) start->tlc_check decision_purity Purity >95%? tlc_check->decision_purity end_node Product Ready for Use decision_purity->end_node Yes decision_impurities What are the major impurities? decision_purity->decision_impurities No recrystallization Recrystallization or Trituration decision_impurities->recrystallization Baseline material, non-polar impurities column_chrom Column Chromatography decision_impurities->column_chrom Multiple polar impurities, starting material recrystallization->tlc_check column_chrom->tlc_check

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Issue 1: Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Compound streaks severely or does not elute from a standard silica column. Strong acid-base interaction between the three amino groups and acidic silanol groups on the silica surface.[2]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) into the mobile phase.[3] 2. Switch Stationary Phase: Use an amine-functionalized silica column which provides a more basic environment and is ideal for purifying organic bases.[1][4] 3. Use a Stronger Eluent: A gradient with a high percentage of methanol may be required (e.g., up to 20% MeOH in DCM).
Poor separation from a similarly polar impurity. The chosen solvent system lacks sufficient selectivity to resolve the compounds.1. Change Solvent System: Switch from a standard Ethyl Acetate/Hexane system to Dichloromethane/Methanol. The different solvent interactions can significantly alter selectivity. 2. Run a Shallow Gradient: A slow, shallow gradient (e.g., increasing methanol content by 0.5% per column volume) can improve the resolution between closely eluting spots.
Yield is very low, even though TLC showed a clean separation. Irreversible adsorption or degradation of the compound on the acidic silica gel.1. Load Sample Carefully: Adsorb the crude material onto a small amount of silica or Celite (dry loading) rather than dissolving it in a strong solvent. This often leads to a tighter band and better recovery. 2. Use Amine-Functionalized Silica: This is the most reliable way to prevent loss due to strong acidic interactions.[2][4]
Issue 2: Recrystallization & Isolation Problems
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals upon cooling. The solution is too concentrated, the rate of cooling is too fast, or the compound's melting point is low relative to the solvent's boiling point.1. Dilute the Solution: Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.[3] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[3] 3. Change the Solvent System: Use a two-solvent system. Dissolve the compound in a good solvent (e.g., methanol or ethyl acetate) and slowly add a poor solvent (e.g., heptane or water) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and cool slowly.
Cannot find a suitable single solvent for recrystallization. The compound is either too soluble or not soluble enough in common solvents.1. Use a Solvent/Anti-Solvent Pair: This is the most common solution. Good solvent candidates include ethyl acetate, acetone, or methanol. Anti-solvent candidates include hexanes, heptane, or water.[3] 2. Trituration: If crystallization fails, try trituration. Stir the crude oil or solid with a solvent in which the desired compound is poorly soluble but the impurities are. This will wash away impurities, often leaving the pure compound as a solid. A mixture of methyl tert-butyl ether and heptane has been shown to be effective for similar compounds.[5]
Product is still colored or impure after recrystallization. The chosen solvent has trapped colored impurities within the crystal lattice, or the impurity has very similar solubility properties.1. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[6] Be aware that it can also adsorb some of your product, so use it sparingly. 2. Perform a Second Recrystallization: A second pass with a different solvent system may be necessary to remove persistent impurities.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Standard Silica Gel

This protocol is designed for situations where amine-functionalized silica is not available. The key is the use of a basic modifier.

  • Preparation of Eluent: Prepare two solvent reservoirs:

    • Solvent A (Non-polar): Hexane or Heptane.

    • Solvent B (Polar): A solution of 90% Dichloromethane (DCM), 10% Methanol (MeOH), and 1% Triethylamine (Et3N).

  • Column Packing:

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the column and allow it to pack under light pressure. Equilibrate the column with 2-3 column volumes of your starting solvent mixture (e.g., 100% DCM + 1% Et3N).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the starting eluent.

    • Alternatively (Recommended): Add a small portion of silica gel to a solution of your crude product. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method often provides superior resolution.

  • Elution:

    • Begin elution with a low polarity mixture (e.g., 100% DCM + 1% Et3N).

    • Gradually increase the percentage of Solvent B (the MeOH-containing solution) to elute your compound. A typical gradient might be from 0% to 20% Solvent B over 10-15 column volumes.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC (using a mobile phase containing Et3N or NH4OH).

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization using a Two-Solvent System

This is often the most effective method for achieving high purity if major impurities have been removed.

  • Solvent Selection: A common and effective pair is Ethyl Acetate (good solvent) and Heptane (anti-solvent).

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) and stirring.

  • Anti-Solvent Addition: While the solution is still hot, slowly add heptane dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of hot ethyl acetate to make the solution clear again. This brings the solution to its exact saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for 30-60 minutes.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

References

  • Biotage. (2023). When should amine-bonded columns be used for purification? [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • Kim, K., et al. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12463-7. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online] Available at: [Link]

  • Zhuang, Y., et al. (2021). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 23, 8356-8365. Available at: [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2021). Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. [Online] Available at: [Link]

  • University of Alberta. The Recrystallization of Benzoic Acid. [Online] Available at: [Link]

Sources

Stability of Methyl 2,4,5-triamino-3-fluorobenzoate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound in various solvents. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Methyl 2,4,5-triamino-3-fluorobenzoate.

Q1: What is Methyl 2,4,5-triamino-3-fluorobenzoate and what are its primary stability concerns?

A1: Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic compound, often used as a building block or intermediate in the synthesis of more complex molecules, such as antineoplastic agents.[1] Its structure contains three primary aromatic amine groups and a methyl ester, which are the main sites of potential degradation. The primary stability concerns are:

  • Oxidation: The electron-rich aromatic ring, activated by three amino groups, is highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents. This often results in the formation of colored impurities.[2][3][4]

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, particularly under acidic or basic conditions.[5][6]

  • Photodegradation: Aromatic amines are known to be sensitive to light, especially UV radiation, which can catalyze oxidative degradation pathways.[7][8]

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid Compound: Store the solid material under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled room temperature or refrigerated. This minimizes exposure to oxygen and light, which are key drivers of degradation.

  • Solutions: Solutions are generally less stable than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored in amber vials to protect from light, purged with an inert gas to remove oxygen, and kept at low temperatures (e.g., 2-8 °C).

Q3: Which general class of solvents is recommended for dissolving this compound?

A3: The choice of solvent is critical and depends on the experimental conditions.

  • Recommended: Anhydrous, peroxide-free aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are often good initial choices. They offer good solubility while avoiding direct participation in hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can be used, but the risk of ester hydrolysis or transesterification increases, especially if acidic or basic impurities are present. Water should be used with extreme caution due to the risk of hydrolysis.[5]

  • Generally Avoid: Non-polar solvents like hexane or toluene are unlikely to provide sufficient solubility for this polar compound.

Q4: My solution of Methyl 2,4,5-triamino-3-fluorobenzoate is turning yellow/brown. What is happening?

A4: A color change to yellow or brown is a classic indicator of the oxidation of the aromatic amine groups. Aromatic amines can oxidize to form highly colored quinone-imine structures or polymeric materials.[9] This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[7][8] See the Troubleshooting Guide (T1) below for mitigation strategies.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

T1: Issue - Solution rapidly changes color (e.g., to yellow, brown, or black) after preparation.

  • Possible Cause 1: Oxidation by Atmospheric Oxygen. The compound is highly susceptible to autoxidation.

    • Recommended Solution: Use solvents that have been de-gassed via sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use. Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Cap the vial tightly with a septum and maintain a positive pressure of inert gas.

  • Possible Cause 2: Peroxide Contamination in Solvent. Ethers (like THF, Dioxane) and other solvents can form explosive peroxides upon storage. These peroxides are potent oxidizing agents.

    • Recommended Solution: Always use fresh, unopened bottles of high-purity anhydrous solvents. If using a previously opened bottle, test for the presence of peroxides using commercially available test strips. Never use solvents that test positive for peroxides.

  • Possible Cause 3: Photodegradation. Exposure to ambient lab lighting, especially UV light, can initiate and accelerate oxidative processes.[7]

    • Recommended Solution: Work in a dimly lit area or use amber glassware (vials, flasks, etc.) to protect the solution from light. Wrap clear glassware in aluminum foil as an alternative.

T2: Issue - HPLC analysis shows a new peak appearing over time, consistent with the carboxylic acid.

  • Possible Cause: Ester Hydrolysis. The methyl ester is being hydrolyzed to the corresponding carboxylic acid. This is accelerated by the presence of water and is catalyzed by acids or bases.[6]

    • Recommended Solution:

      • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and dry all glassware thoroughly before use.

      • Control pH: Ensure that no acidic or basic reagents or impurities are inadvertently introduced. If the subsequent reaction requires acidic or basic conditions, be aware that the starting material will likely degrade under these conditions. Consider adding the compound last, just before initiating the reaction.

      • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., DMF, DMSO, ACN) which cannot act as a source for hydrolysis.

T3: Issue - Inconsistent reaction yields or appearance of multiple unexpected byproducts.

  • Possible Cause: Degradation of Starting Material. The inconsistencies may not be from the reaction itself, but from using a partially degraded starting material.

    • Recommended Solution: Always verify the purity of your Methyl 2,4,5-triamino-3-fluorobenzoate solution before use, especially if it was not prepared fresh. A quick HPLC or TLC analysis can confirm its integrity. If degradation is observed, the solution must be discarded and prepared fresh. This practice is a cornerstone of developing robust and reproducible chemical processes.[10]

Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for Methyl 2,4,5-triamino-3-fluorobenzoate. Understanding these pathways is crucial for designing stable formulations and reaction conditions.

G cluster_main Methyl 2,4,5-triamino-3-fluorobenzoate cluster_deg Degradation Products A Intact Compound B Oxidized Species (Quinone-imines, Polymers) A->B Oxidation (O₂, Light, Peroxides) C Hydrolysis Product (Carboxylic Acid) A->C Hydrolysis (H₂O, Acid/Base)

Caption: Key degradation pathways for Methyl 2,4,5-triamino-3-fluorobenzoate.

Section 3: Data Summary & Protocols

Summary of Solvent Stability

The following table provides a qualitative summary of the stability of Methyl 2,4,5-triamino-3-fluorobenzoate in common laboratory solvents, based on first principles of its chemical structure. Users must perform their own stability studies for quantitative assessments.

Solvent ClassExample SolventsPrimary Risk(s)Stability OutlookRecommendations
Polar Aprotic DMSO, DMF, ACNOxidation, PhotodegradationGood to Fair Recommended. Use anhydrous, de-gassed solvents and protect from light.
Polar Protic Water, Methanol, EthanolHydrolysis, OxidationPoor to Fair Use with caution. Strict pH control and inert atmosphere are critical. Not for storage.
Non-Polar Aprotic Toluene, HexanePoor SolubilityPoor Not recommended due to likely insolubility.
Ethers THF, DioxanePeroxide-induced OxidationPoor to Fair CRITICAL: Must use fresh, peroxide-free solvents. High risk if solvent quality is not assured.
Protocol: Forced Degradation Study

To quantitatively assess the stability of Methyl 2,4,5-triamino-3-fluorobenzoate in a specific solvent system, a forced degradation (or stress testing) study is essential.[11][12] This protocol provides a framework for identifying likely degradation products and establishing stability-indicating analytical methods.[10][13]

Objective: To generate approximately 5-20% degradation of the parent compound under various stress conditions to understand its degradation profile.[13]

Materials:

  • Methyl 2,4,5-triamino-3-fluorobenzoate

  • Solvent of interest (e.g., Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)[14]

  • Photostability chamber (or UV lamp)

  • Heating block or oven

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound in the chosen solvent (e.g., 1 mg/mL in ACN). Handle under inert gas and protected from light.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[15] (Base hydrolysis is often faster than acid hydrolysis).[5]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Place 2 mL of the stock solution in a sealed vial and heat at 80°C.

    • Photolytic Stress: Expose 2 mL of the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]

    • Control: Keep 2 mL of the stock solution at 4°C, protected from light.

  • Time Points & Analysis:

    • Sample each stressed solution at time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a validated stability-indicating HPLC method.[16][17] The method must be able to resolve the parent peak from all degradation product peaks.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Analyze the chromatograms for the appearance of new peaks (degradation products).

    • A "mass balance" calculation should be performed to ensure that the decrease in the parent peak area is accounted for by the sum of the degradation product peak areas.[13]

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for diagnosing stability issues during experiments.

G start Problem: Unexpected Degradation Observed q1 What is the appearance of the solution? start->q1 color Solution is colored (Yellow/Brown) q1->color Discolored hplc New peaks in HPLC/TLC q1->hplc Clear, but impure q_color Was solution exposed to air or light? color->q_color q_hplc Is the solvent protic or contains H₂O? hplc->q_hplc cause_ox Likely Cause: Oxidation / Photodegradation q_color->cause_ox Yes sol_ox Solution: 1. Use de-gassed solvents. 2. Work under inert gas. 3. Use amber vials. cause_ox->sol_ox cause_hyd Likely Cause: Ester Hydrolysis q_hplc->cause_hyd Yes sol_hyd Solution: 1. Use anhydrous, aprotic solvent. 2. Ensure neutral pH. cause_hyd->sol_hyd

Caption: A decision tree for troubleshooting common stability problems.

References
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: Iranian Chemical Society URL: [Link]

  • Title: Bacterial degradation of monocyclic aromatic amines Source: PMC - PubMed Central URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development Source: Apicule URL: [Link]

  • Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]

  • Title: Bacterial degradation of monocyclic aromatic amines Source: Semantic Scholar URL: [Link]

  • Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: ResearchGate URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]

  • Title: Bacterial degradation of monocyclic aromatic amines Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent Source: Oriental Journal of Chemistry URL: [Link]

  • Title: List of aromatic amines used in this study and the efficiency of their removal by photo-degradation Source: ResearchGate URL: [Link]

  • Title: Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis Source: HunterLab URL: [Link]

  • Title: Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media Source: Der Pharma Chemica URL: [Link]

  • Title: Novel Techniques Improve Pharmaceutical Stability Testing Source: News-Medical.Net URL: [Link]

  • Title: Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications Source: Scitechnol URL: [Link]

  • Title: THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS Source: PubMed URL: [Link]

  • Title: Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 Source: PMC - NIH URL: [Link]

  • Title: Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water Source: Penn State URL: [Link]

  • Title: methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4 Source: Chemsrc URL: [Link]

  • Title: Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442) Source: Cenmed Enterprises URL: [Link]

  • Title: hydrolysis of esters Source: Chemguide URL: [Link]

  • Title: Effect of pH on hydrolysis rate of methyl formate Source: ResearchGate URL: [Link]

  • Title: 15.9: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Effects of solvent polarity on the acid dissociation constants of benzoic acids Source: PubMed URL: [Link]

  • Title: The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments Source: PubMed URL: [Link]

Sources

Troubleshooting diazotization reactions of triaminobenzenes.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diazotization of Triaminobenzenes

Welcome to the technical support center for the diazotization of triaminobenzene derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and utilizing benzene-tris(diazonium) salts. The polyfunctional nature of triaminobenzenes presents unique challenges, from controlling selectivity to ensuring the stability of the highly reactive intermediates.

Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions, diagnose issues, and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the diazotization of triaminobenzenes so much more challenging than for simple anilines?

The increased complexity arises from three primary factors inherent to the triaminobenzene scaffold:

  • Statistical & Electronic Complexity: You are attempting to convert three basic amino groups on a single aromatic ring into three highly reactive diazonium groups. The electronic properties of the ring change with each successive diazotization, influencing the reactivity of the remaining amino groups. Electron-donating amino groups activate the ring, while the strongly electron-withdrawing diazonium groups deactivate it, making subsequent diazotizations progressively more difficult.[1][2]

  • Increased Risk of Side Reactions: The high concentration of reactive sites (both amino and diazonium groups) on one molecule dramatically increases the probability of intermolecular side reactions. The most common of these is the formation of polymeric azo compounds or triazenes, where a newly formed diazonium group on one molecule immediately couples with an unreacted amino group on another.[3] This leads to insoluble, often intractable, colored byproducts.

  • Instability of the Product: Benzene-tris(diazonium) salts are exceptionally unstable and potentially explosive, far more so than their mono-diazonium counterparts.[4] The presence of three high-energy N≡N groups on a single, deactivated benzene ring creates a molecule prone to rapid, often violent, decomposition with the loss of nitrogen gas (N₂).[5] For this reason, they are almost never isolated and must be used in situ.

Q2: What are the ideal temperature conditions, and why are they so critical?

For virtually all diazotization reactions, the temperature must be strictly maintained between 0°C and 5°C .[6][7][8]

Causality: The aryl diazonium salt exists in a delicate equilibrium. At temperatures above 5°C, the rate of decomposition, primarily through hydrolysis to form phenols or reaction with the counter-ion, increases exponentially.[5][6][9] This decomposition is driven by the highly favorable thermodynamics of releasing dinitrogen (N₂), one of the most stable molecules known.[5][10] In the case of tris(diazonium) salts, this instability is magnified. Maintaining the reaction in an ice-salt bath is non-negotiable for stabilizing the intermediate long enough for its subsequent use.[6][7]

Q3: Which acid should I use, and in what quantity?

A strong, non-nucleophilic mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is standard.[11][12] The use of excess acid is crucial. A general rule of thumb is to use at least 3 equivalents of acid per amino group, meaning at least 9-10 equivalents for a triaminobenzene.

Causality:

  • Generation of Nitrous Acid: The primary role of the acid is to react with sodium nitrite (NaNO₂) to generate the active diazotizing agent, nitrous acid (HNO₂), and its protonated forms (e.g., the nitrosonium ion, NO⁺).[12][13]

  • Amine Solubility: Triaminobenzenes are often used as their hydrochloride or sulfate salts to increase their solubility in the aqueous reaction medium.

  • Prevention of Side Reactions: A high acid concentration (low pH) keeps the unreacted amino groups protonated as ammonium salts (-NH₃⁺). This is critical because the protonated form is no longer nucleophilic and cannot react with the newly formed diazonium ions, thus preventing the formation of undesirable triazene or azo polymer side products.[3][6]

Q4: How can I confirm that the diazotization has been successful?

Since tris(diazonium) salts are not isolated, confirmation is typically indirect and performed on a small aliquot of the reaction mixture.

  • Spot Test (Qualitative): The most common method is a coupling test. Add a drop of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent like 2-naphthol (beta-naphthol).[6] The immediate formation of a brightly colored azo dye (typically red or orange) indicates the presence of active diazonium salt.

  • Spectroscopic Analysis (Quantitative): For more rigorous analysis, an aliquot can be characterized using Raman spectroscopy. The N≡N triple bond stretch of the diazonium group gives a characteristic strong signal in the 2285-2305 cm⁻¹ region, providing definitive evidence of its formation.[14]

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction mixture turns dark brown/black and a precipitate forms immediately upon adding sodium nitrite.
  • Question: I dissolved my 1,3,5-triaminobenzene in excess HCl, cooled it to 0°C, and upon dropwise addition of my NaNO₂ solution, it immediately turned into a dark, tarry mess. What happened?

  • Probable Cause: You are likely observing rapid polymerization. Even with slow addition, localized "hot spots" or areas of insufficient acidity can allow an unreacted amino group on one molecule to attack a newly formed diazonium group on another. This chain reaction leads to insoluble azo polymers.

  • Troubleshooting Workflow:

    G cluster_solutions Corrective Actions start Dark Precipitate Observed check_acid Verify Acid Stoichiometry (>9 equivalents?) start->check_acid check_temp Ensure Temperature is Stable (0-5°C throughout?) check_acid->check_temp Yes sol_acid Increase Acid to 10-12 eq. Ensure full dissolution of amine salt. check_acid->sol_acid No check_addition Review NaNO₂ Addition Rate (Was it slow and subsurface?) check_temp->check_addition Yes sol_temp Use an ice-salt bath. Monitor internal temperature. check_temp->sol_temp No re_run Re-run Experiment with Corrections check_addition->re_run Yes sol_addition Add NaNO₂ solution dropwise via syringe below the surface with vigorous stirring. check_addition->sol_addition No sol_acid->re_run sol_temp->re_run sol_addition->re_run

    Caption: Troubleshooting workflow for precipitate formation.

Problem 2: My subsequent reaction (e.g., Sandmeyer, azo coupling) has a very low yield.
  • Question: My spot test with 2-naphthol was positive, but when I proceeded with my copper(I) chloride addition, I only recovered a fraction of my expected product. Where did my diazonium salt go?

  • Probable Cause: The most likely culprits are incomplete diazotization or decomposition of the diazonium salt before it could be used.

  • Solutions & Scientific Rationale:

    • Incomplete Diazotization: Ensure your sodium nitrite is pure and accurately weighed. A slight excess (e.g., 1.05 to 1.1 equivalents per amino group) can help drive the reaction to completion.[6] After NaNO₂ addition, stir for an additional 15-30 minutes at 0-5°C to ensure all three amino groups have reacted.[15]

    • Premature Decomposition: Aryl diazonium salts are thermally unstable.[6] The tris(diazonium) salt is exceptionally so. It is imperative to use the solution immediately after it is prepared. Any delay, even while keeping it on ice, will lead to degradation via hydrolysis, where water acts as a nucleophile to displace N₂ and form highly reactive phenols.[9][10]

    • Check for Excess Nitrite: Before proceeding to the next step, it's good practice to ensure there isn't a large excess of unreacted nitrous acid, which can interfere with subsequent reactions. This can be checked by dipping starch-iodide paper into the solution; a blue-black color indicates the presence of nitrous acid. If the test is strongly positive, a small amount of urea can be added to quench the excess HNO₂.

Problem 3: I am trying to perform a stepwise or selective diazotization on a triaminobenzene and it is not working.
  • Question: I am using 1,2,4-triaminobenzene and want to diazotize only one or two of the amino groups. I tried using substoichiometric amounts of NaNO₂, but I get a complex mixture of products. Is selective diazotization feasible?

  • Answer: Achieving high selectivity is exceptionally difficult and often not practical in a single step. The differences in basicity and steric hindrance between the amino groups are often insufficient to allow for clean, stepwise diazotization with standard reagents. Adding one equivalent of NaNO₂ will result in a statistical mixture of mono-diazotized starting material, di-diazotized product, and unreacted amine.

  • Expert Insight & Alternative Strategies:

    • Protecting Groups: The most reliable method for achieving selectivity is to use a protecting group strategy. Before the diazotization step, selectively protect one or two of the amino groups (e.g., as amides). Perform the diazotization on the free amine(s), carry out your desired reaction, and then deprotect the remaining group(s).

    • Triazene Intermediates: A more advanced strategy involves converting the diazonium salt into a more stable triazene derivative by reacting it with a secondary amine like piperidine or morpholine.[4][16] These triazenes can sometimes be isolated and purified, offering a way to handle these reactive species with greater stability before regenerating the diazonium ion under specific acidic conditions for the next step.[3][4][17]

Part 3: Protocols & Data

Table 1: Key Reaction Parameters for Diazotization of 1,3,5-Triaminobenzene
ParameterRecommended ValueRationale & Key Considerations
Temperature 0 - 5 °CCritical for diazonium salt stability. Higher temperatures lead to rapid decomposition and hydrolysis.[6][8][9]
Amine:Acid Ratio 1 : 9-12 (molar)Ensures complete protonation of amino groups to prevent side reactions (triazene/azo polymer formation).[3][18]
Amine:NaNO₂ Ratio 1 : 3.1 - 3.3 (molar)A slight excess of NaNO₂ ensures complete conversion of all three amino groups.
Solvent Water / Aqueous AcidStandard medium for generating nitrous acid in situ.
Addition Time 15 - 30 minutesSlow, dropwise addition of NaNO₂ is essential to control the exothermic reaction and maintain low temperature.[7]
Stirring VigorousEnsures rapid mixing to prevent localized high concentrations of reagents and minimize side reactions.
Experimental Protocol: General Procedure for the in situ Preparation of Benzene-1,3,5-tris(diazonium) Trichloride

Disclaimer: This procedure involves highly reactive and potentially explosive intermediates. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

  • Amine Salt Preparation:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1,3,5-triaminobenzene (1.0 eq.) in distilled water.

    • Cool the suspension to 0°C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (9.0 - 10.0 eq.) while maintaining the temperature below 10°C. Stir until a clear solution of the trihydrochloride salt is obtained. Cool the solution back down to 0-5°C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (3.1 eq.) in a minimal amount of cold distilled water.

    • Add this NaNO₂ solution dropwise to the vigorously stirred amine salt solution over 20-30 minutes. Crucially, ensure the internal reaction temperature never rises above 5°C. [15]

    • After the addition is complete, continue stirring the pale yellow solution in the ice bath for an additional 15 minutes.

  • Confirmation & Use:

    • Test for the presence of the diazonium salt by adding one drop of the reaction mixture to a cold, alkaline solution of 2-naphthol. An immediate deep red/orange color confirms formation.

    • The resulting solution of benzene-1,3,5-tris(diazonium) trichloride is now ready for immediate use in subsequent reactions (e.g., Sandmeyer, Schiemann, or coupling). DO NOT attempt to isolate the salt.

Reaction Mechanism Visualization

The core process involves the electrophilic attack of the nitrosonium ion (NO⁺) on the neutral amino group.

DiazotizationMechanism cluster_reagents Reagent Generation cluster_reaction Reaction on One Amino Group NaNO2 NaNO₂ NO_plus NO⁺ (Nitrosonium ion) NaNO2->NO_plus + HCl 2 HCl HCl->NO_plus + ArNH2 Ar-NH₂ NO_plus->ArNH2 Electrophilic Attack H2O H₂O NaCl NaCl Nitrosamine Ar-NH-N=O (N-Nitrosamine) ArNH2->Nitrosamine + NO⁺, -H⁺ Diazo_OH Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazo_OH Tautomerization Diazonium Ar-N⁺≡N (Diazonium Ion) Diazo_OH->Diazonium + H⁺, -H₂O

Caption: Simplified mechanism for the diazotization of a single aromatic amino group.

References

  • 1,3,5-Triazido-2,4,6-trinitrobenzene - Wikipedia. Provides information on a related energetic material synthesized from a benzene core, highlighting the chemistry of poly-substituted benzene rings. [Link]

  • Optimization of the diazotization and hydrolysis reaction conditions. ResearchGate. Discusses the optimization of reaction protocols involving diazotization. [Link]

  • Triazenes - Wikipedia. Explains the formation of triazenes as a common side reaction from the coupling of diazonium salts with unreacted amines. [Link]

  • Optimization of the reaction conditions for diazotization-azidation of aniline. - ResearchGate. Offers insights into optimizing reaction parameters for diazotization. [Link]

  • Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. Discusses temperature dependence and stability of diazonium salts, noting their acceptable stability at ≤10°C for short periods. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Highlights the general instability of diazonium salts and the significantly greater stability of their triazene derivatives. [Link]

  • Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). Describes the hydrolysis of diazonium salts to phenols as a potential side reaction. [Link]

  • Chemical Reactions of Diazonium Salts | NCERT 12 Chemistry. A textbook resource outlining the basic reactions of diazonium salts, including hydrolysis and the importance of low temperatures (0-5°C). [Link]

  • The stability of benzene diazonium salts is because of: (A) Inductive - askIITians. Explains the stability of diazonium salts through resonance delocalization. [Link]

  • Synthesis of Triazenes of N-Heterocycles Mediated by Resin Immobilized Diazonium Ions. Describes the synthesis and stabilization of diazonium ions as triazenes. [Link]

  • Stability Order of Diazonium Salts Determine the correct stabi.. - Filo. Discusses how electron-donating and withdrawing groups affect the stability of aromatic diazonium salts. [Link]

  • The stability of benzene diazonium salts is because class 11 chemistry CBSE - Vedantu. Provides a basic explanation of diazonium salt stability due to resonance. [Link]

  • INVESTIGATION OF REACTIONS OF ARYL TRI- AZENE/DIAZENE AND THEIR APPLICATION FOR SYNTHESIS... - DR-NTU. Details the preparation of aryltriazenes from diazonium salts as a method to create more stable intermediates. [Link]

  • Triazene formation via reaction of imidazol-2-ylidenes with azides - RSC Publishing. Discusses various methods for triazene formation. [Link]

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. An academic lecture covering the formation and reactions of diazonium salts, including decomposition and coupling. [Link]

  • Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - NIH. Discusses the reactivity of electron-rich benzene derivatives, including triaminobenzenes, with electrophiles like diazonium salts. [Link]

  • Methods for the production of 1,3,5-triamino-2,4,6-trinitrobenzene - Google Patents.
  • A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB) - OSTI.gov. Describes various synthetic routes to TATB, a key derivative of triaminobenzene. [Link]

  • Formation of fused triazine 6 through diazotization reaction - ResearchGate. Shows a schematic of a reaction involving diazotization. [Link]

  • Diazotisation - Organic Chemistry Portal. Provides a general overview of the diazotization reaction mechanism and conditions. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. A comprehensive overview of the versatility of diazonium salts in organic synthesis. [Link]

  • Diazonium compound - Wikipedia. A detailed encyclopedia entry on the properties, preparation, and reactions of diazonium compounds. [Link]

  • File:1,3,5-Triazido-2,4,6-trinitrobenzene synthesis01.svg - Wikimedia Commons. Shows a synthesis scheme for a related compound. [Link]

  • Raman Characterization of Phenyl-Derivatives: From Primary Amine to Diazonium Salts - Archimer. Details the use of Raman spectroscopy to identify the characteristic N≡N bond stretch in diazonium salts. [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling - YouTube. A video tutorial explaining the mechanism of diazotization and subsequent reactions. [Link]

  • Diazotization of Amines - Chemistry LibreTexts. Explains the reaction mechanism involving the nitrosonium cation. [Link]

  • Diazotization Reaction Mechanism - BYJU'S. Provides a step-by-step breakdown of the diazotization mechanism. [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. Research paper describing the synthesis of azo compounds via diazotization. [Link]

Sources

Improving regioselectivity in reactions of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,4,5-triamino-3-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving regioselectivity in reactions involving this highly functionalized aniline derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) that directly address specific experimental challenges.

Introduction: Understanding the Reactivity of Methyl 2,4,5-triamino-3-fluorobenzoate

Methyl 2,4,5-triamino-3-fluorobenzoate is an electron-rich aromatic system with multiple competing directing groups. Achieving high regioselectivity requires a nuanced understanding of the electronic and steric effects at play.

  • Amino Groups (-NH₂): These are powerful activating, ortho-, para-directing groups due to their strong positive mesomeric (+M) or resonance effect.[1][2] They donate electron density into the ring, significantly increasing its nucleophilicity.[3][4]

  • Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para-director but is deactivating overall.[2] This is due to the interplay of its electron-donating resonance effect (+M) and its strong electron-withdrawing inductive effect (-I).[1][2]

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects (-M, -I).[1]

The combined influence of these substituents makes the C6 position the most electronically activated and sterically accessible site for electrophilic aromatic substitution (EAS). However, undesired side reactions and mixtures of isomers are common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive position on the ring for electrophilic aromatic substitution (EAS) and why?

A: The C6 position is the most nucleophilic and sterically accessible site. The three powerful amino groups at positions 2, 4, and 5 strongly activate the ring, directing incoming electrophiles to their ortho and para positions.[5] The C6 position is ortho to the C5-amino group and para to the C2-amino group, receiving a potent additive activating effect. While the C3-fluoro is also an ortho, para-director, its deactivating nature is overcome by the overwhelming activation from the amino groups. The methyl ester at C1 directs meta (to C3 and C5), but its deactivating effect is weaker than the activation provided by the amino groups.

Q2: Why am I seeing oxidation or decomposition of my starting material?

A: Polyamino-substituted aromatic rings are extremely electron-rich and, consequently, highly susceptible to oxidation, especially under acidic conditions or in the presence of oxidizing agents (including nitric acid used for nitration).[6] This can lead to the formation of colored impurities or tarry residues.[7] Protecting the amino groups or using milder, controlled reaction conditions is crucial to prevent this.

Q3: Can I perform a Friedel-Crafts reaction on this compound?

A: Direct Friedel-Crafts acylation or alkylation is generally not recommended. The basic amino groups will react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated complex.[7] This complex has a positive charge on the nitrogen, which strongly withdraws electron density from the ring, rendering it inactive towards electrophilic substitution.[7] To perform a Friedel-Crafts reaction, protection of the amino groups is mandatory.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Scenario: You are attempting to introduce an electrophile (e.g., -Br, -NO₂) at the C6 position but are obtaining a mixture of isomers, polysubstitution, or significant product decomposition.

Root Cause Analysis: The extreme activation of the ring by three amino groups makes the reaction difficult to control. Even with the directing effects converging on C6, minor electronic contributions and subtle variations in reaction conditions can lead to substitution at other positions. Strong acidic conditions can also lead to protonation of the amino groups, forming anilinium ions which can alter directing effects and decrease reactivity.[8]

Solutions Workflow:

G start Problem: Poor Regioselectivity in EAS step1 Step 1: Protect Amino Groups (e.g., Acetylation) start->step1 Moderates reactivity, prevents N-reactions step2 Step 2: Control Reaction Conditions step1->step2 Fine-tunes selectivity sub1 Convert -NH₂ to -NHCOCH₃ Reduces activating strength step1->sub1 step3 Step 3: Choose Appropriate Reagent step2->step3 Influences steric/electronic profile sub2 Low Temperature (-20°C to 0°C) Favors thermodynamic product Inert Solvent (e.g., CH₂Cl₂) Minimizes side reactions step2->sub2 step4 Step 4: Deprotection step3->step4 Final product synthesis sub3 Use less reactive electrophile source (e.g., NBS instead of Br₂) Consider steric bulk of reagent step3->sub3 sub4 Acidic or basic hydrolysis to regenerate amino groups step4->sub4

Caption: Troubleshooting workflow for poor regioselectivity in EAS.

Detailed Protocol: Regioselective para-Bromination of Protected Intermediate

  • Protection:

    • Dissolve Methyl 2,4,5-triamino-3-fluorobenzoate in a suitable solvent (e.g., THF or ethyl acetate).

    • Add 3.5 equivalents of acetic anhydride and a catalytic amount of a non-nucleophilic base (e.g., pyridine).

    • Stir at room temperature until LC-MS analysis confirms the complete formation of the tri-acetylated product.

    • Isolate the product by precipitation and washing. The acetamido groups moderate the ring's reactivity and protect against oxidation.[7][8]

  • Bromination:

    • Dissolve the protected intermediate in a chlorinated solvent like dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise. NBS is a milder source of electrophilic bromine compared to Br₂.

    • Monitor the reaction by TLC or LC-MS. The reaction should be complete within 1-2 hours.

  • Deprotection:

    • After reaction completion, quench with aqueous sodium thiosulfate.

    • Isolate the crude brominated, protected product.

    • Hydrolyze the acetamido groups by refluxing in aqueous HCl (e.g., 6M HCl) until analysis confirms the removal of all acetyl groups.[7]

    • Neutralize with a base (e.g., NaOH) to precipitate the final product, Methyl 6-bromo-2,4,5-triamino-3-fluorobenzoate.

Parameter Uncontrolled Reaction Controlled (Protected) Reaction
Reagent Liquid Br₂ in Acetic AcidN-Bromosuccinimide (NBS) in DCM
Temperature Room Temperature0°C
Key Issue Polysubstitution, OxidationReaction rate is slowed
Expected Outcome Mixture of isomers, low yieldHigh yield of C6-bromo isomer
Issue 2: Lack of Selectivity in Diazotization Reactions

Scenario: You are attempting to convert one of the amino groups into a diazonium salt (-N₂⁺) for subsequent Sandmeyer or coupling reactions, but the reaction is non-selective, leading to multiple diazotizations or decomposition.

Root Cause Analysis: All three amino groups are nucleophilic and can react with nitrous acid (generated in situ from NaNO₂ and acid).[9][] The relative basicity of the amino groups is influenced by their position. The C2 and C4 amino groups are ortho/para to the deactivating -COOCH₃ group, slightly reducing their basicity compared to the C5 amino group. This subtle difference in reactivity can be exploited.

Solutions & Strategic Approach:

G A Start: Selective Diazotization B Analyze Basicity: -NH₂ at C5 is most basic -NH₂ at C2/C4 less basic A->B C Strategy 1: pH Control B->C D Strategy 2: Protecting Groups B->D E Use substoichiometric NaNO₂ (0.95 - 1.0 eq) C->E F Run reaction in moderately acidic media (e.g., Acetic Acid) C->F G Selectively protect C2/C4 amines D->G I Desired C5-Diazonium Salt E->I F->I H Diazotize remaining C5 amine G->H H->I

Caption: Strategies for achieving selective diazotization.

Detailed Protocol: Selective Diazotization of the C5-Amino Group

  • pH and Stoichiometry Control:

    • Dissolve the starting material in a mixture of glacial acetic acid and water. The weaker acid helps control the concentration of the active nitrosating agent.[]

    • Cool the solution to 0-5°C. Diazonium salts are unstable and require low temperatures.[9]

    • Prepare a solution of sodium nitrite (NaNO₂) in water. Use a slight substoichiometric amount (e.g., 0.98 equivalents) relative to the substrate.

    • Add the NaNO₂ solution dropwise over 30-60 minutes, keeping the temperature strictly below 5°C. The most basic C5-amino group is expected to react preferentially.

    • Use the resulting diazonium salt solution immediately in the subsequent reaction (e.g., addition to a solution of CuCl for a Sandmeyer reaction).

Comparative Data on Diazotization Conditions:

Condition Rationale Expected Outcome
Strong Acid (HCl, H₂SO₄) Generates highly reactive nitrosyl cation (NO⁺).[]Low selectivity, potential for multiple diazotizations.
Weak Acid (Acetic Acid) Forms dinitrogen trioxide (N₂O₃) as the milder nitrosating agent.[]Improved selectivity for the most basic amino group.
Stoichiometric NaNO₂ Ensures complete conversion if selectivity is not an issue.Risk of over-reaction and side products.
Substoichiometric NaNO₂ Targets the most reactive site, leaving less reactive sites untouched.Higher selectivity with a small amount of unreacted starting material.

By carefully selecting protecting groups and controlling reaction parameters such as temperature, solvent, and reagent stoichiometry, researchers can overcome the inherent challenges of this polyfunctional molecule and achieve the desired regiochemical outcomes.

References

  • Substituent Effects. (n.d.). La Salle University. Retrieved from [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable. Retrieved from [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Retrieved from [Link]

  • Substituent Effects in Aromatic Substitution I. (2011, September 5). YouTube. Retrieved from [Link]

  • Effect of Substituent on Reactivity of Benzene for JEE. (n.d.). Vedantu. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved from [Link]

  • Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. ResearchGate. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2025, February 10). PubMed. Retrieved from [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved from [Link]

  • Regioselectivity of the Radical Cation Recombination in the Aniline Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. (2015, August 3). PubMed. Retrieved from [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024, June 26). National Institutes of Health. Retrieved from [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017, November 13). Royal Society of Chemistry. Retrieved from [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024, December 12). National Institutes of Health. Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]

  • introduction to regioselectivity in aromatic reactions. (2019, January 3). YouTube. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for troubleshooting and overcoming the inherent low reactivity of fluorinated aromatic compounds in various synthetic applications. The unique electronic properties imparted by fluorine, while beneficial for the end-product's metabolic stability and bioavailability, present significant challenges during synthesis.[1][2] This document provides in-depth, field-proven insights and practical solutions to navigate these hurdles effectively.

Understanding the Core Challenge: Why Are Fluorinated Aromatics So Unreactive?

The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond are the primary reasons for the low reactivity of fluorinated aromatic compounds.[3][4][5][6] The C-F bond is the strongest single bond to carbon, making it thermodynamically and kinetically challenging to cleave.[5][6][7][8] This inertness is a significant obstacle in reactions that require C-F bond activation or proceed sluggishly due to the electron-withdrawing nature of fluorine.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the functionalization of fluorinated aromatic compounds.

Issue 1: Poor performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Q1: My Suzuki-Miyaura coupling with a fluoroarene is sluggish and gives low yields. What are the likely causes and how can I fix it?

A1: The low reactivity of fluoroarenes in Suzuki-Miyaura coupling is a common problem. The electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the crucial oxidative addition step of the palladium catalyst difficult.[9]

Troubleshooting Steps & Explanations:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective.[9]

    • Rationale: The choice of ligand is critical for promoting the oxidative addition of the C-F bond to the palladium center.[10] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often necessary to facilitate this step with challenging substrates like aryl chlorides and fluorides.[9]

    • Actionable Advice: Switch to a more robust catalyst system. Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ with a bulky biaryl phosphine ligand.[9] For electron-deficient fluoroarenes, nickel-based catalysts can sometimes offer better performance.[10]

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Rationale: A strong, non-coordinating base is often required to facilitate the transfer of the organic group from the boron reagent to the palladium center without causing unwanted side reactions.[9][11]

    • Actionable Advice: Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][11] Ensure the base is anhydrous and finely powdered for optimal reactivity.[9]

  • Solvent and Temperature:

    • Rationale: Higher temperatures are often needed to overcome the activation energy for the oxidative addition step. Microwave irradiation can be a useful tool to rapidly screen reaction conditions and drive sluggish reactions to completion.[9]

    • Actionable Advice: Use high-boiling point, anhydrous, and degassed polar aprotic solvents like 1,4-dioxane or toluene.[9] Consider increasing the reaction temperature, potentially utilizing microwave heating.[9]

Q2: I'm attempting a Buchwald-Hartwig amination on an electron-rich fluoroarene, and the reaction is not proceeding. What should I try?

A2: Buchwald-Hartwig amination of electron-rich fluoroarenes is particularly challenging because the electron-donating groups on the ring further deactivate it towards oxidative addition.

Troubleshooting Steps & Explanations:

  • Ligand Choice is Paramount:

    • Rationale: For electron-rich aryl halides, specialized ligands are required to create a highly active palladium catalyst.

    • Actionable Advice: Employ bulky, electron-rich biaryl phosphine ligands. If standard Buchwald ligands are ineffective, consider more specialized ligands designed for challenging substrates.

  • Stronger Base and Higher Temperatures:

    • Rationale: A stronger base is often necessary to deprotonate the amine and facilitate the catalytic cycle.

    • Actionable Advice: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9] Increase the reaction temperature to 100-120 °C.[9]

  • Consider Nickel Catalysis:

    • Rationale: Nickel catalysts can sometimes be more effective than palladium for the amination of electron-rich fluoroarenes.[10]

    • Actionable Advice: Explore nickel-catalyzed conditions, for example, using a Ni(II) precatalyst with a suitable phosphine ligand.[10]

Issue 2: Difficulties with Nucleophilic Aromatic Substitution (SNAr).

Q3: I am trying to perform an SNAr reaction on a fluoroarene that lacks strong electron-withdrawing groups, and the reaction is not working. What are my options?

A3: Traditional SNAr reactions are typically limited to fluoroarenes with strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the fluorine, which stabilize the negatively charged Meisenheimer intermediate.[12][13] For unactivated fluoroarenes, alternative strategies are necessary.

Troubleshooting Steps & Explanations:

  • Photoredox Catalysis:

    • Rationale: Organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes through a cation radical-accelerated mechanism.[12] This approach avoids the formation of a high-energy Meisenheimer complex.[12]

    • Actionable Advice: Employ an organic photoredox catalyst, such as an acridinium salt, with your desired nucleophile (amines, azoles, carboxylic acids) under mild, light-mediated conditions.[12]

  • Transition Metal-Free C-F Activation:

    • Rationale: Certain strong bases and organometallic reagents can activate C-F bonds without the need for a transition metal catalyst, often through a nucleophilic attack mechanism.[3][10]

    • Actionable Advice: For polyfluoroarenes, strong nucleophiles like organolithium or Grignard reagents can sometimes effect substitution.[14] However, this approach often lacks selectivity.

Issue 3: Challenges in C-H Functionalization of Fluoroarenes.

Q4: I want to selectively functionalize a C-H bond ortho to a fluorine atom, but I'm getting a mixture of products or no reaction. How can I improve selectivity?

A4: The C-H bonds ortho to a fluorine atom are often activated towards metallation due to the inductive effect of fluorine.[15][16] However, achieving high selectivity can be challenging.

Troubleshooting Steps & Explanations:

  • Directed C-H Activation:

    • Rationale: Introducing a directing group onto your fluoroarene can provide excellent control over the regioselectivity of C-H functionalization.[17] The directing group coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond.

    • Actionable Advice: If your substrate allows, install a directing group (e.g., pyridine, amide) to guide the C-H activation to the desired position.

  • Concerted Metalation-Deprotonation (CMD) Mechanism:

    • Rationale: Base-assisted C-H activation reactions proceeding through a CMD mechanism can be highly selective for the C-H bond ortho to fluorine.[15]

    • Actionable Advice: Employ a catalyst system known to operate via a CMD pathway, often involving a palladium catalyst and a suitable base.[15]

Visualizing Reaction Pathways

General Catalytic Cycle for Cross-Coupling of Fluoroarenes

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-F Fluoroarene Ar-F->Oxidative_Addition Ar-Pd(II)-F(L_n) Ar-Pd(II)-F(L_n) Oxidative_Addition->Ar-Pd(II)-F(L_n) Transmetalation Transmetalation Ar-Pd(II)-F(L_n)->Transmetalation Nu-M Nucleophile (e.g., Ar'B(OH)2) Nu-M->Transmetalation Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Nu Coupled Product Reductive_Elimination->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of fluoroarenes.

Decision Tree for Troubleshooting a Failed Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling of Fluoroarene Check_Catalyst Is the catalyst system robust enough? Start->Check_Catalyst Change_Catalyst Switch to Pd(0)/bulky phosphine ligand (e.g., SPhos) or consider Ni catalyst. Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough and anhydrous? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use K3PO4 or Cs2CO3. Ensure it is finely powdered. Check_Base->Change_Base No Check_Conditions Are the temperature and solvent optimal? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Change_Conditions Increase temperature. Use high-boiling solvent (e.g., dioxane, toluene). Consider microwave heating. Check_Conditions->Change_Conditions No Success Reaction Successful Check_Conditions->Success Yes Change_Conditions->Success

Caption: A troubleshooting decision tree for optimizing Suzuki-Miyaura reactions with fluoroarenes.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Challenging Fluoroarene

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Fluoroarene (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the fluoroarene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the sealed tube to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Challenging Fluoroarene

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Fluoroarene (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable Buchwald ligand (e.g., XPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.[9]

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.[9]

  • Reagent Addition: Add the degassed solvent, followed by the fluoroarene and the amine.[9]

  • Reaction: Heat the sealed tube to 100-120 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction by TLC or GC-MS.[9]

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.[9]

Data Summary Table

Reaction TypeCommon ChallengeKey Solution ComponentsTypical Temperature Range (°C)
Suzuki-Miyaura Low oxidative addition rateBulky phosphine ligands (e.g., SPhos, XPhos), strong base (K₃PO₄, Cs₂CO₃)80 - 120
Buchwald-Hartwig Deactivation by electron-donating groupsSpecialized bulky ligands, strong non-nucleophilic base (NaOtBu, LHMDS)100 - 120
SNAr (unactivated) High energy Meisenheimer intermediatePhotoredox catalysis (e.g., acridinium salts)Room Temperature
C-H Functionalization Poor regioselectivityDirecting groups, specific catalyst systems (e.g., for CMD)Varies with method

References

  • Organometallic Complexes for C F Activation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Sladojevich, F., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474–480. [Link]

  • Sladojevich, F., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard University DASH. [Link]

  • Sladojevich, F., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC, 18(4), 474–480. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9069–9080. [Link]

  • Wang, C., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 25(7), 1665. [Link]

  • He, M., Soule, J.-F., & Doucet, H. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 119(14), 8649–8710. [Link]

  • Lian, Z., & Weng, Z. (2019). Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. PMC. [Link]

  • Sun, H., & Chen, H. (2018). Gold-catalysed C–F bond activation. Organometallic Chemistry, 41, 1-21. [Link]

  • LaBerge, N. A., & Love, J. A. (2015). Activation and Formation of Aromatic C–F Bonds. Semantic Scholar. [Link]

  • C-F Bond Activation in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • C−F Bond Activation in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • LaBerge, N. A., & Love, J. A. (2015). Activation and Formation of Aromatic C–F Bonds. Topics in Organometallic Chemistry, 55-111. [Link]

  • Stephan, D. W. (2016). Activation of Alkyl C–F Bonds by B(C6F5)3: Stoichiometric and Catalytic Transformations. Angewandte Chemie International Edition, 55(42), 13136-13140. [Link]

  • Kennedy, A. R., et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science, 14(38), 10436-10447. [Link]

  • Gentry, E. C., & Knowles, R. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • He, M., Soule, J.-F., & Doucet, H. (2019). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. [Link]

  • ortho‐C−H Functionalization of fluoroarene. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]

  • Fluorinated ligands and their effects on physical properties and chemical reactivity. (n.d.). Dalton Transactions. [Link]

  • Spotlight Collection: Fluorinated ligands. (2023). RSC Publishing. [Link]

  • Spotlight Collection: Fluorinated ligands. (2023). RSC Blogs. [Link]

Sources

Technical Support Center: Purification of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MTFB-20260107

Version: 1.0

Introduction

Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring three electron-donating amino groups, an electron-withdrawing fluorine atom, and a methyl ester, makes it a valuable intermediate. However, this same rich chemistry renders the compound susceptible to various impurities, primarily through oxidation and side reactions during synthesis.

The purity of this intermediate is paramount, as even trace impurities can compromise the yield, selectivity, and toxicological profile of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide provides a comprehensive, question-and-answer-based resource for troubleshooting common purification challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: My solid Methyl 2,4,5-triamino-3-fluorobenzoate has developed a pink or brown color upon storage. What is the cause and is it still usable?

A1: This is a classic sign of oxidation. Aromatic amines, especially polyamines like this compound, are highly susceptible to air oxidation. The electron-rich benzene ring readily reacts with atmospheric oxygen, leading to the formation of highly colored quinone-imine species or azo-coupling products.[1] The material's purity is compromised, and it should be purified before use. Using discolored starting material can lead to complex reaction mixtures and significantly lower yields in downstream applications. Proper storage is critical: keep the compound under an inert atmosphere (argon or nitrogen), sealed tightly, and refrigerated (2-8°C) in a light-protecting container.[2]

Q2: What are the most likely impurities in a crude sample of Methyl 2,4,5-triamino-3-fluorobenzoate?

A2: Impurities typically fall into three categories:

  • Oxidation/Degradation Products: As mentioned in Q1, these are colored impurities formed by the reaction of the amino groups with air and light. Examples include dimers formed via azo-coupling or partially oxidized quinone-like structures.

  • Incomplete Reaction Intermediates: Depending on the synthetic route, this could include starting materials or partially substituted precursors. For example, if the synthesis involves the reduction of nitro groups, incompletely reduced nitro-amino or diamino-nitro compounds could be present.

  • Reagents and Byproducts: Residual catalysts (e.g., palladium on carbon from a hydrogenation step), solvents, and salts from workup procedures can also contaminate the final product.

Q3: My HPLC analysis shows several small impurity peaks, but the NMR spectrum looks relatively clean. Why is there a discrepancy?

A3: This is a common scenario highlighting the strengths of different analytical techniques.

  • NMR spectroscopy is excellent for structural elucidation and detecting impurities that are structurally distinct and present in amounts typically >1-2 mol%. Minor impurities or those with overlapping signals might not be easily resolved or quantified.

  • High-Performance Liquid Chromatography (HPLC) , especially with UV or mass spectrometry (MS) detection, is far more sensitive to trace impurities.[3] Highly colored oxidative impurities, even at levels below 0.1%, can produce significant peaks in a UV chromatogram due to their strong chromophores. Therefore, HPLC is the preferred method for assessing the purity of this compound.

Troubleshooting Purification Challenges

This section provides detailed guidance for overcoming specific issues encountered during the purification of Methyl 2,4,5-triamino-3-fluorobenzoate.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying a crude sample.

graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for MTFB Purification", pad="0.5", nodesep="0.6", ranksep="0.4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Logical workflow for purifying Methyl 2,4,5-triamino-3-fluorobenzoate (MTFB).
Problem 1: Compound Fails to Crystallize or "Oils Out"

Question: I dissolved my crude product in a hot solvent for recrystallization, but upon cooling, it either remains in solution or separates as a dark oil. What should I do?

Answer: This is a common issue, especially with highly polar compounds or when significant impurities are present. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when impurities depress the melting point of the mixture.

Causality & Solutions:

  • Supersaturation is too high or cooling is too fast: Rapid cooling does not give the molecules enough time to orient into a crystal lattice.

    • Solution: After dissolving, allow the flask to cool slowly on the benchtop, insulated with a towel, before moving it to an ice bath. If it still oils out, gently reheat the mixture to redissolve the oil, add a small amount (5-10% by volume) of additional hot solvent to reduce saturation, and attempt slow cooling again.

  • Incorrect Solvent Choice: The solvent may be too good, keeping the compound dissolved even when cold, or too poor, causing it to crash out as an amorphous oil. The three amino groups and ester functionality make the molecule very polar, requiring polar solvents for dissolution.

    • Solution: A systematic approach to solvent selection is key. Based on analogous compounds like fluorinated aminobenzoates, polar protic solvents are a good starting point.[4] A mixed solvent system often provides the necessary fine-tuning of solubility.

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent System (v/v)RationaleStarting Point Suggestion
Methanol/Water Methanol is a good solvent for polar amines.[4] Water acts as an anti-solvent to decrease solubility upon cooling.Dissolve in minimal hot methanol, add hot water dropwise until turbidity persists, then clarify with a drop of methanol.
Ethanol/Water Similar to methanol/water, but ethanol's lower polarity might offer different selectivity against impurities.Follow the same procedure as methanol/water.
Ethyl Acetate/Heptane Ethyl acetate is a moderately polar solvent that can dissolve the compound. Heptane is a non-polar anti-solvent. This combination is effective for moderately polar compounds. A similar system was used to purify a related aminofluorobenzoate.[5]Dissolve in minimal hot ethyl acetate, add hot heptane dropwise until cloudy, then clarify with ethyl acetate.
Acetonitrile A polar aprotic solvent that can be effective for compounds with multiple hydrogen bond donors/acceptors.Test solubility in hot acetonitrile. If soluble, cool slowly.
Problem 2: Discoloration Persists After Recrystallization

Question: I successfully recrystallized my product, but the resulting crystals are still slightly colored. How can I remove these persistent colored impurities?

Answer: This indicates that the colored oxidative impurities have similar solubility profiles to your product in the chosen solvent system. Two main strategies can address this.

Causality & Solutions:

  • Co-crystallization of Impurities: The colored molecules are being trapped within your product's crystal lattice as it forms.

    • Solution 1: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb large, flat, colored aromatic molecules.

      • Protocol: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly to stop it from boiling. Add a very small amount of activated charcoal (1-2% of your compound's weight, just enough to cover a spatula tip). Reheat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution will cause violent bumping.

    • Solution 2: Use a Reducing Agent. To prevent re-oxidation during the purification process, a small amount of a reducing agent can be added.

      • Protocol: Add a pinch of sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the recrystallization solvent before dissolving your compound. This helps to keep the amines in their reduced, non-colored state during heating.

Problem 3: Impurities are Not Removed by Recrystallization

Question: My HPLC analysis shows that recrystallization is not separating my product from a key impurity. What is the next step?

Answer: When impurities have very similar solubility and polarity to the desired product, column chromatography is the more powerful purification technique.[2] Given the high polarity of Methyl 2,4,5-triamino-3-fluorobenzoate, normal-phase chromatography is the most logical choice.

Causality & Solutions:

The compound's three basic amino groups will interact very strongly with the acidic surface of standard silica gel, potentially leading to irreversible binding or significant peak tailing.

  • Solution: Deactivate the Silica Gel or Use an Alternative Stationary Phase.

    • Strategy 1: Basic Mobile Phase Additive. Add a small amount of a volatile base, like triethylamine (TEA) or ammonia, to the mobile phase. This neutralizes the acidic silanol groups on the silica surface and ensures the product elutes properly.

    • Strategy 2: Use a Different Adsorbent. Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds.

Potential Impurity Formation Pathway

The primary degradation pathway is oxidation, which can lead to dimerization.

graph G { graph [fontname="Arial", fontsize=12, labelloc="t", label="Oxidative Dimerization Impurity Pathway", pad="0.5", nodesep="0.6", ranksep="0.4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Simplified pathway for the formation of colored impurities via oxidation.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water

  • Place the crude Methyl 2,4,5-triamino-3-fluorobenzoate (~1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate beaker, heat approximately 20-30 mL of methanol on a hot plate.

  • Add the minimum amount of hot methanol to the Erlenmeyer flask to just dissolve the solid with stirring at an elevated temperature (e.g., 60°C). Start with 5-10 mL.

  • Once dissolved, add hot deionized water dropwise to the stirring solution until a faint, persistent cloudiness appears.

  • Add 1-2 more drops of hot methanol to the mixture to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 1:1 methanol/water, followed by a wash with ice-cold diethyl ether to aid drying.

  • Dry the crystals under high vacuum. Confirm purity by HPLC and melting point.

Protocol 2: Flash Column Chromatography (Normal Phase)

  • Prepare the Mobile Phase: A common starting point for polar amines is a mixture of a moderately polar solvent and a polar solvent, with a basic additive. Prepare a stock solution of Dichloromethane (DCM) / Methanol / Triethylamine (TEA) in a 95:5:0.5 ratio.

  • Pack the Column: Pack a glass column with silica gel using a wet slurry method with a less polar solvent (e.g., 98:2 DCM/Methanol). Ensure the packing is uniform and free of air bubbles.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase. If it is not fully soluble, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.

  • Elute the Column: Begin eluting with the mobile phase (95:5:0.5 DCM/Methanol/TEA). Apply gentle air pressure to maintain a steady flow rate.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC) with the same mobile phase system and a UV lamp for visualization.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the combined fractions using HPLC.

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • A method for synthesizing 2-fluoro-3-aminobenzoic acid and its ester compounds. Google Patents.
  • A preparation method of 2-fluoro-3-aminobenzoic acid and ester compounds. Google Patents.
  • Column chromatography. Columbia University. Available at: [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
  • Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate. Google Patents.
  • Oxidation of aniline and other primary aromatic amines by manganese dioxide. ACS Publications. Available at: [Link]

  • p-Phenylenediamine. CIR Safety. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Crystallization and preliminary characterization of three crystal forms of human recombinant transforming growth factor-alpha. PubMed. Available at: [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Methyl 2,4,5-triamino-3-fluorobenzoate. Cenmed Enterprises. Available at: [Link]

  • Recrystallization. University of Toronto. Available at: [Link]

  • Column chromatography. University of Arizona. Available at: [Link]

  • Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. PubMed. Available at: [Link]

  • Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection. PubMed. Available at: [Link]

Sources

Technical Support Center: Stabilizing Triamino Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and preventing the decomposition of triamino aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and ensuring the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My triamino aromatic compound solution is rapidly changing color (e.g., turning brown or black). What is happening and how can I prevent it?

A1: Root Cause Analysis: Oxidation

That color change is a classic indicator of oxidation. Triamino aromatic compounds, such as 1,3,5-triaminobenzene, are highly susceptible to oxidation due to the electron-donating nature of their multiple amino groups.[1] These groups increase the electron density of the aromatic ring, making the compound easily susceptible to losing electrons to atmospheric oxygen. This process often leads to the formation of highly colored, polymerized quinone-imine structures. The oxidation can be catalyzed by light, heat, and the presence of metal ions.

Troubleshooting Protocol: Preventing Oxidation

  • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen.[2][3] This can be achieved by using a glove box or Schlenk line techniques, which involve working with the compound under an inert gas like argon or nitrogen.[4][5]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to the decomposition of your compound.[6] It is crucial to degas your solvents before use. Common methods for degassing include freeze-pump-thaw cycles, sparging with an inert gas, or sonication under vacuum.[5]

  • Add Antioxidants: If working under strictly anaerobic conditions is not feasible, consider adding an antioxidant to your solution. Aromatic amine antioxidants are particularly effective as they can scavenge free radicals that initiate the degradation cycle.[7][8]

  • Visualization of the Oxidation Problem & Solution

    G cluster_problem Problem: Oxidation cluster_solution Solution A Triamino Aromatic Compound C Oxidized Intermediates (Radical Cations) A->C e- loss S2 Degassed Solvents A->S2 Use B Oxygen (O2) Light, Metal Ions S1 Inert Atmosphere (N2, Ar) B->S1 Exclude D Colored Polymerized Products (Quinone-imines) C->D Polymerization S3 Antioxidants C->S3 Scavenge

    Caption: Workflow for diagnosing and mitigating oxidation of triamino aromatic compounds.

Q2: My compound seems to be crashing out of solution or its solubility has decreased over time. What could be the cause?

A2: Root Cause Analysis: pH-Dependent Instability and Salt Formation

The solubility and stability of triamino aromatic compounds are often highly dependent on the pH of the solution.[9][10][11] The amino groups are basic and can be protonated in acidic conditions, forming ammonium salts. While this can sometimes increase solubility in aqueous media, extreme pH values can also catalyze degradation reactions.[11] Conversely, in neutral or basic solutions, the free amine is more susceptible to oxidation. The "crashing out" you're observing could be due to a shift in pH that either causes the compound to precipitate or leads to the formation of insoluble degradation products. For instance, 1,2,4-triaminobenzene's fluorescence and absorbance are pH-dependent due to the protonation and deprotonation of its amino groups.[12]

Troubleshooting Protocol: Managing pH

  • Determine the Optimal pH Range: If possible, conduct a small-scale study to determine the pH range in which your compound exhibits maximum stability and solubility. This can be done by preparing solutions at different pH values and monitoring for precipitation or color change over time.

  • Use a Buffer System: Once the optimal pH is known, use a suitable buffer to maintain it throughout your experiment. Be aware that some buffer components can interact with your compound, so choose a non-reactive buffer system.

  • Consider Salt Forms: If you are working with the free base, converting it to a more stable salt (e.g., a hydrochloride salt) might be a viable strategy, especially for storage.[6] However, be mindful that the salt form may need to be neutralized for subsequent reactions.

  • Quantitative Data Summary: pH Effects

pH RangePotential IssuesRecommendations
Acidic (pH < 5) Protonation, potential for increased solubility but also acid-catalyzed degradation.Use a buffer if the compound is stable. Monitor for by-product formation.
Neutral (pH 6-8) Increased susceptibility to oxidation.Work under an inert atmosphere. Consider adding antioxidants.
Basic (pH > 8) Can deprotonate amino groups, potentially leading to increased reactivity and decomposition.Use a buffer if the compound is stable. Avoid strong bases.
Q3: I'm observing unexpected peaks in my analytical data (e.g., HPLC, LC-MS) after storing my triamino aromatic compound. What are these impurities?

A3: Root Cause Analysis: Multiple Decomposition Pathways

The appearance of new peaks in your analytical data indicates the formation of degradation products. Besides oxidation, other decomposition pathways for triamino aromatic compounds can include:

  • Photodecomposition: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.

  • Thermal Decomposition: Elevated temperatures can accelerate decomposition.[13] The mechanism can be complex, involving reactions like dehydration to form furazans or scission of substituents.[14][15]

  • Reactions with Solvents or Reagents: Some solvents or reagents may not be as inert as assumed and can react with the highly nucleophilic amino groups.

Troubleshooting Protocol: Storage and Handling

  • Proper Storage: Store triamino aromatic compounds in a cool, dark, and dry place.[16][17] For long-term storage, keeping them under an inert atmosphere is highly recommended.[3] Some compounds may require storage at low temperatures.

  • Material Compatibility: Ensure that your storage containers and reaction vessels are made of non-reactive materials. Avoid materials that could leach metal ions, which can catalyze oxidation.

  • Analytical Monitoring: Regularly check the purity of your stored compound using a reliable analytical method like HPLC or LC-MS.[18][19][20] This will help you to detect the onset of decomposition early.

  • Visualization of Troubleshooting Logic

    G Start Unexpected Peaks in Analytical Data Q1 Compound Exposed to Light? Start->Q1 A1 Store in Amber Vials or Protect from Light Q1->A1 Yes Q2 Stored at Elevated Temp? Q1->Q2 No A1->Q2 A2 Store at Recommended Cool Temperature Q2->A2 Yes Q3 Exposed to Air? Q2->Q3 No A2->Q3 A3 Store and Handle Under Inert Atmosphere Q3->A3 Yes End Compound Stabilized Q3->End No A3->End

    Caption: Decision tree for troubleshooting the appearance of impurities.

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This protocol is essential for removing dissolved oxygen from solvents to prevent the oxidation of sensitive compounds.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum pump connected to a Schlenk line

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Once frozen, open the flask to the vacuum line and pump for 2-3 minutes. This removes the air from the headspace above the frozen solvent.

  • Close the valve to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.[5]

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line

This protocol describes the basic setup for performing a reaction with air-sensitive compounds.[3]

Materials:

  • Schlenk flasks and other appropriate glassware

  • Schlenk line with vacuum and inert gas manifolds

  • Reagents and degassed solvents

Procedure:

  • Assemble your glassware (e.g., reaction flask with a stir bar, condenser) and attach it to the Schlenk line.

  • Perform at least three evacuate-refill cycles on the empty glassware to create an inert atmosphere.[4] This involves evacuating the flask under vacuum and then refilling it with an inert gas.

  • Add your solid triamino aromatic compound to the reaction flask under a positive flow of inert gas.

  • Add degassed solvents and other reagents via a syringe or cannula, maintaining a positive pressure of inert gas throughout the addition.

  • Once all reagents are added, ensure the reaction is maintained under a slight positive pressure of the inert gas for the duration of the experiment.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013). Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (n.d.).
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Available at: [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.). Available at: [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Available at: [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Available at: [Link]

  • Steele, B. A. (2023). Initial decomposition mechanisms of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) and their kinetic isotope effect. OSTI.GOV. Available at: [Link]

  • Initial decomposition mechanisms of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) and their kinetic isotope effect | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. (n.d.). Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. Available at: [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008).
  • Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. (n.d.). ResearchGate. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Available at: [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). Available at: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). ACS Publications. Available at: [Link]

    • Imines and Enamines. Oxidation and Reduction. (2012). YouTube. Available at: [Link]

  • Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. (n.d.). MDPI. Available at: [Link]

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. (2024). Chemical Science. Available at: [Link]

  • Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. (n.d.). ACS Publications. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025). Available at: [Link]

  • 1,2,4-Triaminobenzene as a Fluorescent Probe for Intracellular pH Imaging and Point-of-Care Ammonia Sensing. (2021). PubMed. Available at: [Link]

  • 1,3,5-Triaminobenzene | C6H9N3 | CID 66952 - PubChem. (n.d.). Available at: [Link]

  • GC Troubleshooting Guide - Phenova.com. (n.d.). Available at: [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. (n.d.). Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). NIH. Available at: [Link]

  • C–C coupling between trinitrothiophenes and triaminobenzenes: zwitterionic intermediates and new all-conjugated structures. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical - Scribd. (n.d.). Available at: [Link]

  • How Does pH Affect Chromatography? - Chemistry For Everyone. (2025). YouTube. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). NIH. Available at: [Link]

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. (n.d.). MDPI. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Available at: [Link]

  • Color-Tunable Triplet–Triplet Annihilation Upconversion under Single Wavelength Excitation via Solvatochromic Annihilators. (2026). The Journal of Physical Chemistry C. Available at: [Link]

  • decomposition of tritium-labelled organic compounds. (n.d.). OSTI.GOV. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectroscopy of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2,4,5-triamino-3-fluorobenzoate is a highly substituted aromatic compound with potential applications in medicinal chemistry, necessitating unambiguous characterization. This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for this compound, placed in context through a comparative analysis with a structurally related analog. Furthermore, a detailed, field-proven protocol for NMR data acquisition is presented to ensure experimental reproducibility and accuracy.

Predicted NMR Data for Methyl 2,4,5-triamino-3-fluorobenzoate

In the absence of experimentally acquired spectra in the public domain, computational prediction serves as a powerful tool for anticipating the NMR spectroscopic features of Methyl 2,4,5-triamino-3-fluorobenzoate. The following data were generated using the online NMR prediction tool, NMRDB.org, which utilizes a combination of algorithms to estimate chemical shifts.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for Methyl 2,4,5-triamino-3-fluorobenzoate (in CDCl3)

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
16.88s1HAr-H
24.60s (broad)2H-NH 2
33.85s3H-OCH 3
43.60s (broad)2H-NH 2
53.50s (broad)2H-NH 2

Note: The broadness of the amine proton signals is due to quadrupole broadening and potential hydrogen exchange.

Predicted 13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for Methyl 2,4,5-triamino-3-fluorobenzoate (in CDCl3)

CarbonPredicted Chemical Shift (ppm)Assignment
1168.0C =O
2148.0 (d, 1JCF ≈ 240 Hz)C -F
3140.0C -NH2
4135.0C -NH2
5118.0C -COOCH3
6110.0C -NH2
7105.0C -H
852.0-OC H3

Note: The carbon attached to fluorine is expected to appear as a doublet with a large one-bond C-F coupling constant.

Comparative Analysis with a Structural Analog: Methyl 3-fluorobenzoate

To ground the predicted data in an experimental context, a comparison with the known NMR data of a simpler, commercially available analog, Methyl 3-fluorobenzoate, is instructive. The experimental data for this analog provides a baseline for understanding the influence of the three amino substituents on the chemical shifts of the target molecule.

Experimental NMR Data for Methyl 3-fluorobenzoate

The following experimental data for Methyl 3-fluorobenzoate is available from the literature.[1]

Table 3: Experimental 1H and 13C NMR Data for Methyl 3-fluorobenzoate (in CDCl3)

1H SignalChemical Shift (ppm)Multiplicity13C SignalChemical Shift (ppm)
Ar-H7.83dC=O165.7
Ar-H7.72dC-F162.5 (d, 1JCF = 245 Hz)
Ar-H7.40mAr-C132.2
Ar-H7.24mAr-C130.0
-OCH33.91sAr-C125.2
Ar-C119.8
Ar-C116.5
-OCH352.2

Interpretation and Causality of Chemical Shift Differences

The introduction of three electron-donating amino groups in Methyl 2,4,5-triamino-3-fluorobenzoate is expected to cause significant upfield (lower ppm) shifts for the aromatic proton and carbons compared to Methyl 3-fluorobenzoate. This is a direct consequence of the increased electron density on the aromatic ring due to the resonance and inductive effects of the amino substituents.

Conversely, the chemical shifts of the carbonyl carbon and the methyl ester protons are predicted to be less affected, as they are further removed from the amino groups. The fluorine atom's strong electron-withdrawing nature will still exert a significant deshielding effect on the directly attached carbon, resulting in a downfield chemical shift and a characteristic large one-bond C-F coupling constant.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for compounds such as Methyl 2,4,5-triamino-3-fluorobenzoate, the following detailed protocol is recommended.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common starting points for aromatic compounds. For this specific compound, DMSO-d6 may be preferable to ensure solubility and to observe the exchangeable amine protons.

  • Concentration: For 1H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For 13C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the 13C isotope.[2][3][4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16-32 scans are typically adequate.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient.

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should encompass all expected signals.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

    • Spectral Width (SW): A spectral width of approximately 250 ppm, centered around 125 ppm, will cover the expected range of carbon signals.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for 1H and the solvent signal (e.g., CDCl3 at 77.16 ppm) for 13C.

  • Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons and identify the peak positions in both 1H and 13C spectra.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Analyte (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) + TMS weigh->dissolve Solubilize filter Filter into NMR Tube dissolve->filter Remove Particulates insert Insert Sample into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C process Fourier Transform, Phase, & Baseline Correct acquire_1H->process acquire_13C->process reference Reference Spectra (TMS/Solvent) process->reference analyze Integrate (1H) & Assign Peaks reference->analyze

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1][2] This is not a matter of arbitrary substitution; it is a calculated decision rooted in the unique physicochemical properties of the fluorine atom. Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and overall biological activity.[1][3] Aminobenzoates, versatile scaffolds found in numerous natural products and synthetic drugs, present a compelling case for examining the transformative impact of fluorination. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated aminobenzoates, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on the "fluorine advantage."

The Rationale for Fluorination of Aminobenzoates

The decision to introduce fluorine into an aminobenzoate scaffold is driven by the desire to enhance its therapeutic potential. The electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, which can be critical for enzyme-substrate interactions or receptor binding.[3] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[4] The increased lipophilicity often associated with fluorination can also improve a molecule's ability to cross cellular membranes.[1]

Comparative Analysis of Biological Activities

The introduction of fluorine can dramatically modulate the biological profile of aminobenzoates, often leading to enhanced potency and selectivity across a range of therapeutic targets.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorination has proven to be a successful strategy in enhancing the antibacterial and antifungal properties of various heterocyclic compounds, including those derived from aminobenzoates.

Mechanism of Action: While the precise mechanisms can vary, fluorinated aminobenzoate derivatives often exhibit enhanced antimicrobial activity due to several factors. The increased lipophilicity can facilitate penetration through the microbial cell wall and membrane. Furthermore, the electron-withdrawing properties of fluorine can enhance the interaction of the molecule with microbial enzymes or other cellular targets, disrupting essential metabolic pathways. In some cases, fluorinated compounds can act as mechanism-based inhibitors, where the fluorine atom plays a key role in the irreversible inactivation of a target enzyme.[5]

Table 1: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzothiazole Analogs (Aminobenzoate Derivatives)

CompoundStructureTarget OrganismMIC (µM)Fold Improvement (vs. Non-Fluorinated)Reference
Non-Fluorinated Analog 2-aminobenzothiazoleStaphylococcus aureus>100-[6]
Fluorinated Analog 6-fluoro-2-aminobenzothiazoleStaphylococcus aureus16~6x[6]
Anticancer Activity

The quest for more effective and less toxic cancer chemotherapeutics is a major focus of drug discovery. Fluorination has been instrumental in the development of numerous successful anticancer drugs, and its application to aminobenzoate-related structures has yielded promising results.

Mechanism of Action: Fluorinated aminobenzoate derivatives can exert their anticancer effects through various mechanisms. These can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[7] The enhanced metabolic stability of fluorinated compounds can lead to prolonged exposure of the tumor cells to the active agent. Moreover, the altered electronic properties due to fluorination can lead to stronger and more selective binding to the active sites of target proteins, resulting in enhanced potency.[8] Some fluorinated compounds have been shown to induce apoptosis in cancer cells by generating reactive oxygen species and causing DNA damage.[9][10]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Fluorinated vs. Non-Fluorinated Analogs

Compound TypeNon-Fluorinated Analog (IC50)Fluorinated Analog (IC50)Cell LineFold ImprovementReference
Benzothiazole Derivative>10 µM0.57 µMMCF-7 (Breast)>17x[3]
AminophenylhydrazineNot Reported0.64 µMA549 (Lung)-[1]
Triazine Inhibitor30.7 µM6.5 µMEGFR mutant4.7x[7]
Enzyme Inhibition

Enzymes are critical targets for therapeutic intervention in a wide range of diseases. The unique properties of fluorine make it a valuable tool for designing potent and selective enzyme inhibitors.

Mechanism of Action: Fluorine's high electronegativity can be exploited to create mechanism-based or transition-state analog inhibitors.[11] For example, an α-fluoroketone can mimic the tetrahedral intermediate of a serine protease-catalyzed reaction, leading to a stable, covalent adduct with the active site serine.[11] The electron-withdrawing nature of fluorine can also increase the acidity of adjacent protons, facilitating enzymatic reactions that lead to irreversible inhibition. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule, allowing it to fit more snugly into an enzyme's active site, thereby increasing its binding affinity and inhibitory potency.[12]

Table 3: Comparative Enzyme Inhibitory Activity of Fluorinated vs. Non-Fluorinated Compounds

Compound TypeNon-Fluorinated Analog (Ki)Fluorinated Analog (Ki)Target EnzymeFold ImprovementReference
Benzil15.1 nM3.3 nMRat Carboxylesterase4.6x[12]
BenzenesulfonamideMicromolarNanomolarCarbonic AnhydraseSignificant[7]
Coumarin Sulfamate1.38 µM0.18 µMSteroid Sulfatase7.7x[13]

Experimental Protocols

To ensure the generation of reliable and reproducible data when comparing fluorinated and non-fluorinated aminobenzoates, standardized and well-validated experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compounds (fluorinated and non-fluorinated aminobenzoates)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of Compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plate B Treat cells with compounds A->B C Incubate for 48-72h B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Enzyme Inhibition Assay

This protocol provides a general framework for an enzyme inhibition assay. The specific substrate and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Product Measurement: Measure the formation of the product over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. The IC50 or Ki value can then be determined by fitting the data to an appropriate model.

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare enzyme, substrate, and inhibitor solutions B Add buffer, inhibitor, and enzyme to 96-well plate A->B C Pre-incubate B->C D Add substrate to initiate reaction C->D E Measure product formation over time D->E F Calculate initial velocities E->F G Determine % inhibition and IC50/Ki F->G

Caption: General workflow for an enzyme inhibition assay.

Conclusion: A Powerful Strategy for Drug Optimization

The strategic incorporation of fluorine into aminobenzoate scaffolds represents a powerful and versatile strategy for enhancing biological activity. The evidence consistently demonstrates that fluorination can lead to significant improvements in antimicrobial, anticancer, and enzyme inhibitory potency. The underlying principles for these enhancements are rooted in the fundamental physicochemical changes that fluorine imparts on a molecule. For researchers and drug development professionals, understanding the "fluorine advantage" is not merely an academic exercise; it is a critical consideration in the rational design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated aminobenzoates, facilitating the identification of promising new drug candidates.

References

  • ResearchGate. (2025). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]

  • National Institutes of Health. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. [Link]

  • National Institutes of Health. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]

  • OUCI. (n.d.). Synthesis and biological evaluation of fluorinated N -benzoyl and N -phenylacetoyl derivatives of 3-(4-aminophenyl). [Link]

  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity). [Link]

  • PubMed. (2017). Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors. [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. [Link]

  • MDPI. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. [Link]

  • National Institutes of Health. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. [Link]

  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

  • National Institutes of Health. (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. [Link]

  • National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • PubMed. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]

  • PubMed. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • PubMed. (n.d.). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]

  • ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. [Link]

  • MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]

  • ResearchGate. (2025). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • National Institutes of Health. (2015). Versatile Synthesis and Biological Evaluation of Novel 3'-fluorinated Purine Nucleosides. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]

  • PubMed. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. [Link]

  • PubMed. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. [Link]

  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per - and Polyfluoroalkyl Substances. [Link]

  • PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of selected perfluorinated compounds. [Link]

  • PubMed. (n.d.). In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. [Link]

  • National Institutes of Health. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. [Link]

  • National Institutes of Health. (n.d.). A comparison of antimicrobial activity of four disclosant dyes. [Link]

  • OUCI. (n.d.). Antibacterial Fluorinated Diamond-like Carbon Coating Promotes Osteogenesis—Comparison with Titanium Alloy. [Link]

  • ResearchGate. (n.d.). Original fluorinated surfactants potentially non-bioaccumulable | Request PDF. [Link]

  • ResearchGate. (2025). The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF. [Link]

  • ResearchGate. (2025). Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants.. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 2,4,5-triamino-3-fluorobenzoate Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The quest for novel, selective, and potent therapeutic agents is a cornerstone of modern medicinal chemistry. Substituted aminobenzoates represent a privileged scaffold in drug discovery, forming the core of numerous approved drugs. The specific analog, Methyl 2,4,5-triamino-3-fluorobenzoate, presents a unique chemical architecture ripe for exploration. Its dense arrangement of hydrogen bond donors (three amino groups) and a hydrogen bond acceptor (methyl ester), combined with the strategic placement of a fluorine atom, suggests a high potential for specific and potent interactions with biological targets. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

While specific biological activity for this exact scaffold is not extensively documented in public literature, its structural motifs are highly suggestive of activity as protein kinase inhibitors . Many kinase inhibitors leverage an amino-substituted heterocyclic or aromatic core to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1]

This guide, therefore, serves as a comprehensive framework for initiating a structure-activity relationship (SAR) investigation of this compound class. We will provide a systematic approach to analog design, detailed protocols for synthesis and biological evaluation, and a comparative analysis against established kinase inhibitor scaffolds. This document is designed for researchers, scientists, and drug development professionals seeking to explore this novel chemical space.

Proposed SAR Exploration Strategy

A systematic exploration of the core scaffold is essential to understand how each component contributes to biological activity. We propose a multi-pronged modification strategy targeting four key regions of the parent molecule.

SAR_Exploration_Strategy Core Core Scaffold Methyl 2,4,5-triamino-3-fluorobenzoate R1_Node R1: Position 3 (Fluorine) Core->R1_Node R2_Node R2: Positions 2,4,5 (Amino Groups) Core->R2_Node R3_Node R3: Position 1 (Methyl Ester) Core->R3_Node R1_H H (Remove F) R1_Node->R1_H R1_Cl Cl (Sterics/Electronics) R1_Node->R1_Cl R1_Me CH3 (Sterics) R1_Node->R1_Me R2_Acyl Acylation (R-CO-NH-) (Neutralize Basicity) R2_Node->R2_Acyl R2_Alkyl Alkylation (R-NH-) (Sterics/Basicity) R2_Node->R2_Alkyl R2_Sulfonyl Sulfonylation (R-SO2-NH-) (H-bond Acceptor) R2_Node->R2_Sulfonyl R3_Acid Carboxylic Acid (-COOH) (Solubility/H-bond) R3_Node->R3_Acid R3_Amide Amides (-CONR2) (H-bond/Permeability) R3_Node->R3_Amide R3_Alcohol Alcohol (-CH2OH) (Remove Planarity) R3_Node->R3_Alcohol

Caption: Proposed modifications for SAR exploration.

  • Position 3 (Fluorine): The single fluorine atom is a critical modulator. Replacing it with Hydrogen will establish a baseline activity for the unsubstituted scaffold. Substitution with Chlorine will probe the tolerance for larger halogens and different electronic properties, while a Methyl group will investigate steric effects.

  • Positions 2,4,5 (Amino Groups): These groups are likely key hydrogen bond donors. A systematic modification is crucial.

    • Acylation: Converting one or more amino groups to amides (e.g., acetamides) will neutralize their basicity and introduce a hydrogen bond acceptor, drastically altering their interaction profile.

    • Alkylation: Mono- or di-alkylation of the amino groups will explore steric hindrance around the pharmacophore and modulate basicity.

    • Sulfonylation: Introducing a sulfonamide will add a strong hydrogen bond acceptor and significant steric bulk.

  • Position 1 (Methyl Ester): This group acts as a hydrogen bond acceptor and influences solubility and cell permeability.

    • Hydrolysis: Conversion to the corresponding carboxylic acid introduces a negative charge at physiological pH and a potent hydrogen bond donor/acceptor, which can drastically alter solubility and binding.

    • Amidation: Synthesis of a small amide library (e.g., methylamide, dimethylamide, morpholinoamide) will probe for additional interactions and fine-tune physicochemical properties.

    • Reduction: Reducing the ester to a primary alcohol removes the planar carbonyl group and introduces conformational flexibility.

Experimental Plan: Synthesis and Biological Evaluation

A robust and reproducible experimental plan is the foundation of any successful SAR study. The following protocols are designed to be self-validating and provide a clear path from chemical synthesis to biological data.

General Synthetic Strategy

The synthesis of the core scaffold and its analogs can be achieved through a convergent route starting from commercially available fluorinated nitroaromatics.

Synthetic_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Analog Synthesis Start Methyl 2-fluoro-3,5-dinitrobenzoate Step1 Nucleophilic Aromatic Substitution (e.g., with NaN3 then reduction, or protected amine) Start->Step1 Intermediate1 Methyl 2-amino-3-fluoro-5-nitrobenzoate Step1->Intermediate1 Step2 Nitration at C4 Intermediate1->Step2 Intermediate2 Methyl 2-amino-3-fluoro-4,5-dinitrobenzoate Step2->Intermediate2 Step3 Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate2->Step3 End Methyl 2,4,5-triamino-3-fluorobenzoate (Core Scaffold) Step3->End Core Core Scaffold / Intermediates Mod1 Ester Hydrolysis (LiOH) -> Carboxylic Acid Analogs Core->Mod1 Mod2 Amide Coupling (EDC, HOBt) -> Amide Analogs Core->Mod2 Mod3 Reductive Amination / Alkylation -> N-Alkyl Amino Analogs Core->Mod3 Mod4 Acylation (AcCl or Ac2O) -> N-Acyl Amino Analogs Core->Mod4

Caption: General workflow for synthesis of the core scaffold and key analogs.

Protocol 1: Synthesis of Methyl 2,4,5-triamino-3-fluorobenzoate (Core Scaffold)

  • Rationale: This multi-step synthesis utilizes standard, well-documented organic reactions to build the densely functionalized core. Catalytic hydrogenation is chosen for the final reduction as it is typically clean and high-yielding.

  • Step A: Dinitration. Start with commercially available 2-fluoro-benzoic acid. Perform nitration using a standard mixture of fuming nitric acid and sulfuric acid to yield 2-fluoro-3,5-dinitrobenzoic acid.

  • Step B: Esterification. Protect the carboxylic acid via esterification (e.g., using methanol and a catalytic amount of sulfuric acid) to form methyl 2-fluoro-3,5-dinitrobenzoate.

  • Step C: Amination. Perform a nucleophilic aromatic substitution at the C-2 position using ammonia or a protected amine equivalent. This step may require elevated temperatures and pressure.

  • Step D: Final Reduction. Subject the resulting dinitro-amino compound to catalytic hydrogenation (e.g., using Palladium on Carbon under a hydrogen atmosphere) to simultaneously reduce both nitro groups to the corresponding amines, yielding the final product. Purify via column chromatography or recrystallization.

Biological Evaluation Cascade

A tiered approach to biological testing ensures efficient use of resources, prioritizing the most promising compounds for more complex assays.

Biological_Evaluation_Cascade cluster_0 Screening Funnel Primary Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™ for a panel of kinases) Objective: Determine IC50 values. Secondary Secondary Screen: Cell-Based Assay (e.g., MTT/CellTiter-Glo® on Cancer Cell Line) Objective: Determine GI50/IC50 and confirm cell permeability. Primary->Secondary Active Compounds (IC50 < 10 µM) Tertiary Tertiary Screen: Selectivity & Mechanism (Kinase Panel Profile, Western Blot for Pathway Modulation) Objective: Confirm target engagement and selectivity. Secondary->Tertiary Potent & Cell-Active Compounds (GI50 < 1 µM)

Sources

A Practical Guide to the Comparative Analysis of Methyl 2,4,5-triamino-3-fluorobenzoate Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, separation, and characterization of Methyl 2,4,5-triamino-3-fluorobenzoate and its positional isomers. As key building blocks in medicinal chemistry, the precise substitution pattern of such fluorinated aromatic amines can dramatically influence molecular interactions and biological activity. This document outlines the critical experimental considerations and detailed protocols necessary for researchers and drug development professionals to unambiguously differentiate these closely related compounds and unlock their therapeutic potential.

Introduction: The Significance of Isomeric Purity in Fluorinated Synthons

Fluorine substitution is a cornerstone of modern drug design, often employed to enhance metabolic stability, binding affinity, and membrane permeability. However, the specific placement of a fluorine atom, especially in a polysubstituted aromatic system like an aminobenzoate, can lead to vastly different pharmacological profiles among isomers—a phenomenon known as fluorine-specific isomeric activity cliffs (F-iSAR)[1]. Methyl 2,4,5-triamino-3-fluorobenzoate (CAS 918321-27-4) is a valuable synthon for creating more complex molecules, including potential antineoplastic agents[2]. A rigorous comparative analysis of its isomers is therefore not merely an academic exercise but a critical step in developing selective and potent therapeutics.

This guide establishes a robust, multi-technique workflow to address this challenge, explaining the causality behind each experimental choice to ensure reproducible and reliable results.

Isomer Identification and Physicochemical Properties

The core structure, methyl aminobenzoate, can have several positional isomers when substituted with three amino groups and one fluorine atom. The primary subject of this guide is Methyl 2,4,5-triamino-3-fluorobenzoate. For a comparative study, we will consider other plausible, electronically distinct isomers.

Table 1: Physicochemical Properties of Methyl triamino-fluorobenzoate Isomers
Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Canonical SMILES
Methyl 2,4,5-triamino-3-fluorobenzoateC₈H₁₀FN₃O₂199.18918321-27-4[2][3][4]COC(=O)C1=CC(=C(C(=C1N)F)N)N[3]
Methyl 2,3,4-triamino-5-fluorobenzoateC₈H₁₀FN₃O₂199.18Not AvailableCOC(=O)C1=C(C(=C(C=C1F)N)N)N
Methyl 3,4,5-triamino-2-fluorobenzoateC₈H₁₀FN₃O₂199.18Not AvailableCOC(=O)C1=C(C(=C(C=C1N)N)N)F

Proposed Synthetic and Analytical Workflow

A generalized approach to synthesizing these isomers involves the nitration of a fluorobenzoic acid precursor, followed by reduction of the nitro groups to amines and subsequent esterification. The precise control of regioselectivity during nitration is the most critical and challenging step.

Synthetic_and_Analytical_Workflow cluster_synthesis cluster_separation cluster_characterization synthesis Synthesis Stage separation Separation & Purification characterization Characterization precursor Fluorinated Benzoic Acid Precursor nitration Regioselective Nitration precursor->nitration reduction Nitro Group Reduction nitration->reduction esterification Esterification reduction->esterification mixture Isomeric Mixture esterification->mixture hplc Preparative HPLC mixture->hplc gc Analytical GC-MS mixture->gc isolated Isolated Isomers hplc->isolated nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) isolated->nmr ftir FT-IR Spectroscopy isolated->ftir ms High-Resolution MS isolated->ms structure Confirmed Structures nmr->structure

Caption: Generalized workflow for isomer synthesis, separation, and structural confirmation.

Chromatographic Separation: A Critical Step for Isomer Resolution

The structural similarity and polarity of aminobenzoate isomers make their separation challenging. A multi-modal chromatographic approach is recommended.

Gas Chromatography (GC) for Rapid Screening

GC is an excellent tool for assessing the purity and number of isomers in a mixture. The choice of stationary phase is paramount for achieving resolution.

Rationale for Method Selection: Aromatic amines are prone to peak tailing on standard non-polar columns. A stationary phase with tailored selectivity is required. Novel pillar[5]arene-based stationary phases have demonstrated exceptional resolving capabilities for various aromatic amine isomers, including chloroanilines and toluidines, due to unique host-guest interactions and hydrogen bonding capabilities[6][7]. This makes them a highly promising choice for resolving the target triamino-fluorobenzoate isomers.

Experimental Protocol: GC Analysis

  • Column Selection: Utilize a custom-packed capillary column with an amphiphilic pillar[5]arene stationary phase (e.g., P6A-C10-2NH₂)[6]. A medium polarity column like a DB-35ms could be used for comparison.

  • Sample Preparation: Dissolve 1 mg of the isomeric mixture in 1 mL of methanol or ethyl acetate.

  • Instrumentation Parameters:

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Compare the retention times and peak shapes of the separated isomers. An MS detector will simultaneously provide mass spectra to aid in preliminary identification.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

For preparative isolation and robust quantitative analysis, HPLC is the preferred method.

Rationale for Method Selection: The polarity of the triamino-substituted ring and the basicity of the amine groups suggest that a reversed-phase method may not provide sufficient selectivity. Metal-impregnated silica gel columns, particularly those with Cu(II), have proven highly effective for separating aromatic amine isomers[8]. The retention mechanism involves a ligand-exchange interaction between the amine's lone pair electrons and the bonded metal ion, which is highly sensitive to the steric environment and basicity of each isomer[8][9].

Experimental Protocol: HPLC Analysis

  • Column Selection: Utilize a silica gel column impregnated with a metal salt (e.g., cadmium or copper) or a commercially available ligand-exchange chromatography column[8][9].

  • Mobile Phase: A non-aqueous mobile phase such as Methanol/Cyclohexane is often effective[8]. A gradient elution may be necessary, starting with a higher proportion of cyclohexane and increasing the methanol concentration.

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at wavelengths between 254 nm and 320 nm.

  • Data Analysis: The elution order will depend on the complexation strength and steric hindrance of each isomer. Collect fractions for subsequent spectroscopic analysis.

Table 2: Comparison of Chromatographic Techniques
Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Primary Use Rapid purity assessment, qualitative screeningQuantitative analysis, preparative isolation
Recommended Stationary Phase Amphiphilic pillar[5]arene[6][7]Metal-impregnated silica (e.g., Cu(II))[8]
Key Separation Principle Volatility, specific host-guest interactionsLigand-exchange interactions, polarity
Advantages High efficiency, compatibility with MSHigh loading capacity, non-destructive
Challenges Requires thermal stability of analytesMobile phase optimization can be complex

Spectroscopic Characterization: Unambiguous Structural Elucidation

Once separated, a combination of spectroscopic techniques is essential for definitive structural assignment.

Spectroscopic_Analysis_Workflow sample Isolated Isomer nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms ftir FT-IR Spectroscopy sample->ftir h_nmr ¹H NMR: - Chemical Shifts - Coupling Constants (J_HF) nmr->h_nmr f_nmr ¹⁹F NMR: - Chemical Shift nmr->f_nmr c_nmr ¹³C NMR: - Chemical Shifts (J_CF) nmr->c_nmr hrms HRMS: - Exact Mass (Formula Confirmation) ms->hrms msms MS/MS: - Fragmentation Pattern ms->msms ir_data Functional Groups: - N-H stretch - C=O stretch - C-F stretch ftir->ir_data structure Definitive Structure h_nmr->structure f_nmr->structure c_nmr->structure hrms->structure msms->structure ir_data->structure

Caption: Multi-technique approach for spectroscopic confirmation of isomer structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for differentiating positional isomers. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of structural information.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆[5].

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. 2D correlation experiments (COSY, HSQC, HMBC) may be necessary for full assignment.

Expected Differences Between Isomers:

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will be unique for each isomer. The coupling constants between the protons and the fluorine atom (JHF) over 2 to 5 bonds are highly diagnostic of their relative positions.

  • ¹⁹F NMR: The chemical shift of the fluorine signal is exquisitely sensitive to its electronic environment. The position relative to the electron-donating amino groups and the electron-withdrawing methyl ester group will result in a distinct chemical shift for each isomer[10].

  • ¹³C NMR: The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller ⁿJCF couplings, providing a map of the substitution pattern.

Table 3: Predicted Diagnostic NMR Features for Isomer Differentiation
Spectroscopic Feature Methyl 2,4,5-triamino-3-fluorobenzoate Hypothetical Isomers (e.g., 2,3,4-triamino-5-fluoro)
Aromatic Protons One singlet (H-6) is expected.A doublet or other multiplet patterns are expected.
¹⁹F Chemical Shift Unique value influenced by ortho-amino (2-NH₂), ortho-amino (4-NH₂), and meta-ester groups.Different value due to altered ortho/meta/para relationships with substituents.
¹JCF Coupling Large doublet splitting for C-3.Large doublet splitting for the carbon bonded to fluorine (e.g., C-5).
ⁿJHF Couplings Specific coupling patterns between F-3 and protons at C-2, C-4, and H-6.Different set of proton-fluorine couplings.
Mass Spectrometry (MS)

While all isomers have the same nominal mass, high-resolution MS (HRMS) can confirm the elemental composition, and tandem MS (MS/MS) can reveal structural differences through fragmentation patterns.

Rationale for Method Selection: The positions of the substituents will influence the stability of fragment ions. For example, the loss of the methoxy group (-OCH₃) or cleavage adjacent to an amino group may be more or less favorable depending on the electronic stabilization provided by neighboring groups in a specific isomer[5].

Potential Biological Activity and Future Directions

Derivatives of aminobenzoic acids and related aromatic amines are known to possess a wide range of biological activities, including antimicrobial and anticancer properties[11][12][13]. The triamino-fluorobenzoate core represents a scaffold that can be further elaborated to probe these activities.

Biological_Screening_Cascade isomers Set of Pure Isomers primary Primary Screening (e.g., Cell Viability Assays) isomers->primary hits Active 'Hit' Isomers primary->hits secondary Secondary Assays (Dose-Response, Selectivity) hits->secondary lead Lead Isomer secondary->lead moa Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) lead->moa candidate Optimized Candidate moa->candidate

Caption: A proposed cascade for evaluating the biological activity of the separated isomers.

Once pure isomers are obtained, they can be entered into a screening program. A primary screen against a panel of cancer cell lines or bacterial strains would be a logical starting point. Any "hit" isomers showing significant activity can then be subjected to more detailed dose-response studies and mechanism-of-action investigations to establish a structure-activity relationship (SAR).

Conclusion

The comparative analysis of Methyl 2,4,5-triamino-3-fluorobenzoate isomers is a complex but essential task for their effective use in research and drug development. Success hinges on a systematic approach that combines high-resolution separation techniques with definitive spectroscopic characterization. The protocols and rationale outlined in this guide provide a robust framework for researchers to confidently separate and identify these valuable synthons, paving the way for the discovery of novel, isomerically pure bioactive compounds.

References

  • Chen, R., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. ACS Applied Materials & Interfaces. Available at: [Link]

  • Chow, F. K. & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science. Available at: [Link]

  • Chow, F. K. & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Available at: [Link]

  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. Available at: [Link]

  • Acta Crystallographica Section E. (2008). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. National Institutes of Health. Available at: [Link]

  • Cenmed Enterprises. (n.d.). Methyl 2,4,5-triamino-3-fluorobenzoate (C007B-582442). Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-fluorobenzoate. National Institutes of Health. Available at: [Link]

  • Chemsrc. (n.d.). methyl 2,4,5-triamino-3-fluorobenzoate | CAS#:918321-27-4. Available at: [Link]

  • Yamane, T., et al. (1995).
  • Gzella, A., et al. (2010). Fluorinated enamines of nucleobases as precursors of nucleoside analogues. Synthesis, spectroscopic and structural studies. New Journal of Chemistry. Available at: [Link]

  • Research Square. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. Available at: [Link]

  • Ehrt, C., et al. (2019). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules. Available at: [Link]

  • Kauerova, E., et al. (2021). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. MDPI. Available at: [Link]

  • Palla, M., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Some Novel Fluorinated/Nonfluorinated α-Amino Acids, Bearing 3-Thioxo-5-oxo-1,2,4-triazin-6-yl and Steroidal Moieties... Available at: [Link]

  • ResearchGate. (2022). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available at: [Link]

  • Khomenko, D. M., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

A Comparative Guide to In Vitro Kinase Assay Performance for Novel Inhibitors Derived from Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting in vitro kinase assays for novel compounds synthesized from the Methyl 2,4,5-triamino-3-fluorobenzoate scaffold. The aminobenzoate structure serves as a versatile starting point in medicinal chemistry, offering multiple attachment points for diversification in the pursuit of potent and selective kinase inhibitors.[1] As researchers in drug development, our goal is not merely to generate data, but to produce robust, comparable results that reliably inform subsequent stages of the discovery pipeline.

This document is structured to provide both the strategic rationale and the detailed protocols necessary to evaluate novel inhibitors. We will explore the critical parameters of assay design, compare leading assay formats, and present a clear methodology for data analysis and interpretation, using a hypothetical lead candidate, Cpd-F1 , derived from our core scaffold, for illustrative purposes.

The Rationale of Kinase Inhibition and Assay Selection

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] The fundamental goal of an in vitro kinase assay is to quantify the enzymatic activity of a kinase and measure the extent to which a test compound can inhibit this activity.

The choice of assay format is a critical decision dictated by the stage of research, desired throughput, and the specific questions being asked. Key considerations include sensitivity, cost, and susceptibility to artifacts.[5][6]

  • Radiometric Assays : Traditionally considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7][8] Their direct detection method minimizes compound interference, offering high sensitivity and reliability. However, the associated challenges of handling radioactive waste and safety concerns have led to the widespread adoption of alternative methods.[2]

  • Luminescence-Based Assays : These formats have become exceedingly popular for high-throughput screening (HTS). They typically measure kinase activity by quantifying the amount of ATP consumed or ADP produced.[6] For instance, the ADP-Glo™ Kinase Assay is a robust system that measures ADP production in a two-step reaction, generating a luminescent signal directly proportional to kinase activity.[9][10][11] This format is highly sensitive, broadly applicable to different kinases, and avoids the use of hazardous materials.[12]

  • Fluorescence-Based Assays : Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a homogenous (no-wash) format suitable for HTS.[13][14][15] These assays typically involve a labeled substrate and a phospho-specific antibody. When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal.

For the purpose of this guide, we will focus on the Luminescence-Based ADP-Glo™ Assay due to its widespread adoption, high sensitivity, and universal applicability, making it an excellent choice for primary screening and dose-response studies of novel compounds like Cpd-F1 .

Experimental Design: The Criticality of ATP Concentration

A pivotal, yet often overlooked, variable in biochemical kinase assays is the concentration of ATP. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP on the kinase enzyme.[16] Consequently, the measured potency (IC₅₀) of an inhibitor is directly dependent on the ATP concentration used in the assay.[17][18]

  • Assays at Kₘ ATP : Performing the assay with an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for that specific kinase is a common practice. This condition ensures the enzyme is sensitive to inhibition and provides a standardized benchmark for comparing the potency of different compounds against the same kinase. According to the Cheng-Prusoff equation, under these conditions (where [ATP] = Kₘ), the IC₅₀ is approximately twice the inhibitor's binding affinity (Kᵢ).[19]

  • Assays at Physiological ATP : Cellular ATP concentrations are typically in the millimolar range (1-5 mM), which is often significantly higher than the Kₘ of most kinases.[16] Testing inhibitors at a high, physiological concentration of ATP (e.g., 1 mM) provides a more stringent and biologically relevant assessment of their potential efficacy in a cellular environment.[3][19] An inhibitor may appear potent at a low ATP concentration but lose significant activity at physiological levels.

Therefore, a comprehensive comparison should involve testing compounds under both conditions to understand their intrinsic potency and their likely performance in a more complex biological system.

Comparative Performance of Cpd-F1: A Hypothetical Analysis

To illustrate how data should be structured and compared, we present hypothetical in vitro kinase assay results for our lead compound, Cpd-F1 . Its performance is evaluated against a panel of relevant kinases and compared to Staurosporine, a well-known, non-selective kinase inhibitor used as a positive control.[9]

Table 1: Inhibitory Activity (IC₅₀, nM) of Cpd-F1 against a Panel of Kinases at Kₘ ATP

Kinase TargetCpd-F1 IC₅₀ (nM)Staurosporine IC₅₀ (nM)ATP (Kₘ, µM)
Kinase A12510
Kinase B3501550
Kinase C>10,0002520
Kinase D825
Kinase E95020100

Note: The data presented for Cpd-F1 is hypothetical and serves as an example for data presentation.

Table 2: Impact of ATP Concentration on Cpd-F1 Potency (IC₅₀, nM)

Kinase TargetCpd-F1 IC₅₀ (at Kₘ ATP)Cpd-F1 IC₅₀ (at 1 mM ATP)Fold Shift
Kinase A121,212~101x
Kinase D81,608~201x

Note: The data presented for Cpd-F1 is hypothetical. The fold shift highlights the competitive nature of the inhibitor.

Visualizing the Workflow and Pathway

Diagrams are essential for clearly communicating complex workflows and biological contexts. Below are visualizations for the ADP-Glo™ kinase assay workflow and a representative kinase signaling pathway.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_inh 1. Serially Dilute Cpd-F1 Inhibitor add_inh 4. Add Inhibitor to Plate prep_inh->add_inh prep_kin 2. Prepare Kinase/ Substrate Mix add_kin 5. Add Kinase Mix (Pre-incubation) prep_kin->add_kin prep_atp 3. Prepare ATP Solution start_rxn 6. Add ATP to Initiate Reaction prep_atp->start_rxn add_inh->add_kin add_kin->start_rxn incubate_rxn 7. Incubate at 30°C start_rxn->incubate_rxn stop_rxn 8. Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_rxn->stop_rxn incubate_stop 9. Incubate at RT stop_rxn->incubate_stop add_det 10. Add Kinase Detection Reagent (Convert ADP to ATP) incubate_stop->add_det incubate_det 11. Incubate at RT add_det->incubate_det read_lum 12. Read Luminescence incubate_det->read_lum

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (Kinase A) RAS->RAF Activates MEK MEK (Kinase D) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates CpdF1 Cpd-F1 CpdF1->RAF Inhibits CpdF1->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK pathway by Cpd-F1.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

This protocol describes a universally applicable method for determining the IC₅₀ value of a test compound against a specific kinase.

A. Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide/protein

  • Adenosine Triphosphate (ATP), high purity

  • Test Compound (e.g., Cpd-F1) and Control (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

B. Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cpd-F1 and Staurosporine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient. For a typical 10-point dose-response curve, a 1:3 dilution series is effective.

    • Further dilute these intermediate stocks into the Kinase Assay Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity.[6]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Prepare the kinase reaction mixture. The optimal concentrations of the kinase and its substrate must be empirically determined to ensure the reaction is in the linear range.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[9]

  • Initiation and Incubation:

    • Prepare the Substrate/ATP mixture. The final ATP concentration should be at the predetermined Kₘ or 1 mM, depending on the experimental goal.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well. The total reaction volume is now 10 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure less than 30% of the substrate is consumed, maintaining linear reaction kinetics.

  • ADP Detection:

    • Following the kinase reaction, equilibrate the plate and reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[9]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The raw luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Normalize the data: Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the signal from wells with a high concentration of control inhibitor (e.g., Staurosporine) as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[20]

Conclusion and Future Directions

This guide outlines a robust, reproducible, and scientifically sound methodology for the in vitro evaluation of novel kinase inhibitors derived from the Methyl 2,4,5-triamino-3-fluorobenzoate scaffold. By standardizing protocols, understanding the critical influence of variables like ATP concentration, and presenting data in a clear, comparative format, researchers can confidently assess the potency and preliminary selectivity of their compounds.

The hypothetical data for Cpd-F1 demonstrates potent and selective activity against Kinase A and Kinase D, with a predictable and quantifiable shift in potency at physiological ATP concentrations, characteristic of an ATP-competitive inhibitor. These promising in vitro results would justify advancing Cpd-F1 to the next stages of the drug discovery process, including cell-based assays to determine cellular potency and target engagement, and broader kinome profiling to fully characterize its selectivity.[21]

References

  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Retrieved from Kinase Logistics Europe. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Carna Biosciences. (n.d.). ATP concentration. Retrieved from Kinase Logistics Europe. [Link]

  • Klink, T. A. (2009). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]

  • Aay, N., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(6), 342–350. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Promega Corporation. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Auld, D. S., et al. (2008). Comparison of bioluminescent kinase assays using substrate depletion and product formation. Assay and Drug Development Technologies, 6(3), 357–367. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Research and Reviews. (2024, December 18). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in a High-Value Intermediate

Methyl 2,4,5-triamino-3-fluorobenzoate is a highly functionalized aromatic amine, a molecular scaffold of significant interest in contemporary drug discovery and material science. Its dense arrangement of amino groups, coupled with the strategic placement of a fluorine atom and a methyl ester, makes it a potent intermediate for synthesizing complex heterocyclic systems, including novel kinase inhibitors and bespoke fluorescent probes. In these applications, the starting material's purity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream science is built.[1][2] The presence of seemingly minor impurities—such as regioisomers, incompletely reduced precursors, or residual solvents—can drastically alter reaction kinetics, lead to intractable side-products, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).[3][4]

This guide eschews a simplistic, single-method approach to purity assessment. Instead, it champions an orthogonal, multi-technique validation strategy. We will dissect the most effective analytical methods, explaining the causality behind our experimental choices and providing field-proven protocols. Our objective is to equip researchers, process chemists, and quality control analysts with a robust framework for establishing the absolute purity of Methyl 2,4,5-triamino-3-fluorobenzoate, ensuring its fitness for purpose in high-stakes research and development.

The Challenge: Inherent Impurities in Substituted Aniline Synthesis

The synthesis of multi-substituted anilines like Methyl 2,4,5-triamino-3-fluorobenzoate typically involves a multi-step pathway, often culminating in the reduction of a corresponding polynitro-aromatic precursor. This process, while effective, is fraught with potential pitfalls that can generate a specific profile of process-related impurities.[5]

  • Incomplete Reduction: The stepwise reduction of three nitro groups can easily be arrested, leading to the presence of nitro-amino or diamino-nitro analogues. These are often highly colored and can be difficult to separate.

  • Regioisomeric Contaminants: The directing effects of substituents on the aromatic ring during nitration or other electrophilic substitution steps can lead to the formation of isomers.[6]

  • Oxidative Degradation: Aromatic amines are notoriously susceptible to oxidation, which can occur during the reaction, work-up, or even storage.[6] This leads to the formation of colored polymeric by-products or quinone-like species.[5]

  • Hydrolysis: The methyl ester functionality can be partially or fully hydrolyzed to the corresponding carboxylic acid under non-neutral pH conditions during work-up.

Acknowledging this impurity landscape is the first step in designing a validation system that can reliably detect and quantify these specific contaminants.

The Orthogonal Validation Workflow

No single analytical technique provides a complete picture of a compound's purity. Each method interrogates the molecule based on a different physicochemical principle. By combining techniques that are mechanistically independent (orthogonal), we create a self-validating system that minimizes the risk of an impurity going undetected.

Our comprehensive workflow integrates chromatographic separation with spectroscopic and elemental characterization.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Purity Analysis cluster_conclusion Final Assessment Synthesis Chemical Synthesis Purification Crude Product Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV/DAD (Purity Profile, % Area) Purification->HPLC qNMR Quantitative ¹H & ¹⁹F NMR (Absolute Purity, Molar Ratio) Purification->qNMR MS LC-MS / HRMS (Molecular Weight ID, Impurity ID) Purification->MS EA Elemental Analysis (CHN & F Confirmation) Purification->EA Data_Integration Data Integration & Cross-Validation HPLC->Data_Integration qNMR->Data_Integration MS->Data_Integration EA->Data_Integration Purity_Cert Final Purity Assignment (Certificate of Analysis) Data_Integration->Purity_Cert

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Core Analytical Techniques

The selection of analytical techniques must be tailored to the specific properties of Methyl 2,4,5-triamino-3-fluorobenzoate. The table below compares the primary methods used in our validation workflow.

Technique Principle of Detection Strengths for This Molecule Limitations Primary Role in Validation
HPLC-UV/DAD Differential partitioning between phases; UV absorbanceHigh sensitivity for aromatic compounds; excellent for separating isomers and related impurities.[7][8][9]Requires chromophores; relative purity (% area) can be skewed by differences in extinction coefficients.Impurity Profiling: Detects and quantifies separable impurities.
qNMR (¹H & ¹⁹F) Nuclear spin in a magnetic fieldProvides structural confirmation; ¹⁹F NMR is highly specific and sensitive for the single fluorine atom.[10][11][12] Quantitative (qNMR) against a certified standard gives absolute purity.[1]Lower sensitivity than HPLC; overlapping peaks in ¹H NMR can be complex.Structural Confirmation & Absolute Purity: Confirms identity and provides a mass-based purity value.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesUnambiguously confirms molecular weight; essential for identifying unknown impurities when coupled with LC (LC-MS).[13]Not inherently quantitative without isotope-labeled standards; ionization efficiency can vary.Identity Confirmation: Verifies molecular formula and aids in impurity structure elucidation.
Elemental Analysis Combustion analysis to determine %C, %H, %NProvides fundamental confirmation of the elemental composition.[14][15]Insensitive to isomeric impurities; requires high sample purity for good correlation; accepted deviation is ±0.4%.[16]Formula Validation: A fundamental check that the empirical formula is correct.

Detailed Experimental Protocols

The following protocols are optimized for the analysis of Methyl 2,4,5-triamino-3-fluorobenzoate and represent best practices in the field.

High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase method is chosen due to the moderate polarity of the aromatic amine. A C18 column provides excellent hydrophobic retention. The mobile phase is buffered to maintain a consistent ionization state of the amine groups, ensuring sharp, reproducible peaks.[9][17] A gradient elution is necessary to resolve less polar impurities from the main peak and then wash out any strongly retained by-products. Diode-Array Detection (DAD) is critical for assessing peak purity and looking for co-eluting impurities.

Protocol:

  • System: Agilent 1260 Infinity II or equivalent, with DAD.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm (primary) and 280 nm. Collect spectra from 200-400 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 0.1 mg/mL.

  • Injection Volume: 5 µL.

  • Analysis: Report the area percent of the main peak. Assess peak purity using the DAD spectral analysis.

Quantitative NMR (qNMR) Spectroscopy

Causality: qNMR provides an absolute purity assessment by comparing the integral of a unique proton signal from the analyte to that of a known amount of a certified internal standard.[1] ¹⁹F NMR is exceptionally powerful here; since there is only one fluorine atom in the molecule, a single peak is expected, providing a clean and unambiguous probe for both identity and quantification.[18][19] Maleic acid is chosen as the internal standard due to its high purity, stability, and having sharp singlet protons in a clean region of the ¹H spectrum.

Protocol:

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material).

  • Sample Preparation:

    • Accurately weigh ~20 mg of Methyl 2,4,5-triamino-3-fluorobenzoate into a vial.

    • Accurately weigh ~10 mg of Maleic Acid into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of scans (NS): 16.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard proton-decoupled fluorine spectrum. A long relaxation delay is less critical but good practice.

  • Processing & Calculation:

    • Carefully integrate the well-resolved aromatic proton signal of the analyte and the singlet from the maleic acid (~6.3 ppm).

    • Calculate purity using the standard qNMR equation, accounting for the molecular weights, masses, number of protons for each integral, and purity of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: This technique confirms that the main peak observed in the HPLC analysis corresponds to the correct molecular weight for the target compound. It is also the most powerful tool for obtaining structural information on any impurities detected. Electrospray Ionization (ESI) in positive mode is ideal for protonating the basic amine groups.

Protocol:

  • System: Waters ACQUITY UPLC with a SQ Detector 2 or equivalent.

  • LC Method: Use the same column and mobile phases as the HPLC method, but with a faster gradient suitable for UPLC.

  • Ionization Mode: ESI Positive.

  • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Confirm the presence of the [M+H]⁺ ion for the parent compound (Expected m/z = 202.08). Analyze the mass spectra of any impurity peaks to propose their structures (e.g., an [M+16+H]⁺ peak might suggest an oxidized impurity).

Elemental Analysis

Causality: Elemental analysis provides a fundamental, bulk-level assessment of the sample's composition.[20] It is a pass/fail criterion that validates the empirical formula derived from the compound's structure. A successful result, within the accepted tolerance of ±0.4%, demonstrates that no significant inorganic or elemental impurities are present.[16]

Protocol:

  • System: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.

  • Sample Preparation: Submit ~5 mg of a thoroughly dried sample.

  • Analysis: The instrument performs combustion analysis to determine the mass percentages of Carbon, Hydrogen, and Nitrogen. Fluorine is typically determined by ion chromatography or other methods.

  • Theoretical Values for C₈H₁₀FN₃O₂:

    • C: 47.76%

    • H: 5.01%

    • N: 20.89%

  • Acceptance Criteria: The experimental values must be within ±0.4% of the theoretical values.

Comparison with an Alternative: Validating a Simpler Analogue

To highlight the specific challenges of our target molecule, let's consider the purity validation of a simpler alternative: Methyl 4-aminobenzoate .

Validation Aspect Methyl 2,4,5-triamino-3-fluorobenzoate (Target) Methyl 4-aminobenzoate (Alternative) Rationale for Difference
Chromatography Requires a carefully controlled pH and gradient to resolve multiple basic amines from potential isomers.Simpler isocratic or gradient method is sufficient. Peak tailing is less of an issue.The three basic amine groups in the target molecule create stronger interactions with the silica backbone of the column, requiring more stringent mobile phase control.[21]
NMR Spectroscopy Complex ¹H NMR spectrum due to multiple amine protons and aromatic coupling. ¹⁹F NMR is a key advantage.Simple, clean ¹H NMR spectrum with distinct aromatic doublets.The higher degree of substitution and multiple NH₂ groups on the target lead to a more crowded and potentially less resolved proton spectrum.
Potential Impurities Isomers, partially reduced nitro-compounds, oxidation products.Unreacted starting materials (4-nitrobenzoic acid), hydrolysis product.The multi-step synthesis of the target molecule introduces more opportunities for side reactions and incomplete conversions.
Overall Difficulty High. Requires an orthogonal suite of advanced techniques for confident validation.Low to Moderate. Can often be validated with HPLC and ¹H NMR alone.The structural complexity and chemical nature of the target molecule demand a more rigorous and comprehensive analytical approach to ensure purity.

Conclusion: A Commitment to Analytical Rigor

Validating the purity of a complex pharmaceutical intermediate like Methyl 2,4,5-triamino-3-fluorobenzoate is a task that demands scientific rigor and an appreciation for the subtleties of analytical chemistry. Relying on a single area-percent value from an HPLC chromatogram is insufficient and potentially misleading.

The orthogonal approach detailed in this guide—combining high-resolution chromatography (HPLC), definitive structural and quantitative analysis (qNMR), unambiguous mass confirmation (MS), and fundamental compositional verification (Elemental Analysis)—provides a self-validating, trustworthy, and comprehensive assessment. By understanding the why behind each protocol and integrating the data from each technique, researchers and drug development professionals can proceed with the utmost confidence in the quality of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Element analysis. (Source document not formally titled).
  • Process for the purification of aromatic amines.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Aniline Impurities and Rel
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
  • Elemental analysis. Wikipedia.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (Source document not formally titled).
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Structure Elucidation of Fluorin
  • 19 F-centred NMR analysis of mono-fluorin
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic
  • Is there an easy way to purify organic amines? Biotage.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Aniline. Wikipedia.
  • Reactions of Aniline. Chemistry Steps.

Sources

Safety Operating Guide

Guide to Proper Disposal of Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2,4,5-triamino-3-fluorobenzoate (CAS No. 918321-27-4). As a substituted aromatic amine containing a halogen, this compound requires rigorous disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste streams effectively.

Part 1: Core Hazard Profile & Chemical Classification

To safely manage the disposal of any chemical, one must first understand its intrinsic hazards. Methyl 2,4,5-triamino-3-fluorobenzoate is a multi-functional molecule whose disposal protocol is dictated by two primary structural features: its halogen content and its aromatic amine nature.

  • Halogenated Organic Compound : The presence of a fluorine atom classifies this compound as a halogenated organic. Halogenated and non-halogenated waste streams must be strictly segregated.[1][2][3][4] This is because the preferred disposal method for halogenated waste is high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants. This process is fundamentally different and more costly than the methods used for non-halogenated waste, such as solvent recycling.[2]

  • Aromatic Amine : Aromatic amines as a class are known for potential toxicity, and many are considered potential carcinogens or mutagens.[5][6] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[6] Therefore, this compound must be handled with appropriate engineering controls and personal protective equipment at all times.

The specific hazard data available for Methyl 2,4,5-triamino-3-fluorobenzoate indicates the following[7]:

  • Acute Toxicity : Harmful if swallowed (H302).

  • Irritation : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Data Summary: Disposal & Safety Parameters
ParameterClassification / GuidelineRationale & Implication for Disposal
Chemical Class Halogenated Organic; Aromatic AminePrimary Disposal Directive: Must be segregated into a "Halogenated Organic Waste" stream. Prohibited from drain or regular trash disposal.[5][8]
Physical Form SolidSolid waste and contaminated consumables must be collected separately from liquid waste.
Signal Word Warning[7]Indicates a moderate level of hazard.
GHS Pictogram GHS07 (Exclamation Mark)Denotes potential for skin, eye, and respiratory irritation, and acute toxicity.
Hazard Codes H302, H315, H319, H335Dictates the need for stringent PPE to prevent ingestion, skin/eye contact, and inhalation.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[8][9]Do not mix waste containing this compound with incompatible chemicals in the same waste container to avoid violent reactions.[10]

Part 2: Personnel Safety & Spill Management

Safe disposal begins with safe handling. All operations involving this compound must be conducted within a chemical fume hood to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection : ANSI-approved safety goggles.

  • Body Protection : A full-length laboratory coat.

  • Hand Protection : Chemical-resistant gloves. It is critical to consult the glove manufacturer's compatibility chart. For structurally related anilines, nitrile gloves may offer insufficient protection and should only be used for negligible contact, with frequent changes.[8] Butyl rubber or Viton gloves may be more appropriate for extended handling.

Spill Management Protocol: In the event of a spill, the response must be immediate and decisive.

  • Alert & Evacuate : Alert personnel in the immediate vicinity. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[1][5]

  • Contain : For small, manageable spills within a fume hood, prevent further spread by containing the spill with an inert absorbent material like vermiculite or sand.[5][8]

  • Collect : Carefully sweep or scoop the solid compound and the contaminated absorbent material into a sealable, appropriate container.

  • Label & Dispose : The container must be clearly labeled as "Hazardous Waste" with the full chemical name. This spill cleanup material must be disposed of as halogenated solid waste.[5]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials and rinsate as halogenated liquid waste. Follow with a soap and water wash.

  • Report : Report all spills to your laboratory supervisor and EHS office, as per institutional policy.[5]

Part 3: Step-by-Step Disposal Protocol

Adherence to this protocol is mandatory for regulatory compliance and safety. The foundational principle is the strict segregation of waste at the point of generation.

Step 1: Segregate Waste at the Source This is the most critical step. All waste materials containing Methyl 2,4,5-triamino-3-fluorobenzoate must be classified as Halogenated Organic Waste .[2][4][5] Never mix this waste with non-halogenated streams.

Step 2: Select Appropriate Waste Containers

  • Solid Waste : Use a designated, sealable, and clearly labeled wide-mouth container (e.g., polyethylene or glass) for solid waste. This includes excess reagent, contaminated weighing paper, gloves, and other contaminated consumables.

  • Liquid Waste : Use a designated, sealable carboy or bottle compatible with the solvents being used (e.g., polyethylene or glass).[11] This is for solutions containing the compound and for the initial solvent rinses of contaminated glassware.[5]

  • All containers must have a secure, threaded screw cap to prevent leaks and vapor release.[1][10]

Step 3: Label Containers Correctly and Completely Proper labeling is a strict regulatory requirement.

  • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][2]

  • The label must include the words "Hazardous Waste."[12][13]

  • List all chemical constituents by their full chemical names . Do not use abbreviations or chemical formulas.[1]

  • Include the approximate percentages of each component.

  • Identify the relevant hazards (e.g., Toxic, Irritant).[2]

Step 4: Accumulate Waste Safely

  • Keep waste containers closed at all times except when actively adding waste.[1][2]

  • Collect solid and liquid wastes in their respective, separate containers.

  • The initial solvent rinse of any glassware that has contacted the compound must be collected as hazardous waste.[5]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

  • Store the properly labeled and closed waste containers in a designated SAA.[10][12]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Ensure the SAA has secondary containment (e.g., a spill tray) to contain potential leaks.[4][11]

  • Do not store incompatible waste types together. Keep this waste stream separate from acids and oxidizers.[10]

Step 6: Arrange for Final Disposal

  • Do not overfill containers; fill to a maximum of 90% capacity to allow for expansion.[11]

  • Once the container is full, or if it has been stored for an extended period (e.g., >6-12 months, check institutional policy), contact your EHS office to request a waste pickup.[2][5]

  • EHS will transport the waste to a licensed hazardous waste disposal facility for proper treatment, typically high-temperature incineration.

Disposal Workflow Diagram

G cluster_0 cluster_1 Step 1: Classification & Segregation cluster_2 Step 2-4: Collection & Accumulation cluster_3 Step 5: Storage cluster_4 Step 6: Disposal start Generation of Waste (Solid or Liquid containing Methyl 2,4,5-triamino-3-fluorobenzoate) classify Classify as: HALOGENATED ORGANIC WASTE start->classify waste_type Waste Form? classify->waste_type solid_container Collect in labeled 'Halogenated Solid Waste' container. waste_type->solid_container Solid liquid_container Collect in labeled 'Halogenated Liquid Waste' carboy. waste_type->liquid_container Liquid store Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->store liquid_container->store container_full Container >90% Full? store->container_full container_full->store No ehs_pickup Contact EHS for Hazardous Waste Pickup container_full->ehs_pickup Yes end End: Waste managed by licensed disposal facility (Incineration) ehs_pickup->end

Caption: Disposal workflow for Methyl 2,4,5-triamino-3-fluorobenzoate.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories. Available from: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • American Chemical Society. (2022). Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Available from: [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Available from: [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Available from: [Link]

  • Carl ROTH. (2020). Safety Data Sheet for 4-Aminobenzoic acid. Available from: [Link] MzgucGRmfDI5YjQ4ZTYzYjM5ZTQzZGE4ZWIzYjYwYjYwN2Y4YjQ4ZGYwYjYwYjYwN2Y4YjQ4ZGYwYjYwN2Y4YjQ4

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • ASTM International. (2019). Standard Practice for Sampling and Handling Aniline. Available from: [Link]

  • Cenmed Enterprises. Methyl 2,4,5-triamino-3-fluorobenzoate. Product Page. Available from: [Link]

  • Washington State University. Aniline Standard Operating Procedure. Available from: [Link]

  • University of California, Irvine. Aniline Standard Operating Procedure. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4,5-triamino-3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. Methyl 2,4,5-triamino-3-fluorobenzoate, a fluorinated aromatic amine, represents a class of compounds that, while promising in synthesis, requires rigorous and non-negotiable safety protocols. The presence of multiple amino groups on an aromatic ring suggests potential for skin absorption and systemic toxicity, a characteristic of many primary aromatic amines.[1] The carbon-fluorine bond adds another layer of complexity, often associated with environmental persistence and unique biological activity.[2][3]

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why each piece of personal protective equipment (PPE) is critical. By treating our safety protocols as a self-validating system, we build a culture of trust and integrity in the laboratory, ensuring that our pursuit of scientific advancement does not come at the cost of personal health.

Hazard Assessment: Understanding the Routes of Exposure

Before selecting PPE, we must first understand the primary hazards. The structure of Methyl 2,4,5-triamino-3-fluorobenzoate dictates a multi-faceted risk profile that PPE must address.

  • Dermal Exposure (Skin Contact): This is the most significant and insidious risk. Aromatic amines as a class are often lipid-soluble and can be readily absorbed through intact skin, potentially leading to systemic toxicity.[1] Any direct contact with the solid compound or solutions must be treated as a significant exposure event. Skin irritation is a common hazard for related aminobenzoate compounds.[4]

  • Ocular Exposure (Eye Contact): The eyes are highly susceptible to chemical insults. Direct contact with dust or splashes of solutions containing this compound can cause serious eye irritation or damage.[4][5] Emergency eyewash stations are a mandatory engineering control for any laboratory where this compound is handled.[6]

  • Inhalation Exposure (Breathing): As a solid, the compound presents an inhalation risk if it becomes airborne as a dust. Handling procedures that can generate dust, such as weighing or transfers, are of particular concern. Inhalation may lead to respiratory irritation.[5][7][8]

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table outlines the minimum required PPE for various laboratory operations involving Methyl 2,4,5-triamino-3-fluorobenzoate.

Laboratory Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Closed Containers) Single Pair Nitrile GlovesLab CoatSafety GlassesNot Required
Weighing Solid Compound Double Pair Nitrile GlovesDisposable Gown over Lab CoatSafety Goggles & Face ShieldRequired (Work within a fume hood or ventilated balance enclosure)
Preparing Solutions / In-Solution Handling Double Pair Nitrile GlovesImpermeable Gown or Lab CoatSafety GogglesRequired (Work within a chemical fume hood)
Bulk Transfers (>10g) Double Pair Nitrile GlovesChemical-Resistant Apron over GownSafety Goggles & Face ShieldRequired (Work within a chemical fume hood)
Spill Cleanup Double Pair Heavy-Duty Nitrile GlovesDisposable Chemical-Resistant CoverallsSafety Goggles & Face ShieldAir-Purifying Respirator (APR) with organic vapor/particulate cartridges
Detailed Justification for PPE Selection
  • Hand Protection (Gloves): Standard nitrile gloves are the minimum requirement due to their resistance to a broad range of chemicals. For any task involving direct handling of the compound, double-gloving is mandatory . The outer glove absorbs the initial contamination, while the inner glove protects the skin during the critical doffing (removal) process. Gloves must be inspected for tears or holes before use and changed immediately if contamination is suspected.[9] Never reuse disposable gloves.

  • Body Protection (Gown/Coat): A long-sleeved, impermeable gown that closes in the back is superior to a standard lab coat as it provides a more complete barrier.[10] For weighing or bulk transfer operations, a disposable gown should be worn over the primary lab coat to manage potential gross contamination effectively.

  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum. However, due to the risk of splashes when working with solutions or the potential for dust generation, chemical safety goggles are required .[6][11] When performing tasks with a higher splash or aerosolization risk, such as bulk transfers or spill cleanup, a full-face shield must be worn over the safety goggles.[12]

  • Respiratory Protection: The primary engineering control for preventing inhalation is a properly functioning chemical fume hood.[6] All handling of the solid compound and its solutions should occur within a fume hood. If a procedure with high potential for aerosol or dust generation must be performed outside of a hood (a scenario that should be avoided), a NIOSH-approved air-purifying respirator with the appropriate cartridges would be required.[6]

Operational Plan: Safe Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to exposure from contaminated equipment.

Donning Sequence:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Coat: Put on the lab coat or gown, ensuring complete coverage.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Eye/Face Protection: Put on safety goggles and, if required, the face shield.

Doffing Sequence (The "Dirty-to-Clean" Workflow):
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside of the glove with your bare inner glove. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Coat: Untie and remove the gown, folding it in on itself to contain any contamination on the outer surface. Dispose of it in the designated waste container.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with bare skin.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

// Connections assess_risk -> base_ppe [label="Low Risk\n(e.g., moving closed container)"]; assess_risk -> add_goggles [label="Splash Risk"]; add_goggles -> add_double_gloves; add_double_gloves -> add_fume_hood [label="Handling Open Chemical"]; add_fume_hood -> perform_task; add_fume_hood -> add_face_shield [label="High Splash Risk\n(e.g., bulk transfer)"]; add_face_shield -> perform_task; assess_risk -> add_respirator [label="Spill Occurs"]; add_respirator -> perform_task;

perform_task -> doff_ppe; doff_ppe -> disposal; disposal -> wash_hands; } dot Caption: PPE selection workflow based on task-specific risk assessment.

Emergency & Disposal Plans

Spill Management: In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Don appropriate PPE for spill cleanup, including respiratory protection.

  • Contain: Prevent the spill from spreading using absorbent materials like vermiculite or a chemical spill pillow.[1]

  • Neutralize/Absorb: Cover the spill with an inert absorbent material. For aromatic amines, specialized decontamination solutions may be used to neutralize the compound.[13][14]

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][15] Do not add water to the dry material.

  • Decontaminate: Clean the spill area thoroughly. Re-test the area with surface wipes if available to confirm decontamination is complete.[13]

Personal Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][16]

Disposal Plan: All materials contaminated with Methyl 2,4,5-triamino-3-fluorobenzoate are considered hazardous waste. This includes:

  • Used or contaminated PPE (gloves, gowns, etc.).

  • Absorbent materials from spill cleanup.

  • Empty containers that held the compound.

  • Any disposable labware (e.g., weigh boats, pipette tips).

All waste must be collected in clearly labeled, sealed, and puncture-proof containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][16]

References

  • Spill Decontamination Kit for Aromatic Amines - SKC Ltd. (Source: SKC Ltd.)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzo
  • Decontamination Solution Arom
  • Material Safety Data Sheet - Methyl 4-aminobenzo
  • Methyl 2-amino-3-fluorobenzo
  • Methyl 3-amino-2-fluorobenzo
  • Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzo
  • Personal Protective Equipment (PPE). (Source: CHEMM)
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (Source: SKC Inc.)
  • Spill DECONtamination Kit, Arom
  • Personal Protective Equipment. (Source: US EPA)
  • SAFETY DATA SHEET - Methyl 4-aminobenzo
  • PERSONAL PROTECTIVE EQUIPMENT.
  • MSDS of Methyl 3-amino-2-fluorobenzo
  • Methyl 2-amino-5-fluorobenzoate SDS, 319-24-4 Safety D
  • Chemical Aspects of Human and Environmental Overload with Fluorine. (Source: PMC)
  • Fluorinated Chemicals and the Impacts of Anthropogenic Use.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,4,5-triamino-3-fluorobenzoate
Reactant of Route 2
Methyl 2,4,5-triamino-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.